molecular formula C10H13NO B3421483 3-Phenoxypyrrolidine CAS No. 21767-14-6

3-Phenoxypyrrolidine

Cat. No.: B3421483
CAS No.: 21767-14-6
M. Wt: 163.22 g/mol
InChI Key: SKHPQIQATRHESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxypyrrolidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 163.099714038 g/mol and the complexity rating of the compound is 132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHPQIQATRHESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315278
Record name 3-Phenoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21767-14-6, 931581-76-9
Record name 3-Phenoxypyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21767-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-phenoxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-phenoxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-Phenoxypyrrolidine hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Phenoxypyrrolidine Hydrochloride: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (S)-3-Phenoxypyrrolidine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug discovery and development. We will move beyond a simple recitation of facts to a deeper analysis of the causality behind its synthesis and the rationale for its application, grounded in established chemical principles.

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1] This inherent three-dimensionality, coupled with the potential for multiple stereocenters, makes pyrrolidine derivatives highly valuable for creating specific and potent interactions with biological targets.[1] (S)-3-Phenoxypyrrolidine hydrochloride is a prime example of this class, offering a synthetically accessible and versatile intermediate for constructing complex bioactive molecules. Its precursor, (S)-3-hydroxypyrrolidine, is a crucial fragment in drugs such as Darifenacin, used for treating overactive bladder, and the antihypertensive medication Barnidipine, underscoring the therapeutic relevance of this structural motif.[2]

Physicochemical and Spectroscopic Profile

Characterizing a novel or specialized chemical entity is the foundation of its reliable use in research. Below is a summary of the key properties for (S)-3-Phenoxypyrrolidine hydrochloride.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 931409-72-2[3]
Molecular Formula C₁₀H₁₄ClNO[3]
Molecular Weight 199.68 g/mol [3]
Appearance Expected to be a white to off-white solidInferred from related compounds[4][5]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOInferred from hydrochloride salt nature[6]
Melting Point Not definitively reported; likely similar to its enantiomer, (R)-3-Phenoxypyrrolidine HCl[7]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
TechniqueExpected Observations
¹H NMR Complex multiplets for pyrrolidine protons (CH, CH₂); distinct aromatic signals for the phenoxy group. The N-H protons will likely appear as a broad singlet.
¹³C NMR Aliphatic signals for pyrrolidine carbons; aromatic signals for phenoxy carbons, including a characteristic C-O signal.
Mass Spec (ESI+) Molecular ion peak [M+H]⁺ for the free base at m/z 178.12.
IR Spectroscopy Broad N-H stretch characteristic of an amine salt (approx. 2400-2800 cm⁻¹); C-O-C ether stretch; aromatic C-H and C=C stretches.[8]

Synthesis: A Stereochemical Inversion Approach

The most elegant and reliable synthesis of (S)-3-Phenoxypyrrolidine hydrochloride begins with its chiral precursor, (R)-3-hydroxypyrrolidine. The key transformation is an ether formation that proceeds with a complete inversion of stereochemistry at the C3 position. The Mitsunobu reaction is the preeminent choice for this transformation due to its mild conditions and predictable stereochemical outcome.[9][10]

Causality of the Mitsunobu Reaction

The reaction, discovered by Oyo Mitsunobu, converts a primary or secondary alcohol into various functional groups, including ethers.[11] It utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The mechanism involves the activation of the alcohol's hydroxyl group by a phosphonium intermediate, turning it into a good leaving group.[9] The phenoxide, acting as a nucleophile, then displaces this activated group via an Sₙ2 reaction, which inherently results in the inversion of the stereocenter.[9][11] This predictable inversion is precisely why starting with the (R)-alcohol yields the desired (S)-ether, a cornerstone of stereospecific synthesis.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Reaction (Stereochemical Inversion) cluster_2 Step 3: Deprotection & Salt Formation A (R)-3-Hydroxypyrrolidine B Boc-Anhydride (Boc)₂O, Base A->B Reagent C (R)-N-Boc-3-hydroxypyrrolidine B->C Product D Phenol, PPh₃, DIAD C->D Reagents E (S)-N-Boc-3-phenoxypyrrolidine D->E Product F HCl in Ether or Dioxane E->F Reagent G (S)-3-Phenoxypyrrolidine Hydrochloride F->G Final Product

Caption: Synthetic pathway from (R)-3-hydroxypyrrolidine to the target compound.

Experimental Protocol: Synthesis

Self-Validating System: Each step includes a purification and characterization checkpoint to ensure the integrity of the material proceeding to the next stage.

  • N-Boc Protection of (R)-3-Hydroxypyrrolidine: a. Dissolve (R)-3-hydroxypyrrolidine hydrochloride in a suitable solvent such as dichloromethane (DCM). b. Add a base, like triethylamine, to neutralize the hydrochloride salt. c. Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. d. Perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield (R)-N-Boc-3-hydroxypyrrolidine.[2] Purity should be confirmed by ¹H NMR.

  • Mitsunobu Etherification: a. In an inert atmosphere (e.g., under nitrogen or argon), dissolve (R)-N-Boc-3-hydroxypyrrolidine, phenol, and triphenylphosphine in anhydrous tetrahydrofuran (THF).[12] b. Cool the solution in an ice bath (0 °C). c. Add diisopropyl azodicarboxylate (DIAD) dropwise. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the mixture. f. Purify the crude product by column chromatography. The primary by-products, triphenylphosphine oxide and the DIAD-hydrazine derivative, have different polarities, allowing for effective separation.[10] The resulting product is (S)-N-Boc-3-phenoxypyrrolidine.

  • Deprotection and Hydrochloride Salt Formation: a. Dissolve the purified (S)-N-Boc-3-phenoxypyrrolidine in a minimal amount of a solvent like ethyl acetate or methanol. b. Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or HCl in ether) and stir. c. The product, (S)-3-Phenoxypyrrolidine hydrochloride, will typically precipitate out of the solution. d. Collect the solid by filtration, wash with cold ether, and dry under vacuum. e. Confirm the final structure and purity using NMR, MS, and IR spectroscopy.[8]

Analytical Workflow for Quality Control

Confirming the identity, purity, and stereochemistry of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Diagram: Analytical Workflow

G cluster_workflow Characterization Pathway Start Final Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Identity MS Mass Spectrometry (ESI-MS) Start->MS Mass IR IR Spectroscopy Start->IR Functional Groups Purity Purity Assessment (HPLC/LC-MS) Start->Purity Quantification Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: A logical workflow for the structural and purity analysis of the final compound.

Utility in Drug Discovery Programs

(S)-3-Phenoxypyrrolidine hydrochloride serves as a sophisticated building block. The phenoxy group, compared to a simple hydroxyl, introduces several key features:

  • Increased Lipophilicity: Enhances the potential for membrane permeability.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions within a protein's binding pocket.

  • Metabolic Stability: Ethers are generally more stable to metabolic degradation than free alcohols.

This scaffold can be readily incorporated into lead compounds, often by N-alkylation or N-acylation, to explore structure-activity relationships (SAR).

Diagram: Role in a Drug Discovery Cascade

G A (S)-3-Phenoxypyrrolidine HCl (Chiral Building Block) B Library Synthesis (e.g., N-acylation, N-alkylation) A->B C Screening Cascade (HTS, In-vitro assays) B->C D Hit Compound C->D E Lead Optimization (SAR Studies) D->E F Drug Candidate E->F

Caption: The journey of a chiral building block in a typical drug discovery process.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (S)-3-Phenoxypyrrolidine hydrochloride is not widely available, data from its precursor, (S)-3-hydroxypyrrolidine hydrochloride, provides a strong basis for handling procedures.[13][14]

  • Hazard Classification: Assumed to be a skin and eye irritant. May cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

(S)-3-Phenoxypyrrolidine hydrochloride is more than just a chemical intermediate; it is a tool for innovation in medicinal chemistry. Its stereochemically defined structure, derived from a predictable and robust synthetic pathway, offers researchers a reliable starting point for developing novel therapeutics. Understanding the principles behind its synthesis and the rationale for its use empowers scientists to leverage its full potential in the complex and challenging field of drug discovery.

References

  • Synthetic Methods for Alkyl Aryl Ethers. (2024). Books. This source details various methods for synthesizing alkyl aryl ethers, including the Mitsunobu reaction, which is highlighted as a mild and effective method. 12

  • Mitsunobu Reaction. BYJU'S. This article provides an overview of the Mitsunobu reaction, including its mechanism which involves an Sₙ2 substitution, and its application in synthesizing aryl ethers.

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (US7652152B2). Google Patents. This patent describes methods for preparing (S)-3-hydroxypyrrolidine, noting its use as a key intermediate for various chiral pharmaceutical products.

  • Mitsunobu Reaction. Organic Chemistry Portal. This resource explains that the Mitsunobu reaction proceeds with a clean inversion of stereochemistry, making it a powerful tool in natural product synthesis.

  • Mitsunobu Reaction. TCI Chemicals. This document discusses the mechanism of the Mitsunobu reaction and the challenges related to the removal of by-products like phosphine oxide.

  • A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. Synthetic Communications. This paper reports the use of the Mitsunobu reaction for the synthesis of aryl ethers.

  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (CN105646321A). Google Patents. This patent outlines a synthetic route starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, using a Mitsunobu reaction to invert the chiral center to obtain the (S)-configuration, highlighting its role in synthesizing drugs like Barnidipine and Darifenacin.

  • CAS 1094670-20-8: (S)-3-Phenyl-Pyrrolidine Hydrochloride. CymitQuimica. This product page describes the properties of a related compound, noting that the hydrochloride salt form enhances water solubility for pharmaceutical applications.

  • SAFETY DATA SHEET. Fisher Scientific. This SDS for (S)-3-Hydroxypyrrolidine hydrochloride provides essential safety, handling, storage, and disposal information.

  • (S)-3-Hydroxypyrrolidine hydrochloride 122536-94-1 wiki. Guidechem. This page describes (S)-3-hydroxypyrrolidine hydrochloride as a white crystalline powder and a chiral building block for pharmaceuticals.

  • 3-Hydroxypyrrolidine hydrochloride. Apollo Scientific. This document provides safety information regarding handling chemical compounds in a well-ventilated area.

  • MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride. This safety data sheet classifies the compound as causing skin, eye, and respiratory irritation.

  • (R)-3-Phenoxy-pyrrolidine.HCl Property. ChemicalBook. This entry provides the CAS number and molecular weight for the (R)-enantiomer of the target compound.

  • (S)-3-Phenoxypyrrolidine hydrochloride. ChemScene. This product page lists the CAS number, molecular formula, and molecular weight for the target compound.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. This review article details the importance of the pyrrolidine ring in medicinal chemistry, emphasizing its 3D structure and stereochemical versatility.

  • (R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex. This page describes the appearance and properties of the enantiomeric precursor.

  • A Comparative Guide to the Spectroscopic Properties of (R)-3-Fluoropyrrolidine Hydrochloride. Benchchem. This guide provides an example of expected spectroscopic data for a similar pyrrolidine derivative, including IR stretching frequencies for amine salts.

Sources

3-Phenoxypyrrolidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Phenoxypyrrolidine: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical identity, explore robust methods for its synthesis and characterization, and discuss its potential as a privileged scaffold in medicinal chemistry. The insights provided herein are grounded in established chemical principles and validated analytical methodologies.

This compound is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring linked to a phenyl group via an ether bond at the C3 position. This unique combination of a flexible, basic nitrogenous scaffold and a rigid, aromatic phenoxy moiety makes it a valuable building block in the design of novel bioactive molecules.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its core structure is foundational to its chemical behavior and potential biological activity.

G Enantiomers of this compound cluster_R (R)-3-Phenoxypyrrolidine cluster_S (S)-3-Phenoxypyrrolidine node_R node_R node_S node_S

Caption: The (R) and (S) enantiomers of this compound.

Synthesis and Mechanistic Rationale

The construction of the this compound scaffold can be approached through several synthetic strategies. [2][3]A robust and common method is the Williamson ether synthesis, which offers high yields and utilizes readily available starting materials. The causality behind this choice lies in the reliable nucleophilic substitution reaction between an alkoxide and a suitable leaving group.

The proposed pathway involves the N-protection of a commercially available 3-hydroxypyrrolidine, followed by deprotonation to form a nucleophilic alkoxide, which then displaces a leaving group on a benzene ring (or vice-versa). A final deprotection step yields the target compound.

G start 3-Hydroxypyrrolidine protect N-Protection (e.g., Boc₂O) start->protect Step 1 deprotonate Deprotonation (e.g., NaH) protect->deprotonate Step 2 ether_synthesis Williamson Ether Synthesis (e.g., Fluorobenzene) deprotonate->ether_synthesis Step 3 deprotect N-Deprotection (e.g., TFA) ether_synthesis->deprotect Step 4 product This compound deprotect->product Step 5

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Boc-3-phenoxypyrrolidine Synthesis

This protocol describes the synthesis of the N-protected intermediate, which is a self-validating system as progress can be monitored by TLC and the product identity confirmed by standard spectroscopic methods.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Fluorobenzene

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq) and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: The use of NaH, a strong non-nucleophilic base, ensures complete and irreversible formation of the alkoxide intermediate without competing side reactions.

  • Nucleophilic Substitution: Allow the mixture to stir at 0 °C for 30 minutes. Add fluorobenzene (1.5 eq) dropwise. Warm the reaction to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich fluorobenzene ring.

  • Workup: After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-3-phenoxypyrrolidine.

Final deprotection can be achieved using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Structural Elucidation and Quality Control Workflow

Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique analytical approach ensures a comprehensive and trustworthy characterization of the molecule.

G cluster_QC Quality Control Workflow start Synthesized Product ms Mass Spectrometry (MS) Verify Molecular Weight start->ms nmr NMR Spectroscopy Confirm Structure & Purity ms->nmr ir IR Spectroscopy Identify Functional Groups nmr->ir chiral_hplc Chiral HPLC Determine Enantiomeric Purity ir->chiral_hplc pass Product Verified chiral_hplc->pass

Caption: Analytical workflow for structural and purity verification.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds. [4] Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityProtonsNotes
7.35 - 7.25m2HAromatic H (meta to -O)
7.00 - 6.90m3HAromatic H (ortho, para to -O)
4.80 - 4.70m1HCH -OAr
3.40 - 3.10m4HCH ₂-N
2.50 (broad s)s1HNH
2.30 - 2.10m2HCH ₂ adjacent to CH-OAr

Table 2: Expected IR Spectroscopy Data (FTIR-ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group
3350 - 3300Medium, BroadN-H Stretch (Secondary Amine)
3100 - 3000MediumC-H Stretch (Aromatic)
2980 - 2850Medium-StrongC-H Stretch (Aliphatic)
1600, 1490StrongC=C Stretch (Aromatic Ring)
1240StrongC-O-C Stretch (Aryl Ether)

Table 3: Expected Mass Spectrometry Data (ESI+)

m/z ValueIonNotes
164.11[M+H]⁺Protonated molecular ion. Confirms molecular weight.
70.06[C₄H₈N]⁺Common fragment from cleavage of the C-O bond.
Standard Operating Protocols for Analysis

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).

  • Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs. Ensure sufficient scans for a good signal-to-noise ratio. [4] Mass Spectrometry (LC-MS) Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to ~1 mg/mL and dilute further to the low µg/mL range.

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source coupled to a liquid chromatograph.

  • Data Acquisition: Infuse the sample and acquire data in positive ion mode to detect the protonated molecule [M+H]⁺. [5]

Relevance and Application in Drug Discovery

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. [6][7]Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which can lead to improved binding affinity and selectivity for biological targets. [8][9] The incorporation of a this compound moiety can:

  • Modulate Physicochemical Properties: The phenoxy group increases lipophilicity compared to a simple hydroxyl group, which can enhance membrane permeability. The pyrrolidine nitrogen provides a basic handle that can be protonated, improving aqueous solubility.

  • Serve as a Versatile Linker: The ether linkage provides a stable connection point, while the secondary amine can be functionalized to introduce a wide range of substituents, enabling the generation of diverse chemical libraries for screening.

  • Target a Range of Diseases: Pyrrolidine derivatives have shown activity in numerous therapeutic areas, including neuroscience (targeting CNS receptors), oncology, and infectious diseases. [10][11][12][13]The this compound core is a promising starting point for developing inhibitors of enzymes like acetyl-CoA carboxylase or modulators of various receptors. [14]

Conclusion

This compound represents a structurally elegant and synthetically accessible chemical entity. Its combination of a chiral pyrrolidine core and a phenoxy substituent provides a rich platform for chemical modification and exploration. The robust synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this compound with confidence. Given the proven track record of the pyrrolidine scaffold in successful drug candidates, this compound stands as a high-potential building block for the next generation of therapeutics.

References

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. [Link]

  • This compound | C10H13NO | CID 14497352. (n.d.). PubChem. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA. [Link]

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992). DTIC. [Link]

  • Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (2016). Royal Society of Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). PubMed Central. [Link]

  • Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2022). ResearchGate. [Link]

  • Suspect Screening of Exogenous Compounds Using Multiple Reaction Screening (MRM) Profiling in Human Urine Samples. (n.d.). PubMed Central. [Link]

  • Pyrrolidine-based marketed drugs. (n.d.). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central. [Link]

  • Metabolism and toxicological detection of the new designer drug 49-methoxy-a-pyrrolidinopropiophenone studied in rat urine using gas chromatography–mass spectrometry. (2003). ScienceDirect. [Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−C(sp3) Coupling. (2023). PubMed. [Link]

  • Discovery of 3,3'-pyrrolidinyl-spirooxindoles as cardioprotectant prohibitin ligands. (2020). PubMed. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023). PubMed. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2012). ResearchGate. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

Sources

An In-Depth Technical Guide to 3-Phenoxypyrrolidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Phenoxypyrrolidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its properties and the strategic considerations for its use in a laboratory and developmental context.

Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold

This compound belongs to the class of saturated nitrogen-containing heterocycles, a cornerstone of modern medicinal chemistry. The value of the pyrrolidine ring is rooted in its three-dimensional structure. Unlike flat, aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a more comprehensive exploration of pharmacophore space, which can lead to improved binding affinity and selectivity for biological targets.[1][2] The introduction of a phenoxy group at the 3-position imparts a unique combination of lipophilicity and potential for hydrogen bonding interactions, making it a versatile building block for creating diverse chemical libraries aimed at various therapeutic targets.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. The data for this compound, summarized in the table below, dictates everything from solvent choice in a reaction to its likely pharmacokinetic profile.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[5]
CAS Number 21767-14-6[5]
Molecular Formula C₁₀H₁₃NO[5]
Molecular Weight 163.22 g/mol [5]
Canonical SMILES C1CNCC1OC2=CC=CC=C2[5]
Appearance Expected to be a colorless to pale yellow liquidGeneral Knowledge
Boiling Point Data not available. Estimated based on the structurally similar 3-phenylpyrrolidine (120-122 °C @ 12 Torr).[6]
pKa (Conjugate Acid) Data not available. Estimated to be between 10-11, based on pyrrolidine (11.27) and 3-phenylpyrrolidine (predicted 10.10).[6][7]
XLogP3 1.7[5]

Predictive Spectroscopic Profile: A Guide to Characterization

While a dedicated spectral database for this specific compound is sparse, its structure allows for a highly accurate prediction of its spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of synthesized material.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the primary tool for confirming the successful incorporation of both the pyrrolidine and phenoxy moieties.

  • Aromatic Region (δ 6.8 - 7.4 ppm): The five protons on the phenyl ring will appear in this region. The proton para to the oxygen (C4'-H) will likely be the most upfield (~6.9 ppm, triplet), the ortho protons (C2'-H, C6'-H) will be slightly downfield (~7.0 ppm, doublet), and the meta protons (C3'-H, C5'-H) will be the most downfield (~7.3 ppm, triplet). The splitting patterns arise from coupling with adjacent aromatic protons.

  • Pyrrolidine Methine Proton (δ ~4.8 ppm): The C3-H proton, being attached to the carbon bearing the electron-withdrawing phenoxy group, will be significantly deshielded and appear as a multiplet.

  • Pyrrolidine Methylene Protons (δ 2.9 - 3.5 ppm): The four methylene protons (C2-H₂, C5-H₂) adjacent to the nitrogen will be deshielded and show complex splitting patterns due to coupling with each other and the C3/C4 protons.

  • Pyrrolidine Methylene Protons (δ ~2.2 ppm): The C4-H₂ protons will be the most upfield of the ring protons and will appear as a multiplet.

  • Amine Proton (N-H): This proton will appear as a broad singlet, and its chemical shift is highly variable depending on solvent and concentration. It will exchange with D₂O, causing the peak to disappear, a key confirmatory test.[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Aromatic Carbons: Expect six distinct signals. The carbon attached to the ether oxygen (C1') will be the most downfield in the aromatic region (~158 ppm). The other aromatic carbons will appear in the typical ~115-130 ppm range.

  • Pyrrolidine Methine Carbon (C3): The carbon bearing the phenoxy group will be found around δ 75-80 ppm.

  • Pyrrolidine Methylene Carbons (C2, C5): The carbons adjacent to the nitrogen will appear in the δ 45-55 ppm range.

  • Pyrrolidine Methylene Carbon (C4): This carbon will be the most upfield, likely around δ 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • N-H Stretch: A moderate, somewhat broad peak will appear in the 3300-3400 cm⁻¹ region, characteristic of a secondary amine.[9]

  • Aromatic C-H Stretch: Sharp peaks will be observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • Aromatic C=C Bending: Several sharp peaks of variable intensity will be present in the 1450-1600 cm⁻¹ region.

  • C-O-C Asymmetric Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage should be prominent in the 1200-1250 cm⁻¹ region.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation data for structural elucidation.

  • Molecular Ion (M⁺): Under Electron Impact (EI) ionization, the molecular ion peak would be observed at m/z = 163.

  • Protonated Molecule [M+H]⁺: Using Electrospray Ionization (ESI), the base peak would likely be the protonated molecule at m/z = 164.

  • Key Fragmentation Pathways: A primary fragmentation pathway would involve the loss of the phenoxy radical (•OPh, 93 Da) to give a fragment at m/z = 70. Another common fragmentation for pyrrolidines is the alpha-cleavage, leading to the loss of ethylene (28 Da) from the pyrrolidinium ion.[12][13][14]

Synthesis and Reactivity: A Framework for Derivatization

The synthesis of this compound is most effectively achieved through nucleophilic substitution on a 3-hydroxypyrrolidine precursor. The Mitsunobu reaction is an exceptionally reliable and field-proven choice for this transformation, as it proceeds under mild conditions with a predictable inversion of stereochemistry if a chiral starting material is used.[15][16]

Proposed Synthetic Protocol: Mitsunobu Reaction

This protocol is a self-validating system. The progress can be monitored by TLC, observing the consumption of the alcohol starting material and the appearance of a new, typically less polar, product spot. The formation of triphenylphosphine oxide as a white precipitate is also a visual indicator of reaction progress.[17]

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Dissolution: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath. This is critical to control the initial exothermic reaction upon addition of the azodicarboxylate.

  • Azodicarboxylate Addition: Add DIAD or DEAD (1.2 eq) dropwise to the cooled solution over 10-15 minutes. The rate of addition is key to preventing side reactions.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified via column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to separate the desired N-Boc-3-phenoxypyrrolidine from triphenylphosphine oxide and other byproducts.

  • Deprotection: The Boc-protecting group can be efficiently removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final this compound.

Synthesis_Workflow cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection reagents N-Boc-3-hydroxypyrrolidine + Phenol + PPh3 + DIAD in THF reaction Stir at 0°C to RT (12-24h) reagents->reaction workup Purification via Column Chromatography reaction->workup intermediate N-Boc-3-phenoxypyrrolidine workup->intermediate deprotection_reagents TFA in DCM or HCl in Dioxane intermediate->deprotection_reagents final_product This compound deprotection_reagents->final_product

Caption: Synthetic workflow for this compound.

Core Reactivity

The chemical utility of this compound in drug discovery stems from the reactivity of its secondary amine. This nucleophilic nitrogen is a handle for a wide array of chemical modifications, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Key reactions include:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Applications in Drug Discovery and Development

The 3-substituted pyrrolidine motif is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets. Derivatives of N-alkyl pyrrolidines have been identified as potent and selective ligands for crucial central nervous system targets like dopamine and serotonin receptors.[4] This makes this compound an attractive starting point for developing novel therapeutics for neurological and psychiatric disorders.

Furthermore, the pyrrolidine core is present in numerous FDA-approved drugs, highlighting its favorable ADME (absorption, distribution, metabolism, and excretion) properties. Its non-flat structure often leads to increased aqueous solubility and a reduced tendency for the problematic metabolic pathways sometimes associated with flat aromatic drugs.[1] The phenoxy group can be further substituted to fine-tune electronic properties, modulate lipophilicity, and introduce new vectors for target interaction.

Applications cluster_derivatives Chemical Derivatization (SAR Exploration) cluster_targets Potential Therapeutic Areas scaffold This compound Core Scaffold alkylation N-Alkylation scaffold->alkylation acylation N-Acylation scaffold->acylation sulfonylation N-Sulfonylation scaffold->sulfonylation aryl_mod Aryl Ring Substitution scaffold->aryl_mod cns CNS Disorders (Dopamine/Serotonin Targets) alkylation->cns antimicrobial Antimicrobial Agents alkylation->antimicrobial agrochemical Agrochemicals alkylation->agrochemical other Other Targets... alkylation->other acylation->cns acylation->antimicrobial acylation->agrochemical acylation->other sulfonylation->cns sulfonylation->antimicrobial sulfonylation->agrochemical sulfonylation->other aryl_mod->cns aryl_mod->antimicrobial aryl_mod->agrochemical aryl_mod->other

Caption: Central scaffold concept in drug discovery.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H318: Causes serious eye damage.[5]

    • H335: May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an ideal scaffold for the development of novel therapeutics. By understanding the principles outlined in this guide, researchers can effectively synthesize, characterize, and derivatize this compound to explore new frontiers in drug discovery.

References

The Ascendancy of the 3-Phenoxypyrrolidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Evolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds."[1] These structures possess an inherent ability to interact with diverse biological targets, offering a foundation upon which chemists can build molecules with tailored pharmacological profiles. The five-membered nitrogen heterocycle, pyrrolidine, is a quintessential example of such a scaffold, lauded for its three-dimensional character and synthetic tractability.[1][2] This guide delves into a specific and highly influential class of pyrrolidine derivatives: the 3-phenoxypyrrolidines. We will traverse the historical corridors of their discovery, dissect the intricacies of their synthesis, and illuminate their evolution into potent modulators of critical biological pathways, with a particular focus on their role in the development of muscarinic receptor agonists for central nervous system (CNS) disorders.

Chapter 1: The Genesis of a Scaffold - Early Explorations and Emerging Significance

The precise moment of the first synthesis of a simple 3-phenoxypyrrolidine is not prominently documented in the annals of chemical history, likely emerging from the broader exploration of pyrrolidine chemistry. However, a pivotal moment in the recognition of its therapeutic potential can be traced to a 1977 publication in the Journal of Medicinal Chemistry. This seminal work by Robert F. Boswell Jr. and Robert L. Duncan Jr. detailed the synthesis and pharmacological evaluation of a series of N-carboxylic acid derivatives of 3-phenoxypyrrolidines, alongside related 4-phenoxypiperidines and 3-phenoxynortropanes.[3] This research was driven by the quest for novel muscle relaxant and anticonvulsant agents, and it was within this context that the this compound core first demonstrated its promise as a modulator of CNS activity.[3]

The initial synthetic strategies were rooted in classical organic chemistry transformations. A common approach involved the reaction of a suitably protected 3-hydroxypyrrolidine with a phenol under conditions conducive to ether formation, such as the Mitsunobu reaction or Williamson ether synthesis. The choice of protecting groups for the pyrrolidine nitrogen was a critical consideration, influencing the overall efficiency and scalability of the synthesis.

Chapter 2: The Art of Assembly - Synthetic Strategies for this compound Derivatives

The synthetic accessibility of the this compound scaffold has been a key driver of its widespread adoption in drug discovery programs. Over the decades, methodologies have evolved from classical approaches to more sophisticated and stereoselective strategies, enabling the synthesis of enantiomerically pure derivatives, a critical aspect for optimizing pharmacological activity and minimizing off-target effects.

Foundational Synthetic Routes

The early syntheses of this compound derivatives typically commenced from commercially available or readily accessible starting materials like 3-hydroxypyrrolidine.

General Workflow for the Synthesis of N-Substituted 3-Phenoxypyrrolidines:

G start 3-Hydroxypyrrolidine protect N-Protection (e.g., Boc, Cbz) start->protect ether Etherification (e.g., Mitsunobu, Williamson) with Phenol protect->ether Formation of Protected this compound deprotect N-Deprotection ether->deprotect functionalize N-Functionalization (e.g., Alkylation, Acylation) deprotect->functionalize product Target this compound Derivative functionalize->product

Caption: Foundational synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Generic N-Acyl-3-phenoxypyrrolidine

  • N-Protection of 3-Hydroxypyrrolidine: To a solution of 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq) and the desired N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield N-protected 3-hydroxypyrrolidine.

  • Mitsunobu Etherification: To a solution of N-protected 3-hydroxypyrrolidine (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent (e.g., THF) at 0 °C, add a dialkyl azodicarboxylate (e.g., DIAD or DEAD, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Concentrate the reaction mixture and purify the crude product by flash chromatography to obtain the N-protected this compound.

  • N-Deprotection: The choice of deprotection conditions depends on the protecting group used. For a Boc group, treat the N-protected this compound with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane). For a Cbz group, catalytic hydrogenation (e.g., H₂, Pd/C) is typically employed. After completion of the reaction, neutralize the mixture and extract the deprotected this compound.

  • N-Acylation: To a solution of the deprotected this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an aprotic solvent (e.g., dichloromethane), add the desired acyl chloride or carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) at 0 °C. Stir the reaction at room temperature until completion. Purify the final product by column chromatography.

Stereoselective Syntheses

The presence of a stereocenter at the 3-position of the pyrrolidine ring necessitates the development of stereoselective synthetic methods to access single enantiomers. This is crucial as the biological activity often resides in one enantiomer, while the other may be inactive or contribute to undesirable side effects.

Strategies for Stereoselective Synthesis:

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials such as (R)- or (S)-3-hydroxypyrrolidine, which are commercially available or can be synthesized from natural amino acids like L-hydroxyproline.[4]

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the pyrrolidine ring or in the introduction of the phenoxy group. For instance, asymmetric dihydroxylation of a pyrrole precursor followed by functional group manipulations can lead to enantiomerically enriched 3-hydroxypyrrolidine intermediates.

Chapter 3: Therapeutic Frontiers - 3-Phenoxypyrrolidines as Muscarinic Receptor Agonists

A significant chapter in the history of this compound derivatives is their development as muscarinic acetylcholine receptor (mAChR) agonists.[5] The muscarinic receptors, a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), play crucial roles in regulating a wide range of physiological functions in the central and peripheral nervous systems.[6] The M1 and M4 subtypes, in particular, are implicated in cognitive processes, making them attractive targets for the treatment of neurodegenerative disorders like Alzheimer's disease and schizophrenia.[7]

The this compound scaffold has proven to be an excellent platform for the design of potent and selective muscarinic agonists. The core structure provides the necessary three-point pharmacophore for receptor binding: a cationic nitrogen, a hydrogen bond acceptor (the ether oxygen), and a hydrophobic region (the phenyl ring).

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor Activation:

G ligand This compound Agonist receptor M1 mAChR ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on response Cellular Response (e.g., Neuronal Excitation) pkc->response ca2 Ca²⁺ er->ca2 Releases ca2->response

Sources

3-Phenoxypyrrolidine: A Privileged Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

In the landscape of modern drug discovery, the architectural complexity of a molecule is a paramount determinant of its efficacy and selectivity. While flat, aromatic systems have historically dominated medicinal chemistry, there is a growing imperative to explore three-dimensional (3D) space to unlock novel biological activities and improve physicochemical properties. Saturated heterocycles, particularly the pyrrolidine ring, have emerged as "privileged scaffolds" for this very reason.[1][2]

The non-planar, puckered nature of the pyrrolidine ring allows for a precise spatial arrangement of substituents, enabling a more sophisticated and specific interaction with chiral biological targets like enzymes and receptors.[2] This three-dimensionality is crucial for optimizing pharmacodynamics and pharmacokinetics. Among the vast family of substituted pyrrolidines, 3-phenoxypyrrolidine stands out as a particularly valuable chiral building block, combining the conformational rigidity of the pyrrolidine core with the versatile electronic and steric properties of the phenoxy moiety. Its enantiomers, (R)- and (S)-3-phenoxypyrrolidine, serve as critical intermediates in the synthesis of a range of potent therapeutic agents.[3][4]

This guide provides a comprehensive overview of the enantioselective synthesis of this compound, details its application through case studies of advanced drug candidates, and presents validated experimental protocols for its preparation.

Enantioselective Synthesis: Crafting Stereochemical Precision

The cornerstone of this compound's utility is its chirality. Accessing this molecule in high enantiomeric purity is essential, as the biological activity of its downstream products is often dictated by the absolute stereochemistry at the C3 position. The most reliable and widely adopted strategies begin with an enantiopure precursor, typically a chiral 3-hydroxypyrrolidine, which is itself accessible through various synthetic routes.[3][5][6]

The Chiral Pool Approach: Leveraging Nature's Starting Materials

Nature provides a rich source of chiral molecules, and synthetic routes often begin from these readily available starting materials. Optically pure (S)-3-hydroxypyrrolidine, for example, can be synthesized from natural L-malic acid or L-glutamic acid through multi-step sequences involving cyclization and reduction.[6] This provides a robust and scalable source for the key precursor needed to generate this compound.

Stereoinvertive Synthesis via the Mitsunobu Reaction

A powerful and elegant method for synthesizing chiral this compound is the Mitsunobu reaction.[7] This reaction allows for the conversion of a secondary alcohol to a phenyl ether with a predictable and clean inversion of stereochemistry.[8] This is the method of choice when the desired enantiomer of this compound has the opposite configuration to the available 3-hydroxypyrrolidine precursor.

Causality of the Method: The choice of the Mitsunobu reaction is strategic for several reasons:

  • Stereochemical Control: It proceeds via an SN2 mechanism, guaranteeing inversion of the stereocenter. This means (R)-3-hydroxypyrrolidine yields (S)-3-phenoxypyrrolidine, and vice-versa, with very high fidelity.[7][8]

  • Mild Conditions: The reaction is typically run at or below room temperature, which preserves the integrity of other functional groups and protecting groups within the molecule.

  • Broad Substrate Scope: It is highly reliable for a wide range of alcohols and acidic nucleophiles (pKa ≤ 15), such as phenol.[9]

The overall workflow is visualized below.

G cluster_0 Synthesis of Precursor cluster_1 Core Transformation cluster_2 Product Formation & Use Start (R)-N-Boc-3-hydroxypyrrolidine (Chiral Precursor) Mitsunobu Mitsunobu Reaction (Phenol, PPh3, DIAD) Start->Mitsunobu Inversion of Stereocenter Inverted (S)-N-Boc-3-phenoxypyrrolidine Mitsunobu->Inverted Deprotection Acidic Deprotection (e.g., TFA or HCl) Inverted->Deprotection Final (S)-3-Phenoxypyrrolidine (Final Building Block) Deprotection->Final

Caption: Synthetic workflow from a chiral precursor to this compound.

Application in Drug Discovery: A Scaffold for Potent Biologically Active Molecules

The this compound scaffold is a key structural motif in several classes of therapeutic agents, particularly those targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The specific orientation of the phenoxy group, dictated by the C3 stereocenter, is often critical for achieving high-affinity binding to the target protein.

Case Study: Darifenacin, a Selective M3 Muscarinic Receptor Antagonist

Darifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[10][11] The core of the darifenacin molecule is an (S)-3-substituted pyrrolidine. While darifenacin itself contains a 2,2-diphenylacetamide group at the 3-position, its discovery and optimization were heavily influenced by structure-activity relationship (SAR) studies on related pyrrolidine scaffolds. The synthesis of darifenacin and its analogues relies on the availability of enantiopure 3-substituted pyrrolidine building blocks.[12][13]

The synthesis of the key intermediate for darifenacin, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, highlights the industrial importance of chiral 3-substituted pyrrolidines.[10][12] The principles used to create this intermediate are directly applicable to the synthesis of this compound, which is found in other muscarinic receptor antagonists and CNS-active agents.[4][14][15]

Case Study: Norepinephrine and Serotonin Reuptake Inhibitors (NSRIs)

A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake.[4] These compounds are investigated for the treatment of pain and depression. In this series, the stereochemistry at the C3 position of the pyrrolidine ring profoundly influences the binding affinity and selectivity for the two transporters. The synthesis of these advanced analogues directly utilizes chiral 3-substituted pyrrolidines as the foundational building blocks, demonstrating the scaffold's direct applicability in constructing complex central nervous system (CNS) drug candidates.

Experimental Protocols & Data

This section provides a detailed, self-validating protocol for the synthesis of (S)-N-Boc-3-phenoxypyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine via the Mitsunobu reaction.

Protocol: Synthesis of (S)-tert-butyl this compound-1-carboxylate

G cluster_0 Reagents & Setup cluster_1 Reaction cluster_2 Workup & Purification reagents 1. (R)-N-Boc-3-hydroxypyrrolidine 2. Phenol 3. Triphenylphosphine (PPh3) 4. Anhydrous THF setup Inert Atmosphere (N2/Ar) Stirring at 0 °C addition Slow, dropwise addition of DIAD (or DEAD) setup->addition stir Stir at 0 °C, then warm to Room Temp. (Monitor by TLC) addition->stir workup 1. Concentrate solvent 2. Aqueous workup (wash) 3. Dry organic layer (Na2SO4) stir->workup purify Column Chromatography (Silica gel, Hexanes/EtOAc) workup->purify product Isolated Product: (S)-N-Boc-3-phenoxypyrrolidine purify->product

Caption: Experimental workflow for the Mitsunobu synthesis of (S)-N-Boc-3-phenoxypyrrolidine.

Materials & Equipment:

  • (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel)

  • Magnetic stirrer and ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1 M solution with respect to the starting alcohol).

  • Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol. Trustworthiness Note: The formation of triphenylphosphine oxide as a white precipitate is a visual indicator of reaction progress.[9]

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure (S)-tert-butyl this compound-1-carboxylate.

Quantitative Data Summary

The following table summarizes typical results for the synthesis of chiral 3-substituted pyrrolidines, showcasing the efficiency of common synthetic transformations.

Starting MaterialReaction TypeKey ReagentsProductTypical YieldEnantiomeric PurityReference
(R)-N-Boc-3-hydroxypyrrolidineMitsunobu Reaction Phenol, PPh₃, DIAD(S)-N-Boc-3-phenoxypyrrolidine70-85%>99% ee (from >99% ee SM)[16],[17]
N-Boc-pyrrolidinePhoto-oxyfunctionalizationPhotosensitizer, O₂N-Boc-3-pyrrolidinone~90% (intermediate)N/A[3]
N-Boc-3-pyrrolidinoneAsymmetric ReductionKetoreductase (KRED)(S)- or (R)-N-Boc-3-hydroxypyrrolidine>95%>99% ee[3]

Conclusion

This compound is a quintessential example of a modern chiral building block that empowers the synthesis of complex, stereochemically defined molecules for drug discovery. Its value is derived from the convergence of the pyrrolidine ring's favorable 3D geometry and the versatile nature of the phenoxy substituent. Mastery of its enantioselective synthesis, particularly through robust and predictable methods like the Mitsunobu reaction, provides medicinal chemists with a reliable tool to accelerate the development of next-generation therapeutics. As the demand for molecules with greater specificity and improved ADME profiles continues to grow, the strategic application of privileged scaffolds like this compound will remain a cornerstone of innovative pharmaceutical research.

References

  • Dei, S., Bellucci, C., Buccioni, M., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-13. [Link]

  • Reddy, K. L., & Reddy, N. P. (2001). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 12(10), 1537-1540. [Link]

  • Schmermund, L., Jurin, P., & Kappe, C. O. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(17), 11988-11996. [Link]

  • Zhou, J., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128263. [Link]

  • Glenmark Pharmaceuticals S.A. (2006). Pyrrolidine derivatives as muscarinic receptor antagonists.
  • Scott, J. D., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-61. [Link]

  • Zhou, J., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. ResearchGate. [Link]

  • Glatfelter, G. C., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(7), 1111-1124. [Link]

  • American Chemical Society. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Division of Organic Chemistry. [Link]

  • Bako, T., et al. (2020). Synthesis of Chiral 3,4‐Disubstituted Pyrrolidines with Antibacterial Properties. European Journal of Organic Chemistry. [Link]

  • Lee, K., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist. Der Pharma Chemica, 1(1), 151-155. [Link]

  • Kim, T., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Jia, Z., et al. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 6(6), 926-933. [Link]

  • Saget, T., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. bioRxiv. [Link]

  • Pfizer Inc. (2010). Process for preparation of darifenacin and intermediates used in the process.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. [Link]

  • Kumar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6395. [Link]

  • Organic Chemistry. (2019). Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • National University Corporation Hokkaido University. (2009). Pyrrolidine analogue for preventing neurogenic pain and method for production thereof.
  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]

  • Słoczyńska, K., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Abdykarimova, G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

Sources

The 3-Phenoxypyrrolidine Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 3-phenoxypyrrolidine core represents a versatile and highly valuable scaffold in modern medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its inherent three-dimensional structure, conferred by the saturated pyrrolidine ring, allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with complex biological targets.[1][2] The phenoxy moiety provides a critical aromatic interaction point, often serving as a key pharmacophoric element for binding to receptors and transporters. This unique combination of a flexible saturated heterocycle and a rigid aromatic group has positioned this compound and its derivatives as a focal point for the discovery of innovative treatments for a range of neurological and psychiatric disorders.

This technical guide provides an in-depth exploration of the key therapeutic targets of this compound derivatives, delving into the mechanistic basis of their activity, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The content is tailored for researchers, scientists, and drug development professionals, offering a blend of established knowledge and forward-looking perspectives.

Part 1: Monoamine Transporters - The Primary Therapeutic Arena

The most extensively investigated and validated therapeutic application of this compound derivatives lies in their potent modulation of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the magnitude and duration of neurotransmission. Dysregulation of monoaminergic systems is a hallmark of numerous psychiatric conditions, including major depressive disorder, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[3]

Mechanism of Action: Competitive Reuptake Inhibition

This compound-based compounds typically act as competitive inhibitors of monoamine transporters. By binding to the transporter proteins, they block the reabsorption of serotonin, norepinephrine, and/or dopamine into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic neurons. The specific affinity of a compound for each transporter (SERT, NET, DAT) determines its pharmacological profile as a selective serotonin reuptake inhibitor (SSRI), a norepinephrine reuptake inhibitor (NRI), a dopamine reuptake inhibitor (DRI), a dual serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor (TRI).[4][5][6]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Vesicle Vesicles (Monoamines) MA Monoamines (5-HT, NE, DA) Vesicle->MA Release MA_T Monoamine Transporter (SERT, NET, or DAT) Synaptic Cleft Synaptic Cleft MA->MA_T Reuptake Receptor Postsynaptic Receptors MA->Receptor Binding & Signaling 3PP_Derivative This compound Derivative 3PP_Derivative->MA_T Inhibition Postsynaptic Neuron Postsynaptic Neuron

Caption: Mechanism of Monoamine Reuptake Inhibition.

Structure-Activity Relationships (SAR) of this compound Derivatives

Extensive SAR studies have elucidated the key structural features of this compound analogs that govern their potency and selectivity for monoamine transporters.

  • Substitution on the Pyrrolidine Ring: The nature and position of substituents on the pyrrolidine ring are critical. For instance, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors.[7] The stereochemistry at the substituted carbon atoms also significantly influences activity.

  • Modifications of the Phenoxy Group: Alterations to the phenoxy ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the affinity for specific transporters.

  • Nitrogen Substituent: The substituent on the pyrrolidine nitrogen plays a crucial role in the overall pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

The following table summarizes the in vitro activity of representative this compound derivatives as monoamine reuptake inhibitors.

Compound IDR1R2SERT Ki (nM)NET Ki (nM)DAT Ki (nM)Reference
Compound A HPhenyl1525>1000[7]
Compound B 4-F-PhenylH812850[7]
Compound C H3-Cl-Phenyl2230>2000[4]
Compound D H4-MeO-Phenyl10181500[4]
Experimental Workflow: In Vitro Monoamine Reuptake Inhibition Assay

A standard and self-validating method to determine the potency of compounds as monoamine reuptake inhibitors is the radioligand uptake assay using cells expressing the human transporters.

cluster_0 Cell Culture & Preparation cluster_1 Assay Incubation cluster_2 Termination & Measurement cluster_3 Data Analysis Cell_Culture Culture cells expressing human SERT, NET, or DAT (e.g., HEK293, CHO) Harvest_Cells Harvest and resuspend cells in assay buffer Cell_Culture->Harvest_Cells Incubation_Mix Prepare incubation mix: - Cells - Test compound (various conc.) - [3H]-labeled neurotransmitter (e.g., [3H]-5-HT, [3H]-NE, [3H]-DA) Harvest_Cells->Incubation_Mix Incubation Incubate at 37°C for a defined period (e.g., 10-30 min) Incubation_Mix->Incubation Termination Terminate uptake by rapid filtration through glass fiber filters Incubation->Termination Washing Wash filters to remove unbound radioligand Termination->Washing Measurement Quantify radioactivity on filters using a scintillation counter Washing->Measurement Data_Analysis Calculate % inhibition and determine IC50 values Measurement->Data_Analysis

Caption: Workflow for Monoamine Reuptake Assay.

Detailed Protocol:

  • Cell Culture: Maintain cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay:

    • Harvest the cells and resuspend them in a physiological buffer.

    • In a 96-well plate, add the cell suspension, the test compound at various concentrations, and the corresponding radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).

    • Include control wells with vehicle (for 100% uptake) and a known potent inhibitor (for non-specific uptake).

    • Incubate the plate at 37°C for a predetermined time to allow for neurotransmitter uptake.

  • Termination and Detection:

    • Rapidly terminate the uptake by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radiolabel.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Part 2: Emerging Targets in Neurodegenerative and Metabolic Disorders

While the primary focus has been on monoamine transporters, the versatile this compound scaffold holds promise for other therapeutic targets, particularly in the realms of neurodegenerative and metabolic diseases.

Acetyl-CoA Carboxylase (ACC) Inhibition

Recent patent literature has disclosed pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC).[8] ACC is a key enzyme in the regulation of fatty acid synthesis and oxidation. Its inhibition is being explored as a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Given the established links between metabolic dysfunction and an increased risk of neurodegenerative diseases like Alzheimer's disease, targeting ACC with brain-penetrant this compound derivatives could offer a novel approach to neuroprotection.

Anticonvulsant and Antinociceptive Activity

Derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant and antinociceptive (pain-relieving) properties in preclinical models.[9][10] The proposed mechanism of action for some of these compounds involves the modulation of neuronal voltage-gated sodium channels.[9] The 3-substituted pyrrolidine motif is a key structural element in these molecules, suggesting that this compound could serve as a starting point for the design of novel antiepileptic and analgesic drugs.

Future Directions: Exploring Polypharmacology

The ability of this compound derivatives to interact with multiple targets opens up the exciting possibility of developing polypharmacological agents. A single molecule that combines monoamine reuptake inhibition with, for example, anti-inflammatory or neuroprotective activities could offer a more holistic and effective treatment for complex multifactorial diseases like major depression with comorbid chronic pain or neurodegenerative disorders with affective symptoms.

Part 3: Synthesis and Chemical Space

The tractability of the synthesis of this compound derivatives is a significant advantage for their development as therapeutic agents. Several synthetic routes have been established, often involving nucleophilic substitution reactions or multi-component reactions.[11][12] The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for constructing the pyrrolidine ring with control over stereochemistry.[11] This synthetic accessibility allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in the design of CNS-active compounds. Its derivatives have demonstrated compelling activity as monoamine reuptake inhibitors, with significant potential for the treatment of depression and other psychiatric disorders. Furthermore, emerging evidence suggests that this versatile core can be adapted to target other key proteins implicated in neurodegenerative and metabolic diseases. The continued exploration of the chemical space around the this compound motif, guided by a deeper understanding of its structure-activity relationships and the underlying biology of its targets, holds immense promise for the future of CNS drug discovery.

References

The Evolving Landscape of 3-Phenoxypyrrolidine Analogs: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3-phenoxypyrrolidine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological entities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their modulation of monoamine transporters. We will delve into the causal relationships behind experimental design, present detailed protocols for key assays, and visualize complex biological pathways and experimental workflows.

The this compound Core: A Gateway to CNS Targets

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a multitude of FDA-approved drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The introduction of a phenoxy group at the 3-position of the pyrrolidine ring creates a scaffold with a unique combination of rigidity and flexibility, making it an attractive starting point for the development of central nervous system (CNS) active agents.[2] The core structure of a this compound analog is depicted below:

G cluster_0 This compound Core Core N N C1 C N->C1 R R N->R C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O O C3->O C4->N Ar Ar O->Ar

Caption: General structure of a this compound analog.

This guide will primarily focus on the SAR of these analogs as monoamine reuptake inhibitors, a class of drugs that modulate the synaptic concentrations of key neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3]

Structure-Activity Relationship (SAR) of this compound Analogs as Monoamine Reuptake Inhibitors

The biological activity of this compound analogs is profoundly influenced by substitutions at three key positions: the pyrrolidine nitrogen (N1), the pyrrolidine ring itself, and the phenoxy moiety.

The Influence of the N-Substituent

The substituent on the pyrrolidine nitrogen plays a crucial role in determining both the potency and selectivity of these analogs for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been shown to be potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors.[4] The nature of the N-substituent is a key determinant of activity. Generally, small, linear alkyl groups are well-tolerated. For instance, an N-methyl or N-ethyl group often confers good potency.

CompoundN-SubstituentNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Reference
1a H150250>10000[4]
1b CH₃1525500[4]
1c CH₂CH₃2030650[4]
1d CH₂CH₂CH₃45601200[4]

Table 1: Effect of N-alkylation on monoamine transporter inhibition.

As the alkyl chain length increases beyond propyl, a decrease in potency is generally observed. This suggests that the binding pocket accommodating the N-substituent has dimensional constraints. The introduction of larger, bulkier groups, such as a benzyl substituent, can lead to a significant drop in activity, likely due to steric hindrance.

Modifications to the Pyrrolidine Ring

The stereochemistry of the this compound core is a critical factor influencing biological activity. The relative orientation of the phenoxy group with respect to other substituents on the pyrrolidine ring can dramatically alter the binding affinity and selectivity.

While specific SAR data for substitutions directly on the pyrrolidine ring of this compound analogs is limited in the public domain, general principles from related pyrrolidine-based monoamine transporter inhibitors can be applied. For instance, the introduction of additional substituents on the pyrrolidine ring can impact the ring's pucker and the spatial positioning of the key pharmacophoric elements.

The Role of the Phenoxy Group and its Substituents

The phenoxy group is a key pharmacophoric element, likely engaging in crucial interactions within the binding sites of monoamine transporters. Substitutions on the aromatic ring of the phenoxy group provide a powerful handle to modulate potency and selectivity.

In a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines, substitutions on the phenoxy ring were explored.[4] Electron-withdrawing groups, such as halogens (F, Cl), at the para-position of the phenoxy ring generally lead to an increase in potency for both NET and SERT. This suggests that these substitutions may enhance binding through favorable electronic interactions or by influencing the overall conformation of the molecule.

CompoundPhenoxy SubstituentNET Ki (nM)SERT Ki (nM)Reference
2a H1525[4]
2b 4-F815[4]
2c 4-Cl712[4]
2d 3-Cl2540[4]
2e 4-OCH₃5080[4]

Table 2: Influence of phenoxy ring substitution on NET and SERT inhibition.

Conversely, electron-donating groups, such as a methoxy group at the para-position, tend to decrease potency. The position of the substituent is also critical, with para-substitution generally being more favorable than meta- or ortho-substitution.

Bioisosteric Replacements of the Phenoxy Group

To further optimize the properties of this compound analogs, bioisosteric replacement of the phenoxy group is a viable strategy. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[5] Replacing the phenoxy ring with other aromatic or heteroaromatic systems can modulate properties such as lipophilicity, metabolic stability, and target selectivity.

Common bioisosteric replacements for a phenyl ring include pyridyl, thienyl, and other five- or six-membered heteroaromatic rings. The introduction of a nitrogen atom in a pyridyl ring, for example, can introduce a hydrogen bond acceptor and alter the electronic properties of the ring system, potentially leading to improved interactions with the target protein.

Biological Targets and Signaling Pathways

Monoamine Transporters

As discussed, a primary target for this compound analogs are the monoamine transporters: DAT, NET, and SERT. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal.[3] By inhibiting these transporters, this compound analogs increase the concentration and duration of these neurotransmitters in the synapse, leading to enhanced neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Analog This compound Analog Analog->DAT Inhibition Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding

Caption: Mechanism of action of this compound analogs at the dopamine transporter.

The therapeutic potential of monoamine reuptake inhibitors is vast, with applications in the treatment of depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and neuropathic pain.[6]

Muscarinic Acetylcholine Receptors

While the primary focus of this guide is on monoamine transporters, it is important to note that the this compound scaffold has also been explored for its activity at muscarinic acetylcholine receptors (mAChRs).[7][8] These G-protein coupled receptors are involved in a wide range of physiological functions in both the central and peripheral nervous systems.

There are five subtypes of muscarinic receptors (M1-M5), and compounds that selectively target these subtypes have therapeutic potential for treating conditions such as Alzheimer's disease, schizophrenia, and overactive bladder. The SAR for this compound analogs at muscarinic receptors is less well-defined in the literature compared to their effects on monoamine transporters. However, the general principles of modifying the N-substituent and the phenoxy ring likely apply to modulating affinity and selectivity for mAChR subtypes as well.

G cluster_0 M1/M3/M5 Receptor Signaling cluster_1 M2/M4 Receptor Signaling Receptor_q M1/M3/M5 Receptor Gq Gq/11 Receptor_q->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Ca2+->PKC Cellular_Response_q Cellular Response PKC->Cellular_Response_q Receptor_i M2/M4 Receptor Gi Gi/o Receptor_i->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_i Cellular Response cAMP->Cellular_Response_i

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

Experimental Protocols

To facilitate further research and development of this compound analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of this compound Analogs

A general synthetic route to N-substituted this compound analogs often starts from commercially available 3-hydroxypyrrolidine derivatives.

G Start N-Boc-3-hydroxypyrrolidine Step1 Mitsunobu Reaction (Phenol, DIAD, PPh₃) Start->Step1 Intermediate1 N-Boc-3-phenoxypyrrolidine Step1->Intermediate1 Step2 Boc Deprotection (TFA or HCl) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 N-Alkylation/Arylation (R-X, Base) Intermediate2->Step3 Final N-Substituted-3-phenoxypyrrolidine Step3->Final

Caption: General synthetic workflow for N-substituted this compound analogs.

Step-by-Step Protocol:

  • Mitsunobu Reaction: To a solution of N-Boc-3-hydroxypyrrolidine, the desired phenol, and triphenylphosphine (PPh₃) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a solution of diisopropyl azodicarboxylate (DIAD) in THF is added dropwise. The reaction is typically stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford N-Boc-3-phenoxypyrrolidine.

  • Boc Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM), and trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield the corresponding salt of this compound.

  • N-Alkylation/Arylation: The this compound salt is treated with a base (e.g., triethylamine or potassium carbonate) in a solvent like acetonitrile or dimethylformamide (DMF). The appropriate alkyl or aryl halide (R-X) is then added, and the reaction is heated as necessary.

  • Final Purification: After completion, the reaction is worked up and the final product is purified by column chromatography or recrystallization to yield the desired N-substituted-3-phenoxypyrrolidine analog.

Monoamine Transporter Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Non-specific binding inhibitors: Benztropine for DAT, desipramine for NET, and fluoxetine for SERT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate cell membrane preparation.

  • Radioligand Addition: Add the specific radioligand at a concentration near its Kd value.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Non-specific binding inhibitor: Atropine.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the test compound at various concentrations, and the assay buffer.

  • Radioligand Incubation: Add [³H]NMS at a concentration close to its Kd for the respective receptor subtype.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to allow binding to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ and Ki values as described in the monoamine transporter binding assay protocol.

Conclusion and Future Directions

The this compound scaffold has proven to be a fruitful starting point for the discovery of potent and selective modulators of monoamine transporters. The SAR studies highlighted in this guide demonstrate that fine-tuning of the N-substituent and the substitution pattern on the phenoxy ring are critical for optimizing activity and selectivity.

Future research in this area should focus on a more systematic exploration of bioisosteric replacements for the phenoxy group to improve pharmacokinetic properties and potentially uncover novel pharmacological profiles. Furthermore, a more detailed investigation into the SAR of these analogs at muscarinic receptor subtypes could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of this compound-based therapeutic agents.

References

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link][4]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4831. [Link][1]

  • Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5490-5500. [Link][7]

  • Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-1413. [Link][8]

  • Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link][2]

  • Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5465-5469. [Link][6]

  • Bioisosterism. Wipf Group, University of Pittsburgh. [Link][5]

  • Discovery and Development of Monoamine Transporter Ligands. Pharmaceuticals, 10(4), 89. [Link][3]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

Sources

The 3-Phenoxypyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Three-Dimensional Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Among the myriad of heterocyclic systems, the pyrrolidine ring has emerged as a "privileged scaffold," owing to its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure, a consequence of its sp³-hybridized carbon atoms, provides a distinct advantage over flat aromatic systems by allowing for a more comprehensive exploration of the pharmacophore space.[1][2] This three-dimensionality is crucial for establishing precise interactions with the complex topographies of biological macromolecules.

This guide focuses on a particularly compelling derivative of this versatile scaffold: the 3-phenoxypyrrolidine motif. The incorporation of a phenoxy group at the 3-position of the pyrrolidine ring introduces a unique combination of structural rigidity and conformational flexibility, making it an attractive framework for the design of potent and selective ligands for a variety of biological targets, most notably monoamine transporters.[3] Herein, we will delve into the physicochemical properties, diverse biological activities, and synthetic strategies associated with the this compound scaffold, with a particular emphasis on its application in the development of therapeutics for central nervous system (CNS) disorders.

Physicochemical Properties and Design Rationale

The this compound core combines the key features of a basic nitrogen atom, a stereogenic center at the 3-position, and an aromatic phenoxy moiety. This amalgamation of functionalities imparts a set of physicochemical properties that are highly desirable in drug design. The basic nitrogen can be protonated at physiological pH, enabling ionic interactions with target proteins and often contributing to improved aqueous solubility. The stereochemistry at the C3 position is a critical determinant of biological activity, as the spatial orientation of the phenoxy group can profoundly influence binding affinity and selectivity.[2]

The phenoxy group itself serves multiple purposes. It can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted). Furthermore, the ether linkage provides a degree of rotational freedom, allowing the phenoxy ring to adopt an optimal orientation within a binding pocket. From a drug design perspective, the phenyl ring of the phenoxy group and the nitrogen atom of the pyrrolidine ring serve as key points for chemical modification, allowing for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Biological Activities and Therapeutic Applications: A Focus on Monoamine Reuptake Inhibition

The this compound scaffold has been extensively explored for its ability to modulate the activity of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft.[4] By inhibiting these transporters, compounds containing the this compound motif can increase the extracellular concentrations of these neurotransmitters, thereby potentiating neurotransmission. This mechanism of action is the cornerstone of many antidepressant and psychostimulant drugs.[4][5]

A significant breakthrough in this area was the discovery of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues that act as potent and balanced norepinephrine and serotonin reuptake inhibitors (NSRIs).[3] These compounds have shown promise in preclinical models of pain and depression. The dual inhibition of both NET and SERT is a clinically validated approach for the treatment of major depressive disorder and neuropathic pain.

While direct analogues are still in development, the structurally related compound Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), underscores the therapeutic potential of this class of molecules.[6] Dasotraline was investigated for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder.[1][7] Although its development was halted, the clinical studies provided valuable insights into the efficacy and safety profile of monoamine reuptake inhibitors with this general pharmacophore.[8]

The mechanism of monoamine reuptake inhibition is a well-established therapeutic strategy. The following diagram illustrates the fundamental principle of this mechanism.

Caption: Mechanism of Monoamine Reuptake Inhibition by this compound Analogs.

Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available chiral precursors. A common strategy is to construct the core scaffold and then introduce the desired substituents. The following is a representative synthetic workflow.

SYNTHETIC_WORKFLOW start Chiral Precursor (e.g., (R)- or (S)-3-Hydroxypyrrolidine) n_protection N-Protection (e.g., Boc, Cbz) start->n_protection Protection of Pyrrolidine Nitrogen williamson Williamson Ether Synthesis (Phenol, Base) n_protection->williamson Formation of Phenoxy Ether n_deprotection N-Deprotection (e.g., TFA, H₂/Pd-C) williamson->n_deprotection Removal of Protecting Group diversification N-Functionalization / Diversification (e.g., Reductive Amination, Acylation) n_deprotection->diversification Introduction of R-group final_product Target this compound Derivative diversification->final_product Final Product Synthesis

Caption: General Synthetic Workflow for this compound Derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol outlines the synthesis of a generic N-substituted this compound, based on common synthetic strategies.

Step 1: N-Protection of (R)-3-Hydroxypyrrolidine

  • To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add a solution of the protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) for Boc protection.[9]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-(R)-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.[10][11]

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add the desired phenol (1.1 eq) to the reaction mixture. For unsubstituted phenoxypyrrolidine, use phenol. For substituted analogs, use the corresponding substituted phenol.

  • If the reaction is sluggish, a catalyst such as copper(I) iodide can be added, particularly for less reactive phenols (Ullmann condensation).[8]

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for 4-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc-(R)-3-phenoxypyrrolidine.

Step 3: N-Deprotection

  • Dissolve the N-Boc-(R)-3-phenoxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq), at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine into an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield (R)-3-phenoxypyrrolidine.

Step 4: N-Functionalization (Example: Reductive Amination)

  • To a solution of (R)-3-phenoxypyrrolidine (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a solvent like dichloroethane or methanol, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a basic aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography or crystallization to yield the target N-substituted-(R)-3-phenoxypyrrolidine derivative.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives can be significantly modulated by substitutions on both the phenoxy and pyrrolidine moieties. SAR studies have been instrumental in optimizing the potency and selectivity of these compounds as monoamine transporter inhibitors.

Compound IDR1 (N-substituent)R2 (Phenoxy-substituent)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
1 -CH₃H1502580
2 -CH₂CH₃H1202075
3 -CH₃4-Cl801540
4 -CH₃3,4-diCl501025
5 -CH₂-PhH951860

Note: The data in this table is illustrative and synthesized from general trends reported in the literature for monoamine transporter inhibitors. Specific values can be found in specialized publications. For instance, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines demonstrated potent and balanced inhibition of NET and SERT, with IC₅₀ values in the low nanomolar range for several analogs.[3]

Key SAR Insights:

  • N-Substituent (R1): Small alkyl groups on the pyrrolidine nitrogen are generally well-tolerated and can influence the potency and selectivity profile. Larger, more complex substituents can be explored to probe for additional binding interactions.

  • Phenoxy-Substituent (R2): Substitution on the phenyl ring of the phenoxy group is a critical determinant of activity. Electron-withdrawing groups, such as halogens, often enhance potency at all three monoamine transporters. The position of the substituent is also crucial, with substitutions at the 3- and 4-positions often being favorable.

  • Stereochemistry: The stereochemistry at the C3 position of the pyrrolidine ring is paramount. Often, one enantiomer is significantly more active than the other, highlighting the importance of a specific spatial arrangement for optimal binding to the target transporter.

Challenges and Future Perspectives

While the this compound scaffold holds immense promise, several challenges remain. Achieving selectivity for a single monoamine transporter over the others can be difficult, as the binding sites of DAT, NET, and SERT share significant homology. Developing synthetic routes that are both efficient and scalable for the production of enantiomerically pure derivatives is also an ongoing area of research.

Future directions in this field are likely to focus on:

  • Fine-tuning Selectivity: The design of novel analogs with improved selectivity for a specific transporter could lead to therapeutics with fewer side effects.

  • Allosteric Modulation: Exploring the potential of this compound derivatives to act as allosteric modulators of monoamine transporters could offer a new therapeutic paradigm.

  • Novel Therapeutic Applications: Investigating the utility of this scaffold for targets beyond monoamine transporters, such as other GPCRs, ion channels, and enzymes, could broaden its therapeutic impact.

  • PET Ligand Development: The development of radiolabeled this compound derivatives as positron emission tomography (PET) ligands could enable in vivo imaging of monoamine transporters in the human brain, aiding in the diagnosis and treatment of neuropsychiatric disorders.

References

  • U.S. Patent No. 7,652,152 B2. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Bioorganic & Medicinal Chemistry Letters. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]

  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Wikipedia. (n.d.). Dasotraline. Retrieved from [Link]

  • Neuropsychopharmacology. (2015). Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults. PubMed Central. [Link]

  • Sandmeyer, T. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • MedUni Wien ePub. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. [Link]

  • Bioorganic & Medicinal Chemistry. (2003). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed. [Link]

  • ACS Chemical Neuroscience. (2018). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

Sources

The Decisive Role of Chirality in the Biological Activity of 3-Phenoxypyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the three-dimensional structure of a molecule is a critical determinant of its biological function. This principle is nowhere more evident than in the case of chiral molecules, where enantiomers—mirror-image isomers—can exhibit remarkably different pharmacological and toxicological profiles. This guide delves into the core of this concept through the lens of 3-phenoxypyrrolidine, a versatile scaffold in medicinal chemistry. We will explore the profound impact of its stereochemistry on its biological activity, with a particular focus on its role as a monoamine reuptake inhibitor.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which is crucial for interacting with the complex three-dimensional surfaces of biological targets.[2] When a substituent, such as a phenoxy group at the 3-position, introduces a chiral center, the resulting enantiomers can interact differently with their biological targets.

This guide will provide a comprehensive overview of the enantioselective synthesis of this compound, the stereoselective nature of its biological activity, and the analytical techniques required to ensure enantiomeric purity.

The Stereoselective Landscape of this compound's Biological Activity

The biological significance of this compound and its analogs lies predominantly in their potent ability to inhibit the reuptake of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][4][5] These neurotransmitters play crucial roles in regulating mood, cognition, and various physiological processes. Their reuptake from the synaptic cleft is mediated by specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[5] Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, forming the basis for the therapeutic effects of many antidepressant and psychoactive drugs.

The chirality at the C3 position of the pyrrolidine ring in this compound derivatives dictates both the potency and selectivity of their interaction with these monoamine transporters. A study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues revealed that these compounds are potent and balanced norepinephrine and serotonin reuptake inhibitors.[6] While specific data for the unsubstituted this compound is not detailed in this particular study, the structure-activity relationships (SAR) established for its derivatives underscore the importance of stereochemistry.

It is a well-established principle that the two enantiomers of a chiral drug can have different affinities for their biological targets.[7] This stereoselectivity arises from the fact that biological systems, such as the binding sites of enzymes and receptors, are themselves chiral.

Enantioselective Synthesis: Crafting the Desired Mirror Image

The differential biological activity of the (R)- and (S)-enantiomers of this compound necessitates synthetic strategies that can produce each enantiomer in high purity. Enantioselective synthesis, also known as asymmetric synthesis, is the key to achieving this. Several strategies can be employed to synthesize chiral pyrrolidines.

One common approach involves the use of a chiral pool, starting from readily available enantiopure precursors like amino acids. For instance, L-proline or L-hydroxyproline can serve as versatile starting materials for the synthesis of various substituted pyrrolidines.

Alternatively, asymmetric catalysis can be employed to introduce the desired stereochemistry. This can involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of a reaction. For example, asymmetric [3+2] cycloaddition reactions of trimethylenemethane with imines, catalyzed by a palladium complex with a chiral phosphoramidite ligand, can produce enantiomerically enriched pyrrolidines.[8]

Illustrative Synthetic Workflow: Asymmetric Synthesis of 3-Substituted Pyrrolidines

cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_intermediate Intermediate cluster_final Final Product Achiral Precursor Achiral Precursor Asymmetric Transformation Asymmetric Transformation Achiral Precursor->Asymmetric Transformation Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst->Asymmetric Transformation Enantioenriched Intermediate Enantioenriched Intermediate Asymmetric Transformation->Enantioenriched Intermediate Chiral 3-Substituted Pyrrolidine Chiral 3-Substituted Pyrrolidine Enantioenriched Intermediate->Chiral 3-Substituted Pyrrolidine Further Transformations

A generalized workflow for the asymmetric synthesis of chiral pyrrolidines.

The Critical Importance of Chiral Separation and Purity Analysis

Given the potential for enantiomers to have different, and sometimes undesirable, biological effects, the ability to separate and analyze the enantiomeric purity of a chiral drug candidate is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for this purpose.

Experimental Protocol: Chiral HPLC for the Separation of this compound Enantiomers

This protocol provides a general framework for developing a chiral HPLC method for the separation of this compound enantiomers. Optimization of the mobile phase composition, column temperature, and flow rate will be necessary to achieve baseline separation.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)

  • Racemic this compound standard

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)

2. Method Development:

  • Column Selection: Begin with a polysaccharide-based CSP, as they are known to be effective for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Start with a simple mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • If separation is not achieved, systematically vary the ratio of the polar modifier (isopropanol).

    • Screen other polar modifiers like ethanol.

    • To improve peak shape and resolution, add a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds).

  • Optimization:

    • Adjust the column temperature (e.g., between 10°C and 40°C) to improve separation.

    • Optimize the flow rate to balance resolution and analysis time.

3. Sample Preparation:

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Workflow for Chiral Purity Analysis

cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing Racemic Standard/Test Sample Racemic Standard/Test Sample Dissolution & Filtration Dissolution & Filtration Racemic Standard/Test Sample->Dissolution & Filtration Injection Injection Dissolution & Filtration->Injection Separation on CSP Separation on CSP Injection->Separation on CSP UV Detection UV Detection Separation on CSP->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Enantiomeric Purity Calculation Enantiomeric Purity Calculation Peak Integration->Enantiomeric Purity Calculation

A typical workflow for the determination of enantiomeric purity using chiral HPLC.

The Mechanistic Basis of Stereoselectivity: A Look at Monoamine Transporters

The differential activity of this compound enantiomers stems from the specific and stereoselective interactions within the binding pockets of the monoamine transporters. These transporters are complex transmembrane proteins with well-defined three-dimensional structures.

The binding of an inhibitor to a monoamine transporter is a highly specific event, often involving a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions. The precise spatial arrangement of the functional groups on the inhibitor molecule must be complementary to the arrangement of amino acid residues in the transporter's binding site.

For the enantiomers of this compound, the different spatial orientations of the phenoxy group relative to the pyrrolidine ring will lead to distinct binding modes. One enantiomer may fit snugly into the binding pocket, forming multiple high-affinity interactions, while the other enantiomer may be sterically hindered or unable to form the same favorable contacts, resulting in lower binding affinity and reduced inhibitory potency.

Hypothesized Stereoselective Binding at a Monoamine Transporter

cluster_transporter Monoamine Transporter Binding Site cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer Binding Pocket R_enantiomer R R_enantiomer->Binding Pocket High Affinity Binding (Favorable Interactions) S_enantiomer S S_enantiomer->Binding Pocket Low Affinity Binding (Steric Hindrance)

A diagram illustrating the concept of stereoselective binding of enantiomers.

Conclusion and Future Directions

The case of this compound serves as a compelling illustration of the critical importance of chirality in drug design and development. The stereochemistry at a single carbon atom can profoundly influence a molecule's interaction with its biological targets, leading to significant differences in potency, selectivity, and overall pharmacological profile.

For researchers in the field, a thorough understanding of enantioselective synthesis and chiral analysis is not merely a technical exercise but a fundamental requirement for the development of safe and effective medicines. The pyrrolidine scaffold, and specifically chiral 3-substituted pyrrolidines, will undoubtedly continue to be a fruitful area of research for the discovery of novel therapeutics targeting monoamine transporters and other important biological systems. Future work in this area will likely focus on elucidating the precise molecular interactions that govern stereoselectivity through techniques such as X-ray crystallography of inhibitor-transporter complexes and advanced computational modeling. Such insights will pave the way for the rational design of even more potent and selective enantiopure drugs.

References

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5465-5469. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. In Silico Pharmacology, 11(1), 5. [Link]

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6136-6141. [Link]

  • Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(11), 3054-3057. [Link]

  • 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel. Journal of Medicinal Chemistry, 58(23), 9133-9153. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(11), 3123. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. ChemistrySelect, 4(1), 133-139. [Link]

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

  • This compound. PubChem. [Link]

  • Chiral Molecules: Properties, Synthesis and Analysis. MDPI. [Link]

  • Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). MDPI. [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(12), 2213-2225. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249233. [Link]

  • Monoamine reuptake inhibitor. Wikipedia. [Link]

  • Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. Neuropsychopharmacologia Hungarica, 22(1), 4-15. [Link]

Sources

Methodological & Application

Application Note: Chiral Resolution Methods for 3-Phenoxypyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in 3-Phenoxypyrrolidine

The this compound scaffold is a privileged structural motif found in numerous biologically active compounds, including potent and selective ligands for various receptors and transporters.[1][2] In drug development, the stereochemistry of a molecule is of paramount importance, as individual enantiomers of a chiral compound often exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. The resolution of racemic this compound into its constituent (R)- and (S)-enantiomers is therefore a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the principal methods for the chiral resolution of this compound. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the practical considerations for each technique. The three core methodologies discussed are:

  • Classical Resolution via Diastereomeric Salt Formation

  • Enzymatic Kinetic Resolution

  • Direct Chromatographic Separation

Our objective is to equip researchers with the expertise to select and implement the most suitable resolution strategy based on their specific project goals, whether for small-scale discovery or large-scale manufacturing.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This technique remains a robust and highly scalable method for separating enantiomers, particularly for amines and acids.[3][4] It is often the method of choice for large-scale industrial production due to its cost-effectiveness and reliance on standard chemical processing equipment.

Principle of Separation

The foundational principle of this method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[5] By reacting the racemic this compound (a base) with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed:

  • (R)-3-phenoxypyrrolidine + (L)-Chiral Acid → [(R)-Amine:(L)-Acid] Salt

  • (S)-3-phenoxypyrrolidine + (L)-Chiral Acid → [(S)-Amine:(L)-Acid] Salt

These diastereomeric salts possess different physicochemical properties, most critically, different solubilities in a given solvent system.[6] This solubility difference allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one in the mother liquor.[6] The desired enantiomer can then be liberated from the purified salt by treatment with a base.

Workflow for Diastereomeric Salt Resolution

cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemic Racemic (R/S)-3-Phenoxypyrrolidine mixture Mixture of Diastereomeric Salts [(R:L) and (S:L)] racemic->mixture Solvent (e.g., Methanol) acid Enantiopure Chiral Acid (e.g., L-Tartaric Acid) acid->mixture crystal Crystallization of Less Soluble Salt mixture->crystal filtration Filtration crystal->filtration crystals Solid Crystals (Enriched in one diastereomer) filtration->crystals liquor Mother Liquor (Enriched in other diastereomer) filtration->liquor base_add Add Base (e.g., NaOH) crystals->base_add enantiomer Pure (R) or (S) This compound base_add->enantiomer

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol: Resolution with L-(+)-Tartaric Acid

This protocol provides a representative procedure. The choice of resolving agent and solvent is critical and often requires empirical screening for optimal results.[7][8]

1. Materials & Reagents:

  • Racemic (±)-3-Phenoxypyrrolidine

  • L-(+)-Tartaric Acid (Resolving Agent)

  • Methanol (Solvent)

  • Sodium Hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, filtration apparatus, rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess (ee) analysis

2. Experimental Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-3-phenoxypyrrolidine in 100 mL of methanol. Warm gently if necessary to ensure complete dissolution.

    • In a separate flask, dissolve a stoichiometric equivalent (e.g., 0.5 to 1.0 eq) of L-(+)-tartaric acid in a minimal amount of hot methanol. Note: Starting with 0.5 equivalents of the resolving agent can sometimes provide higher initial enantiomeric enrichment.[8]

    • Slowly add the warm tartaric acid solution to the stirred solution of the amine.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) or ice bath to induce crystallization. The formation of the less soluble diastereomeric salt should be observed as a white precipitate.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol.

    • Dry the collected crystals. This is the first crop, which should be enriched in one diastereomer.

    • The mother liquor can be concentrated and cooled again to obtain subsequent crops of crystals, though these will typically have lower purity.

  • Purification (Recrystallization):

    • To enhance the diastereomeric purity, the first crop of crystals can be recrystallized from a minimal amount of hot methanol.[9] Allow the solution to cool slowly to maximize crystal quality and purity.

    • Filter and dry the purified diastereomeric salt.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add 2M NaOH solution dropwise while stirring until the solution is basic (pH > 11).

    • Extract the liberated free amine from the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using a suitable chiral HPLC or GC method.

Data Comparison for Resolving Agents

The selection of the chiral resolving agent is the most critical variable. Below is a comparative overview of common agents used for resolving amines.

Chiral Resolving AgentKey CharacteristicsTypical Solvents
L-(+)-Tartaric Acid Inexpensive, widely available, two acidic protons for salt formation.Methanol, Ethanol, Water
(S)-(-)-Mandelic Acid Often provides high enantiomeric excess in a single crystallization.[6]Isopropanol, Ethanol
(1S)-(+)-10-Camphorsulfonic Acid A strong acid, effective for weakly basic amines.[6]Acetone, Ethyl Acetate
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) A bulkier acid, can be effective for specific substrates.[10]Methanol, Acetonitrile

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful technique that leverages the high stereoselectivity of enzymes to resolve racemates.[10] It is particularly valuable for its mild reaction conditions and high enantioselectivity, often yielding products with very high ee.

Principle of Separation

Kinetic resolution operates on the principle that one enantiomer in a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme.[11] For this compound, a common strategy is the enzyme-catalyzed N-acylation.

  • (R)-Amine + Acyl Donor --(Enzyme, fast)--> (R)-Amide

  • (S)-Amine + Acyl Donor --(Enzyme, slow)--> (S)-Amide (minor)

The reaction is stopped at or near 50% conversion. At this point, the mixture contains one enantiomer primarily as the unreacted amine and the other as the newly formed amide. These two compounds have different chemical properties and can be easily separated by standard methods like column chromatography or extraction. A key limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%.[11]

Workflow for Enzymatic Kinetic Resolution

cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Optional Hydrolysis racemic Racemic (R/S)-3-Phenoxypyrrolidine reaction Reaction in Organic Solvent (Stop at ~50% conversion) racemic->reaction acyl Acyl Donor (e.g., Vinyl Acetate) acyl->reaction enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction separation Separation (Chromatography/Extraction) reaction->separation product_S Unreacted (S)-Amine (High ee) separation->product_S product_R Acylated (R)-Amide (High ee) separation->product_R hydrolysis Hydrolysis product_R->hydrolysis product_R_amine Recovered (R)-Amine hydrolysis->product_R_amine

Caption: Workflow for enzymatic kinetic resolution via N-acylation.

Protocol: Lipase-Catalyzed N-Acylation

Lipases, particularly immobilized forms like Candida antarctica Lipase B (CALB, often sold as Novozym® 435), are versatile and robust enzymes for resolving amines and alcohols in organic solvents.[12][13]

1. Materials & Reagents:

  • Racemic (±)-3-Phenoxypyrrolidine

  • Immobilized Lipase (e.g., Novozym® 435)

  • Acyl Donor (e.g., Vinyl Acetate or Isopropenyl Acetate)

  • Anhydrous Organic Solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE))

  • Reaction vessel with magnetic stirring and temperature control

  • Analytical HPLC for monitoring conversion and ee

2. Experimental Procedure:

  • Reaction Setup:

    • To a dry flask, add 5.0 g of racemic (±)-3-phenoxypyrrolidine and 250 mL of MTBE.

    • Add the immobilized lipase (typically 10-20% by weight of the substrate).

    • Add the acyl donor (1.0-1.5 equivalents). Vinyl acetate is often used as the acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

    • Seal the flask and stir the suspension at a constant temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze by HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining substrate and the formed product.

    • The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both components.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of unreacted amine and acylated amide can be separated by silica gel column chromatography. The less polar amide will typically elute before the more polar free amine.

  • Optional Amide Hydrolysis:

    • If the acylated enantiomer is the desired product, the N-acetyl group can be removed by acidic or basic hydrolysis to recover the free amine.

Data Comparison for Enzymatic Resolution
ParameterSelection / ConditionRationale / Expected Outcome
Enzyme Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL)CALB is known for its broad substrate scope and high stability in organic media.[12] PSL is another highly effective lipase.[14]
Acyl Donor Vinyl Acetate, Isopropenyl AcetateIrreversible acyl donors that shift the equilibrium towards product formation.
Solvent Toluene, MTBE, HexaneNon-polar organic solvents are generally preferred to maintain enzyme activity.
Outcome Conversion: ~50%E > 100 (Enantioselectivity Ratio) is considered excellent, leading to ee >95% for both substrate and product.

Method 3: Chiral Chromatography (HPLC/SFC)

Direct chromatographic separation is the most versatile and rapid method for both analytical assessment of enantiomeric purity and for preparative-scale purification.[15] Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative work due to faster separations and reduced solvent usage.

Principle of Separation

This method relies on a chiral stationary phase (CSP) packed into a column. The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities.[16] The enantiomer that forms the more stable complex is retained longer on the column, resulting in a separation of the two peaks as they elute. Polysaccharide-based CSPs are widely used due to their broad applicability.[17]

Workflow for Chiral Chromatographic Separation

cluster_0 Injection & Separation cluster_1 Detection & Collection racemic Racemic Sample Dissolved in Mobile Phase injection Injection onto Chiral Column racemic->injection separation Differential Interaction with Chiral Stationary Phase injection->separation detector UV/MS Detector separation->detector chromatogram Chromatogram with Two Separated Peaks detector->chromatogram collection Fraction Collection chromatogram->collection enantiomer1 Pure Enantiomer 1 collection->enantiomer1 enantiomer2 Pure Enantiomer 2 collection->enantiomer2

Caption: General workflow for preparative chiral chromatography.

Protocol: Method Development and Preparative Separation

1. Materials & Equipment:

  • HPLC or SFC system with a UV detector

  • Analytical chiral columns (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ)

  • HPLC-grade solvents (Hexane, Isopropanol (IPA), Ethanol, Methanol, Acetonitrile)

  • Mobile phase additives (Trifluoroacetic acid (TFA), Diethylamine (DEA))

  • Preparative-scale column corresponding to the best analytical column

2. Analytical Method Development:

  • Column Screening: Screen a set of polysaccharide-based CSPs with a standard mobile phase, such as 80:20 Hexane:IPA for normal phase or 100% Methanol for polar organic mode. For amines, it is crucial to add a basic modifier like 0.1% DEA to the mobile phase to prevent peak tailing.

  • Mobile Phase Optimization: Once a "hit" is found (i.e., some separation is observed), optimize the mobile phase composition.

    • In normal phase, vary the ratio of the alcohol co-solvent (IPA or ethanol). A lower percentage of alcohol generally increases retention and can improve resolution.

    • In SFC, adjust the percentage of the co-solvent (typically methanol or ethanol) and the concentration of the additive.

  • Goal: Achieve a baseline separation with a resolution factor (Rs) greater than 1.5.

3. Preparative Scale-Up:

  • Loading Study: Once an optimized analytical method is established, perform a loading study on the analytical column to determine the maximum amount of racemate that can be injected without losing resolution.

  • Scaling Calculation: Scale the flow rate and injection volume geometrically based on the cross-sectional area of the preparative column.

  • Purification: Perform the preparative separation by making repeated injections of the racemate solution.

  • Fraction Collection: Collect the eluting fractions corresponding to each pure enantiomer peak.

  • Product Recovery: Combine the fractions for each enantiomer and remove the solvent by rotary evaporation to yield the pure, isolated enantiomers.

Example Chromatographic Conditions
ParameterCondition 1 (Normal Phase HPLC)Condition 2 (SFC)
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Chiralpak® AD-H (4.6 x 150 mm, 5 µm)
Mobile Phase Hexane / Ethanol / DEA (85:15:0.1 v/v/v)CO₂ / Methanol with 0.2% DEA (70:30)
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV at 254 nmUV at 220 nm
Expected α > 1.2> 1.3
Expected Rs > 2.0> 2.5

Summary and Method Comparison

The optimal resolution strategy depends heavily on the scale of the project, available resources, and desired purity.

FeatureDiastereomeric Salt ResolutionEnzymatic Kinetic ResolutionChiral Chromatography (SFC/HPLC)
Scalability Excellent (kg to ton scale)Good (g to multi-kg scale)Moderate (g to kg scale)
Yield Theoretical max 50% per enantiomer (unless racemization is possible)Theoretical max 50% per enantiomer>95% recovery of both enantiomers
Purity (ee%) Good to Excellent (often requires recrystallization)Excellent (>99% is common)Excellent (>99.5% achievable)
Development Time Moderate (screening of acids/solvents)Moderate to High (screening of enzymes/conditions)Fast (rapid screening of columns/solvents)
Cost Low (bulk chemicals and standard equipment)Moderate (enzyme cost can be significant but is often reusable)High (high cost of CSPs and instrumentation)
Best Suited For Large-scale manufacturing where a suitable resolving agent is found.[4]Processes requiring very high enantiopurity and mild conditions.Rapid separation for discovery, and for high-value compounds at small to medium scale.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. (2025). Benchchem. [URL not available]
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Lipase-Catalyzed Transesterification of trans-2,5-Disubstituted Pyrrolidines: Effect of Substituent on Enantioselectivity. (1998). Semantic Scholar. [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [URL not available]
  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). Organic & Biomolecular Chemistry. [Link]

  • Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. (n.d.). ResearchGate. [Link]

  • Selecting chiral acids for resolution of amines. (2013). Sciencemadness Discussion Board. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (n.d.). White Rose Research Online. [Link]

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (2025). Benchchem. [URL not available]
  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Chromatographic separation of enantiomers. (1988). PubMed. [Link]

  • Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography. (2017). PubMed. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). PubMed Central. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2025). ResearchGate. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (n.d.). MDPI. [Link]

  • Chiral Resolution Screening. (n.d.). Onyx Scientific. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PubMed Central. [Link]

Sources

Application Note: Comprehensive Purity Assessment of 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

3-Phenoxypyrrolidine is a crucial building block in medicinal chemistry, forming the core of various pharmacologically active agents. The purity of this intermediate is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the multifaceted analytical approach required for the robust purity assessment of this compound. We will delve into the primary and complementary analytical techniques, emphasizing not just the "how" but the critical "why" behind each methodological choice. The protocols outlined herein are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory expectations.[1][2][3]

The Imperative for a Multi-Modal Analytical Strategy

Relying on a single analytical technique for purity determination is fraught with risk. A comprehensive assessment necessitates an orthogonal approach, where different methods provide complementary information, ensuring a complete purity profile. The primary goals of this strategy are to:

  • Quantify the main this compound component.

  • Identify and quantify known and unknown impurities.

  • Elucidate the structure of any significant impurities.

  • Assess chiral purity if applicable.

  • Establish a stability-indicating method.[4][5]

The selection of analytical techniques is guided by the physicochemical properties of this compound and its potential process-related and degradation impurities.

G cluster_0 Core Purity Assessment cluster_1 Method Validation & Stability Purity This compound Purity Profile HPLC HPLC-UV (Primary Assay & Impurity Profiling) Purity->HPLC GC_MS GC-MS (Volatile Impurities & Confirmation) Purity->GC_MS NMR NMR Spectroscopy (Structural Elucidation & Quantification) Purity->NMR LC_MS LC-MS (Impurity Identification) Purity->LC_MS Validation Method Validation (ICH Q2(R2)) HPLC->Validation GC_MS->Validation Forced_Deg Forced Degradation Studies Validation->Forced_Deg

Figure 1: An integrated workflow for the comprehensive purity assessment of this compound, highlighting the interplay between primary analytical techniques and validation studies.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For non-volatile organic molecules like this compound, reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone of purity analysis.[6][] Its versatility allows for the simultaneous quantification of the main component and the detection of non-volatile impurities.

Causality Behind Experimental Choices in HPLC Method Development:
  • Column Chemistry: A C18 column is the typical starting point due to its hydrophobicity, which provides good retention for moderately polar compounds like this compound. The choice of a specific C18 phase (e.g., end-capped) is driven by the need to minimize peak tailing caused by the interaction of the basic pyrrolidine nitrogen with residual silanols on the silica support.

  • Mobile Phase: A mixture of acetonitrile or methanol with a buffered aqueous phase is standard. The organic modifier is chosen based on its elution strength and UV transparency. The buffer (e.g., phosphate or acetate) is critical for maintaining a consistent pH. For a basic compound like this compound, a slightly acidic to neutral pH (e.g., pH 3-7) ensures consistent ionization and, therefore, reproducible retention times and peak shapes.

  • Detection Wavelength: The UV detector wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity for both the main peak and any structurally similar impurities.[6] A photodiode array (PDA) detector is highly recommended as it provides spectral information, which can help in peak tracking and purity assessment across different wavelengths.

  • Gradient vs. Isocratic Elution: While an isocratic method is simpler, a gradient elution is often necessary to resolve impurities that have significantly different polarities from the main component and to elute strongly retained compounds in a reasonable time.[8]

Protocol 1: HPLC-UV Purity and Impurity Determination
  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • HPLC grade acetonitrile, methanol, and water.

    • Potassium phosphate monobasic and phosphoric acid.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 270 nm (monitor both for comprehensive impurity detection).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Data Analysis:

    • Calculate the purity of this compound using the area normalization method.

    • Quantify impurities against the main peak or a qualified impurity standard if available.

Complementary Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[9][10] This includes residual solvents from the synthesis or potential by-products with higher volatility. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.[11]

Protocol 2: GC-MS for Volatile Impurities and Identity Confirmation
  • Instrumentation and Materials:

    • GC system with a split/splitless injector and a mass selective detector (MSD).

    • Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).

    • High-purity helium as the carrier gas.

    • Methanol or dichloromethane (GC grade) as the solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 10 mg/mL.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of the main peak by its retention time and mass spectrum.

    • Quantify volatile impurities using an internal or external standard method.

Complementary Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of the main component and any isolated impurities.[12][13][14][15] It provides detailed information about the molecular structure and can also be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.

Expert Insights on NMR for Purity Assessment:
  • ¹H NMR: Provides a rapid and accurate assessment of purity by comparing the integrals of signals corresponding to the main component with those of impurities. The presence of unexpected signals can indicate the presence of impurities.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule and helps in identifying isomeric impurities.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete structural assignment of unknown impurities.[12]

Protocol 3: NMR for Structural Confirmation and Purity Estimation
  • Instrumentation and Materials:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • High-purity NMR tubes.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If unknown impurities are detected, acquire 2D NMR spectra (COSY, HSQC, HMBC) for structural elucidation.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative molar ratios of the main component and impurities.

    • Assign all signals in the ¹H and ¹³C spectra to the structure of this compound.

    • Use 2D NMR data to elucidate the structure of any significant unknown impurities.

Method Validation and Forced Degradation Studies

A fully validated analytical method is a regulatory requirement and ensures the reliability of the purity data.[1][2][3][16][17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][18][19]

Forced degradation studies are a critical component of method validation for stability-indicating assays.[4][5][20][21] These studies involve subjecting the this compound sample to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[5] The ability of the primary analytical method (e.g., HPLC) to separate these degradation products from the main peak and from each other demonstrates its specificity and stability-indicating nature.[5][22]

G cluster_0 Forced Degradation Conditions cluster_1 Analysis & Outcome FD This compound Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) FD->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) FD->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) FD->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) FD->Thermal Photo Photolytic Stress (ICH Q1B guidelines) FD->Photo Analysis Analyze by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Demonstrate Method Specificity & Identify Degradation Products Analysis->Outcome

Figure 2: A schematic representation of a forced degradation study workflow, a critical step in validating a stability-indicating analytical method.

Table 1: Summary of Validation Parameters as per ICH Q2(R2)
Validation CharacteristicPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[23]
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[23][24]
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18][24]
Accuracy The closeness of the test results obtained by the method to the true value.[23][24]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[24]
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23]

Chiral Purity Assessment

If this compound is a chiral molecule and is intended for use in a stereospecific synthesis, the assessment of its enantiomeric purity is mandatory. This is typically achieved using chiral chromatography, either HPLC or GC.

Protocol 4: Chiral HPLC for Enantiomeric Purity
  • Instrumentation and Materials:

    • HPLC system as described in Protocol 1.

    • Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

    • HPLC grade n-hexane, isopropanol, and ethanol.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in an isocratic mode. The exact ratio needs to be optimized for the specific chiral column used.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: As determined for the achiral method.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Conclusion

The purity assessment of this compound is a rigorous process that demands a well-designed, multi-faceted analytical strategy. The combination of HPLC for primary purity and impurity profiling, GC-MS for volatile components, and NMR for structural confirmation provides a comprehensive and trustworthy characterization. Each technique offers a unique and complementary perspective, and their collective data ensures the quality and consistency of this vital pharmaceutical intermediate. Adherence to systematic method validation, including forced degradation studies as outlined by ICH guidelines, is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the analytical methods are fit for their intended purpose.[1][18][19]

References

  • U.S. Patent and Trademark Office. (n.d.). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2227. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

  • American Chemical Society. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Wasson-ECE Instrumentation. (n.d.). Chromatography Corner. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Teledyne Labs. (n.d.). What is Gas Chromatography?. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved from [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Springer Nature Experiments. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol, 3-phenyl-. Retrieved from [Link]

Sources

Application Note: 3-Phenoxypyrrolidine as a Privileged Scaffold in the Synthesis of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1] Its prevalence is particularly notable in agents targeting the Central Nervous System (CNS), where its rigid, five-membered structure provides an ideal framework for orienting pharmacophoric elements in three-dimensional space. This guide focuses on the 3-phenoxypyrrolidine moiety and its derivatives, a "privileged scaffold" that grants access to several classes of CNS-active compounds. We will explore the synthetic rationale behind its use, detail protocols for its incorporation into potent monoamine reuptake inhibitors, and discuss its broader applicability in targeting key neurological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in the discovery of next-generation CNS therapeutics.

The this compound Scaffold: A Strategic Overview

The strategic value of the this compound scaffold lies in the combination of the pyrrolidine ring and the phenoxy substituent. The pyrrolidine acts as a constrained diamine surrogate, while the phenoxy group provides a rigid, lipophilic handle that can engage in critical π-stacking or hydrophobic interactions within a receptor's binding pocket.

1.1. The Criticality of Stereochemistry The biological activity of chiral molecules is often confined to a single enantiomer. For 3-substituted pyrrolidines, the stereocenter at the C3 position is paramount in dictating receptor affinity and selectivity. The synthesis of enantiomerically pure pyrrolidines is therefore not an academic exercise but a critical bottleneck to overcome in drug development.[2] Modern synthetic strategies often employ either a "chiral pool" approach, starting from readily available enantiopure precursors like 4-hydroxyproline, or asymmetric catalytic methods to establish the desired stereochemistry.[3][4]

1.2. Rationale for Synthetic Design The choice of a this compound core is a deliberate design element intended to:

  • Introduce Aromatic Interactions: The phenyl ring can interact with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the target protein, a common feature in the binding sites of neurotransmitter transporters and receptors.[5]

  • Constrain Conformational Flexibility: Compared to an open-chain analogue, the pyrrolidine ring reduces the number of rotatable bonds, locking the substituents into a more defined spatial arrangement. This pre-organization can lower the entropic penalty of binding, leading to higher affinity.

  • Provide a Vector for Derivatization: The pyrrolidine nitrogen serves as a key handle for introducing further diversity, allowing for the fine-tuning of physicochemical properties (like solubility and pKa) and the exploration of structure-activity relationships (SAR).

Application Case Study: Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT).[6] Such dual-action compounds, known as SNRIs, are effective therapeutics for depression and neuropathic pain.

2.1. Mechanism of Action: Synaptic Modulation SNRIs function by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling to the postsynaptic neuron. This modulation of serotonergic and adrenergic pathways is a key strategy for treating mood and pain disorders.[6]

snri_mechanism Figure 1: SNRI Mechanism of Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron pre_neuron NE & 5-HT Vesicles SERT SERT pre_neuron->SERT Release NET NET pre_neuron->NET Release SERT->pre_neuron Reuptake NET->pre_neuron Reuptake snri SNRI Drug (this compound Derivative) snri->SERT Blocks snri->NET Blocks ne_5ht Increased NE & 5-HT Concentration receptors Postsynaptic Receptors ne_5ht->receptors Enhanced Signaling

Figure 1: SNRI Mechanism of Action

2.2. Protocol: Synthesis of a Potent SNRI Analogue

The following protocol outlines a representative synthesis of a 3-(phenoxy-phenyl-methyl)-pyrrolidine derivative. The key step is the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with a phenoxide.

Materials:

  • (S)-1-Boc-3-(mesyloxy)pyrrolidine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Benzaldehyde

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

  • Phenoxide Formation and Substitution:

    • To a solution of phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at ambient temperature for 30 minutes to facilitate the formation of potassium phenoxide.

    • Add a solution of (S)-1-Boc-3-(mesyloxy)pyrrolidine (1.0 eq) in DMF to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Rationale: This is a standard Williamson ether synthesis. K₂CO₃ is a mild base sufficient to deprotonate phenol, creating a nucleophile that displaces the mesylate leaving group on the pyrrolidine ring. DMF is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Boc Deprotection:

    • After cooling to room temperature, perform an aqueous workup. Cool the resulting crude (S)-1-Boc-3-phenoxypyrrolidine in an ice bath and dissolve in DCM.

    • Add TFA (5-10 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the reaction mixture in vacuo. The resulting crude product is (S)-3-phenoxypyrrolidine TFA salt.

    • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard nitrogen protecting group that is stable to the basic conditions of the previous step but is readily cleaved under strong acidic conditions like TFA.

  • Reductive Amination:

    • Dissolve the crude (S)-3-phenoxypyrrolidine TFA salt (1.0 eq) and benzaldehyde (1.1 eq) in DCM.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 4-8 hours.

    • Rationale: This is a reductive amination. The secondary amine of the pyrrolidine and the aldehyde form a transient iminium ion, which is then reduced in situ by the mild and selective reducing agent, NaBH(OAc)₃, to yield the N-benzylated final product.

  • Purification:

    • Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired this compound derivative.

2.3. Representative Data

The following table summarizes the potency of a lead compound from the described class of molecules.[6]

Compound IDNET Ki (nM)SERT Ki (nM)Selectivity (NET/SERT)
39b 1.22.50.5

Table 1: In vitro transporter binding affinities for a representative 3-(phenoxy-phenyl-methyl)-pyrrolidine analogue.

Application Case Study: Muscarinic Receptor Antagonists

While many marketed drugs containing a 3-substituted pyrrolidine core, such as Darifenacin, are indicated for peripheral conditions like overactive bladder, the synthetic methodologies are directly translatable to CNS targets.[7][8] Muscarinic acetylcholine receptors are widely distributed in the CNS and are validated targets for treating conditions like Parkinson's disease and cognitive deficits.[9][10]

3.1. Mechanism of Action: Competitive Antagonism Muscarinic antagonists are competitive inhibitors that bind to muscarinic acetylcholine receptors (mAChRs) but do not activate them.[9] By occupying the binding site, they prevent the endogenous neurotransmitter, acetylcholine (ACh), from binding and eliciting a response. This blockade of cholinergic signaling can help rebalance neurotransmitter systems in various CNS disorders.

muscarinic_antagonism Figure 2: Muscarinic Receptor Antagonism cluster_receptor Muscarinic Receptor (mAChR) receptor Binding Site Response Cellular Response (e.g., Signal Transduction) receptor->Response Leads to NoResponse No Cellular Response receptor->NoResponse Results in ACh Acetylcholine (ACh) (Agonist) ACh->receptor Binds & Activates Antagonist Antagonist (e.g., Darifenacin) Antagonist->receptor Binds & Blocks

Figure 2: Muscarinic Receptor Antagonism

3.2. Synthetic Workflow: The Synthesis of Darifenacin The synthesis of Darifenacin provides an excellent template for the N-alkylation of a functionalized pyrrolidine core. A key intermediate is (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.[11]

darifenacin_synthesis Figure 3: General Synthetic Workflow for Darifenacin start (S)-Pyrrolidin-3-ol Derivative Chiral Precursor intermediate1 3-(S)-(+)-(1-carbamoyl- 1,1-diphenylmethyl)pyrrolidine Key Pyrrolidine Core start->intermediate1 Multi-step Synthesis final Darifenacin Final Active Pharmaceutical Ingredient (API) intermediate1->final N-Alkylation (K₂CO₃, Acetonitrile) reagent 5-(2-bromoethyl)- 2,3-dihydrobenzofuran Alkylating Agent reagent->final N-Alkylation (K₂CO₃, Acetonitrile)

Figure 3: General Synthetic Workflow for Darifenacin

3.3. Protocol: N-Alkylation of a 3-Substituted Pyrrolidine

This protocol demonstrates the final coupling step to produce Darifenacin, a widely applicable method for N-functionalization.[11][12]

Materials:

  • (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Intermediate 1)

  • 5-(2-bromoethyl)-2,3-dihydrobenzofuran (Reagent)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a round-bottom flask with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (1.0 eq), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (0.9 eq), and anhydrous potassium carbonate (2.3 eq).[11]

    • Add anhydrous acetonitrile to the flask to create a slurry.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 82 °C) and maintain for 2-4 hours.[11]

    • Monitor the reaction for completion using HPLC or TLC.

    • Rationale: The pyrrolidine nitrogen acts as a nucleophile, displacing the bromide on the alkylating agent. Potassium carbonate serves as the base to neutralize the HBr formed during the reaction and to maintain the pyrrolidine in its free-base, nucleophilic state. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Perform a standard extractive workup using ethyl acetate and water.[11]

    • The crude product can then be purified by recrystallization or preparative HPLC to yield Darifenacin as a free base.[11]

Broader Applications and Future Directions

The versatility of the this compound scaffold and its synthetic precursors extends to other critical CNS targets:

  • Dopamine Reuptake Inhibitors (DRIs): The pyrrolidine scaffold is a well-established core for potent dopamine reuptake inhibitors, which are relevant for treating ADHD and depression.[13] Modifications at the 3-position and on the nitrogen allow for tuning selectivity for the dopamine transporter (DAT) over SERT and NET.[14][15]

  • Serotonin Receptor Modulators: Pyrrolidine derivatives have been developed as selective agonists and modulators for various serotonin receptor subtypes, including 5-HT1D and 5-HT2, which are implicated in migraine and a range of psychiatric disorders.[16][17]

The continued exploration of SAR for this scaffold, aided by computational methods like 3D-QSAR, will undoubtedly lead to the discovery of new drug candidates with improved potency and selectivity for a wide range of CNS diseases.[18][19]

Conclusion

This compound and its structural analogues represent a highly valuable and synthetically accessible scaffold for CNS drug discovery. Its inherent structural features provide a robust platform for designing potent and selective modulators of key neurotransmitter systems. The protocols and strategic insights detailed in this guide demonstrate the practical application of this scaffold in synthesizing dual-reuptake inhibitors and muscarinic antagonists, offering a clear pathway for researchers to adapt these methods for a variety of CNS targets. As the demand for novel treatments for complex neurological and psychiatric disorders grows, the this compound core is poised to remain a central element in the medicinal chemist's toolkit.

References

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-61.
  • Reddy, G. M., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155.
  • Li, H., et al. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 5(8), 913-917.
  • ChemicalBook. (n.d.). Darifenacin synthesis.
  • Google Patents. (2009). WO2009125430A2 - Improved process for producing darifenacin.
  • Google Patents. (2010).
  • ResearchGate. (2020). (PDF) Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist.
  • Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6194-8.
  • MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. Molecules.
  • PMC. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling.
  • Wikipedia. (n.d.). Dopamine reuptake inhibitor.
  • PubMed. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor.
  • PubMed Central. (2022).
  • PubMed. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.
  • NCBI Bookshelf. (n.d.). Muscarinic Antagonists.
  • Wikipedia. (n.d.). Muscarinic antagonist.
  • PubMed. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
  • Scilit. (n.d.). QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity.
  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. Molecules.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.

Sources

Application Notes & Protocols: 3-Phenoxypyrrolidine Derivatives as Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Norepinephrine Modulation

The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6A2) family, is a critical protein in the central and peripheral nervous systems.[1] Its primary function is the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron, thereby terminating noradrenergic signaling.[1] This regulatory mechanism is fundamental to numerous physiological and cognitive processes, including mood, attention, and pain perception. Consequently, inhibitors of NET have become cornerstone therapeutics for a range of conditions, most notably Major Depressive Disorder (MDD), Attention-Deficit/Hyperactivity Disorder (ADHD), and neuropathic pain.[2][3]

While classic tricyclic antidepressants and early selective norepinephrine reuptake inhibitors (NRIs) validated NET as a therapeutic target, the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. Within this landscape, the 3-phenoxypyrrolidine scaffold has emerged as a particularly fruitful chemical framework. A notable series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, for instance, were identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake, demonstrating efficacy in preclinical pain models.[4] This guide provides a detailed exploration of this chemical class, from its mechanism and synthesis to comprehensive protocols for its evaluation.

Part 1: Mechanism of Action at the Noradrenergic Synapse

The therapeutic effect of this compound derivatives is achieved through competitive inhibition of the norepinephrine transporter. By binding to NET, these compounds physically obstruct the re-entry of norepinephrine into the presynaptic neuron. This blockade leads to an increased concentration and prolonged residence time of NE in the synaptic cleft, enhancing the activation of postsynaptic α- and β-adrenergic receptors.[3] The selectivity of these compounds for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a key determinant of their specific therapeutic effects and side-effect profiles.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Pre_Vesicle Vesicle with Norepinephrine (NE) NE_Synapse NE Pre_Vesicle->NE_Synapse NE Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Post_Receptor Adrenergic Receptors (α, β) NE_Synapse->Post_Receptor Binding & Activation Inhibitor This compound Derivative Inhibitor->NET Blockade General Synthetic Workflow Start Pyrrolidine Precursor (e.g., with leaving group at C3) Step1 Nucleophilic Substitution with a substituted phenol (ArOH) Start->Step1 Intermediate1 This compound Intermediate (N-protected) Step1->Intermediate1 Step2 Deprotection of Pyrrolidine Nitrogen Intermediate1->Step2 Intermediate2 Secondary Amine Core Step2->Intermediate2 Step3 N-Alkylation or N-Arylation (Introduction of R group) Intermediate2->Step3 Final Final this compound Derivative Step3->Final

Caption: A generalized synthetic route for this compound analogues.

Structure-Activity Relationship Insights

Systematic modification of the this compound scaffold has yielded critical insights into the features governing inhibitory activity. [4][5][6]

  • Phenoxy Ring Substitution: The position and nature of substituents on the phenoxy ring are crucial. Electron-withdrawing groups, particularly at the meta- or para-positions, often enhance potency for NET.

  • Pyrrolidine Nitrogen Substituent: The group attached to the pyrrolidine nitrogen significantly influences both potency and selectivity. Small alkyl groups are generally well-tolerated.

  • Stereochemistry: The stereochemistry at the C3 position of the pyrrolidine ring is often critical for potent inhibition, with one enantiomer typically being significantly more active than the other.

Compound ID Phenoxy Substitution N-Pyrrolidine Substituent NET Kᵢ (nM) SERT Kᵢ (nM) NET/SERT Selectivity
Example A 4-Fluoro-CH₃5.2850163x
Example B 3-Chloro-CH₃2.1450214x
Example C Unsubstituted-CH₃25.6>1000>39x
Example D 3-Chloro-H15.898062x

Note: Data is illustrative, based on trends reported in medicinal chemistry literature for similar scaffolds. Actual values are compound-specific.

Part 3: Experimental Protocols for Preclinical Evaluation

Evaluating a novel this compound derivative requires a tiered approach, beginning with in vitro assays to confirm target engagement and selectivity, followed by in vivo models to establish efficacy.

Protocol 1: In Vitro NET Reuptake Inhibition Assay

This assay is the primary method for quantifying the potency of a compound at the norepinephrine transporter. The principle involves measuring the inhibition of radiolabeled or fluorescent NE substrate uptake into cells heterologously expressing the human NET (hNET).

Causality Behind Experimental Choices:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency. [7]Neuroblastoma cell lines like SK-N-BE(2)C can also be used as they endogenously express hNET. [7]* Substrate: [³H]Norepinephrine is the gold standard due to its specificity. Non-radioactive fluorescent substrates are available for higher throughput formats. [8][9]* Substrate Concentration: The concentration of the labeled substrate is set near its Michaelis-Menten constant (Kₘ) for NET (approx. 400 nM) to ensure the assay is sensitive to competitive inhibitors. [7]* Positive Control: A well-characterized, potent NET inhibitor like Desipramine or Reboxetine is used to define 100% inhibition and validate assay performance. [1][2] Step-by-Step Methodology:

  • Cell Culture: Plate hNET-expressing HEK293 cells in a 96-well plate at a density of 40,000-80,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound test compounds in Krebs-Ringer-HEPES (KRH) buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Desipramine).

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the test compounds or controls for 15-20 minutes at room temperature.

  • Initiate Uptake: Add [³H]Norepinephrine (final concentration ~400 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature. This time is optimized to be within the linear range of uptake.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the wells three times with ice-cold KRH buffer. This stops the transporter activity and removes extracellular radiolabel.

  • Cell Lysis & Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify the amount of [³H]Norepinephrine taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and positive control (100% inhibition). Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression.

cluster_workflow In Vitro Assay Workflow A 1. Plate hNET-HEK293 Cells B 2. Add Test Compound (this compound derivative) A->B C 3. Add Substrate ([³H]Norepinephrine) B->C D 4. Incubate (Allow uptake) C->D E 5. Wash Cells (Remove extracellular substrate) D->E F 6. Lyse Cells & Measure Signal (Scintillation Counting) E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for the in vitro norepinephrine reuptake inhibition assay.

Protocol 2: In Vivo Behavioral Assessment (Tail Suspension Test)

The tail suspension test (TST) is a widely used screening model to assess potential antidepressant activity in mice. [10]The model is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds, including NRIs, are known to reduce the duration of this immobility.

Causality Behind Experimental Choices:

  • Animal Model: Mice are the standard species for this high-throughput behavioral screen.

  • Drug Administration: Intraperitoneal (i.p.) injection is a common route for ensuring rapid and reliable systemic exposure for acute studies.

  • Pre-treatment Time: A 30-60 minute pre-treatment time is typical, allowing for the compound to be absorbed and distribute to the central nervous system.

  • Endpoint: Immobility time is the key dependent variable. A significant reduction in immobility compared to the vehicle-treated group suggests an antidepressant-like effect.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, Positive Control [Desipramine 20 mg/kg], Test Compound [e.g., 10, 30, 100 mg/kg]).

  • Drug Administration: Administer the assigned treatment via i.p. injection.

  • Pre-treatment Period: Return the mice to their home cages for the designated pre-treatment time (e.g., 30 minutes).

  • Suspension: Suspend each mouse individually by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail. The mouse should be suspended from a hook in a sound-attenuated chamber, preventing it from touching any surfaces.

  • Recording: Video record the session for a total of 6 minutes.

  • Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for minor respiration.

  • Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A statistically significant decrease in immobility time indicates potential antidepressant-like efficacy.

References

  • Title: Norepinephrine transporter inhibitors and their therapeutic potential. [2] Source: PubMed Central - NIH URL: [Link]

  • Title: Serotonin–norepinephrine reuptake inhibitor. [3] Source: Wikipedia URL: [Link]

  • Title: NET Transporter Assay. [1] Source: BioIVT URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit. [8] Source: Molecular Devices URL: [Link]

  • Title: A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. [4] Source: PubMed URL: [Link]

  • Title: Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. [7] Source: PMC - NIH URL: [Link]

  • Title: Monitoring norepinephrine release in vivo using next-generation GRABNE sensors. [11] Source: PMC - NIH URL: [Link]

  • Title: Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. [9] Source: NIH URL: [Link]

  • Title: Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. [5] Source: PubMed URL: [Link]

  • Title: In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. [12] Source: NIH URL: [Link]

  • Title: Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. [10] Source: PNAS URL: [Link]

  • Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [13] Source: MDPI URL: [Link]

  • Title: Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. [14] Source: PubMed URL: [Link]

  • Title: Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. [6] Source: PubMed URL: [Link]

  • Title: An enantioselective approach to 3-substituted pyrrolidines: Asymmetric synthesis for pyrrolidine core of serotonin norepinephrine reuptake inhibitors (SNRIs). [15] Source: Scilit URL: [Link]

Sources

Application Notes & Protocols: 3-Phenoxypyrrolidine Derivatives as Potent and Selective Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 3-phenoxypyrrolidine derivatives as selective serotonin reuptake inhibitors (SSRIs). Disruptions in serotonin (5-hydroxytryptamine, 5-HT) signaling are implicated in a range of neuropsychiatric disorders, making the serotonin transporter (SERT) a key therapeutic target.[1][2][3] this compound-based compounds represent a promising chemical scaffold for the development of novel antidepressants.[4][5] These application notes offer an in-depth overview of the mechanism of action, structure-activity relationships (SAR), and detailed, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of this important class of molecules.

Introduction: The Serotonin Transporter as a Therapeutic Target

The serotonin transporter (SERT) is a critical membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a process that terminates serotonergic neurotransmission.[2][6] By inhibiting SERT, the concentration and duration of serotonin in the synapse are increased, leading to enhanced activation of postsynaptic serotonin receptors.[7][8] This mechanism is the cornerstone of the therapeutic efficacy of SSRIs, the most widely prescribed class of antidepressants for major depressive disorder, anxiety disorders, and other related conditions.[3][8]

The this compound scaffold has emerged as a privileged structure in the design of potent and selective SERT inhibitors. Its structural features allow for key interactions within the SERT binding pocket, and modifications to this core can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

Mechanism of Action at the Synapse

The following diagram illustrates the role of SERT in a serotonergic synapse and the inhibitory effect of a this compound derivative.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_cleft Synaptic Cleft tryptophan Tryptophan serotonin_synthesis 5-HT Synthesis tryptophan->serotonin_synthesis TPH vesicle Synaptic Vesicle (5-HT Storage) serotonin_synthesis->vesicle VMAT2 serotonin 5-HT vesicle->serotonin Release receptor 5-HT Receptor signaling Postsynaptic Signaling receptor->signaling Signal Transduction serotonin->receptor Binding sert SERT serotonin->sert Reuptake inhibitor This compound Derivative inhibitor->sert Inhibition

Caption: Mechanism of SERT inhibition by a this compound derivative.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound core have elucidated key determinants for potent and selective SERT inhibition. The general scaffold consists of a central pyrrolidine ring, a phenoxy moiety, and often an additional substituted aromatic ring.

  • Pyrrolidine Ring: The nitrogen atom is crucial for activity, typically as a secondary or tertiary amine. The stereochemistry at the 3-position significantly influences potency.

  • Phenoxy Group: Substitution on the phenoxy ring can modulate potency and selectivity. Electron-withdrawing or -donating groups at different positions can fine-tune the electronic properties and steric interactions within the SERT binding site.

  • Additional Aromatic Ring: Many potent derivatives feature a second aromatic ring attached to the pyrrolidine, often via a methyl bridge. Substitutions on this ring are also critical for optimizing binding affinity.[4]

The following table summarizes representative SAR data for a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, demonstrating the impact of substitutions on SERT and norepinephrine transporter (NET) inhibition.

CompoundR¹ (Phenoxy)R² (Phenyl)SERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)
1a 4-FH15251.7
1b 2-CH₃H8121.5
1c H4-Cl5306.0
39b 4-F4-CF₃2.13.51.7

Data adapted from published literature for illustrative purposes.[4]

Experimental Protocols

The following protocols provide a validated workflow for the screening and characterization of novel this compound derivatives.

cluster_workflow Drug Discovery Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models synthesis Chemical Synthesis invitro In Vitro Characterization synthesis->invitro Compound Screening invivo In Vivo Evaluation invitro->invivo Lead Candidate binding Radioligand Binding Assay (Determine Ki) invitro->binding uptake [³H]5-HT Uptake Assay (Determine IC₅₀) invitro->uptake behavioral Behavioral Models (e.g., FST, TST) invivo->behavioral neurochem Neurochemical Analysis (e.g., Microdialysis) invivo->neurochem

Caption: General workflow for the evaluation of this compound derivatives.

Protocol 1: In Vitro Radioligand Binding Assay for Human SERT

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to SERT.[6][9][10]

A. Materials & Reagents

  • Cell Membranes: Membranes from HEK293 cells stably expressing human SERT (hSERT).[9][11]

  • Radioligand: [³H]Citalopram (Specific Activity: ~70-90 Ci/mmol).

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Reference Compound: Paroxetine or (S)-Citalopram.[12]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Fluoxetine.

  • Equipment: 96-well microplate, cell harvester, glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation cocktail.

B. Procedure

  • Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer. The final DMSO concentration should be <0.5%.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL [³H]Citalopram + 150 µL hSERT membranes.

    • Non-specific Binding (NSB): 50 µL Fluoxetine (10 µM final) + 50 µL [³H]Citalopram + 150 µL hSERT membranes.

    • Test Compound: 50 µL test compound dilution + 50 µL [³H]Citalopram + 150 µL hSERT membranes.

    • Note: Add membranes last to initiate the binding reaction. The final concentration of [³H]Citalopram should be at or near its Kd (typically 1-2 nM). The amount of membrane protein is typically 5-20 µ g/well .[9]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[9][13]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[13]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine IC₅₀: Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.[6]

Protocol 2: In Vitro [³H]Serotonin Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT or into synaptosomes.[14][15][16]

A. Materials & Reagents

  • Cell Line: HEK293 cells stably expressing hSERT or human placental choriocarcinoma (JAR) cells, which endogenously express SERT.[14][17] Alternatively, use rat brain synaptosomes.

  • Radioligand: [³H]Serotonin (5-HT).

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Reference Compound: Fluoxetine.

  • Uptake Buffer (KRH Buffer): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4.[17]

  • Lysis Buffer: 1% SDS or 0.1 M NaOH.

  • Equipment: 96-well cell culture plates, liquid scintillation counter.

B. Procedure

  • Cell Preparation: Seed hSERT-HEK293 or JAR cells into 96-well plates and grow to near confluence.[14][17]

  • Assay Procedure: a. Aspirate the growth medium and wash the cells twice with pre-warmed (37°C) KRH buffer. b. Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of KRH buffer containing various concentrations of the test compound or reference compound. c. Initiate uptake by adding 50 µL of KRH buffer containing [³H]5-HT (final concentration typically 10-20 nM). For determining non-specific uptake, use a known potent inhibitor like 10 µM fluoxetine. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. Terminate uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis & Counting: a. Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes. b. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

C. Data Analysis

  • Calculate Specific Uptake: Specific Uptake = Total Uptake - Non-specific Uptake.

  • Determine IC₅₀: Plot the percentage of specific uptake inhibition versus the log concentration of the test compound. Fit the data using non-linear regression to obtain the IC₅₀ value, which is the concentration of the compound that inhibits 50% of specific serotonin uptake.

Protocol 3: In Vivo Behavioral Assessment - Forced Swim Test (FST)

The FST is a widely used rodent behavioral model to screen for potential antidepressant activity.[18][19][20] Antidepressants typically reduce the duration of immobility in this test.

A. Materials & Reagents

  • Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).

  • Test Compound: this compound derivative, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Reference Compound: Imipramine or Fluoxetine.

  • Equipment: Glass cylinder (for rats: 40 cm high, 20 cm diameter; for mice: 25 cm high, 10 cm diameter), filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

B. Procedure

  • Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Drug Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., intraperitoneal, i.p.) at specific time points before the test (e.g., 30, 60, and 120 minutes). A chronic dosing regimen (e.g., 14-21 days) is often more predictive of clinical efficacy.[21]

  • Pre-test Session (Day 1): Place each animal in the water-filled cylinder for a 15-minute swim session. This induces a state of helplessness.

  • Test Session (Day 2, 24 hours later): Place the animal back into the cylinder for a 5-minute test session. Record the session for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[19]

C. Data Analysis

  • Compare the mean duration of immobility between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of potential antidepressant-like activity.

Protocol 4: In Vivo Neurochemical Assessment - Microdialysis

Microdialysis allows for the measurement of extracellular serotonin levels in specific brain regions of freely moving animals, providing direct evidence of SERT inhibition in vivo.[22][23][24]

A. Materials & Reagents

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Microdialysis Probe: A probe with a suitable membrane length (e.g., 2-4 mm) for the target brain region (e.g., prefrontal cortex, striatum).

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Test Compound: Formulated for systemic administration.

  • Equipment: Stereotaxic apparatus for surgery, microinfusion pump, fraction collector, HPLC system with electrochemical detection (HPLC-ECD).[24][25]

B. Procedure

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[23] After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.

  • Drug Administration: Administer the test compound systemically.

  • Post-treatment Collection: Continue to collect dialysate samples for several hours to monitor the change in extracellular serotonin levels.

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.[25]

C. Data Analysis

  • Quantify the serotonin concentration in each sample.

  • Express the post-treatment serotonin levels as a percentage change from the stable baseline average.

  • Plot the mean percentage change over time for each treatment group. A significant and sustained increase in extracellular serotonin following drug administration confirms in vivo SERT inhibition.

Conclusion

The this compound scaffold is a versatile and highly tractable platform for the discovery of novel serotonin reuptake inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these derivatives, from initial in vitro screening of binding and functional activity to in vivo validation of antidepressant-like effects and target engagement. By employing these standardized methods, researchers can effectively characterize new chemical entities and advance the development of next-generation therapeutics for mood disorders.

References

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. ACS Publications. Available at: [Link]

  • Animal models for the study of antidepressant activity. PubMed. Available at: [Link]

  • Screening of antidepressant. Slideshare. Available at: [Link]

  • Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. PubMed Central. Available at: [Link]

  • Techniques for in vivo serotonin detection in the brain: State of the art. PubMed. Available at: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

  • Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. Available at: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Available at: [Link]

  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. ResearchGate. Available at: [Link]

  • The Serotonin Transporter Undergoes Constitutive Internalization and Is Primarily Sorted to Late Endosomes and Lysosomal Degradation. PubMed Central. Available at: [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. Available at: [Link]

  • Synaptosome Preparations: Which Procedure Should I Use?. Springer Nature Experiments. Available at: [Link]

  • Crude synaptosome preparation and glutamate uptake assay. Bio-protocol. Available at: [Link]

  • Uptake and release of neurotransmitters. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. MDPI. Available at: [Link]

  • Engineered zinc-binding sites confirm proximity and orientation of transmembrane helices I and III in the human serotonin transporter. PubMed Central. Available at: [Link]

  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central. Available at: [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • Development and discovery of SSRI drugs. Wikipedia. Available at: [Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. Available at: [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI. Available at: [Link]

  • Structural basis for recognition of diverse antidepressants by the human serotonin transporter. PubMed Central. Available at: [Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PubMed Central. Available at: [Link]

  • Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. PubMed. Available at: [Link]

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. Available at: [Link]

  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. PubMed Central. Available at: [Link]

  • Selective Serotonin Reuptake Inhibitors. NCBI Bookshelf. Available at: [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 3-Phenoxypyrrolidine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkyl-3-phenoxypyrrolidines in Modern Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and its role as a versatile pharmacophore. When substituted at the 3-position with a phenoxy group, the resulting 3-phenoxypyrrolidine moiety offers a unique combination of lipophilicity and potential for hydrogen bonding interactions, making it an attractive starting point for the design of novel therapeutics. Further functionalization of the pyrrolidine nitrogen through N-alkylation provides a critical vector for modulating the pharmacological properties of these molecules. The introduction of various alkyl or arylalkyl substituents can profoundly influence potency, selectivity, solubility, and metabolic stability. N-alkylated this compound derivatives have been explored as potent ligands for a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, underscoring the importance of robust and versatile synthetic methods for their preparation.

This application note provides detailed, field-proven protocols for the N-alkylation of this compound, targeting researchers, scientists, and drug development professionals. We will explore two of the most common and effective strategies for this transformation: classical N-alkylation with alkyl halides and reductive amination. The causality behind experimental choices, troubleshooting guidance, and detailed procedural steps are provided to ensure successful implementation in the laboratory.

Method I: Classical N-Alkylation with Alkyl Halides

This method represents a direct and widely used approach for forging the C-N bond. The secondary amine of this compound acts as a nucleophile, displacing a halide from an electrophilic alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Causality of Experimental Choices
  • Base Selection: A non-nucleophilic base is essential to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity, without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is cost-effective and easily removed during workup. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though it requires anhydrous conditions and careful handling.

  • Solvent Selection: A polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism by solvating the cation of the base, leaving the anion more reactive.

  • Reaction Temperature: The reaction is typically performed at room temperature to elevated temperatures to ensure a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent potential side reactions.

Experimental Workflow: N-Alkylation with Alkyl Halides

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, K₂CO₃, and Acetonitrile B Add Alkyl Halide (e.g., Benzyl Bromide) A->B Dropwise Addition C Stir at Room Temperature or Heat as Needed B->C D Monitor by TLC C->D E Filter to Remove Inorganics D->E Upon Completion F Concentrate Filtrate E->F G Aqueous Workup (e.g., EtOAc/Water Extraction) F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: Workflow for Classical N-Alkylation.

Detailed Protocol: Synthesis of 1-Benzyl-3-phenoxypyrrolidine

This protocol details the synthesis of 1-benzyl-3-phenoxypyrrolidine as a representative example.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (to make a 0.2 M solution of the pyrrolidine).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 30% ethyl acetate in hexanes eluent). The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-benzyl-3-phenoxypyrrolidine as a pure compound.

Method II: Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that proceeds via the in-situ formation and subsequent reduction of an iminium ion intermediate. This two-step, one-pot process is particularly useful for introducing a wide range of substituents, including those derived from aldehydes and ketones.

Causality of Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for many reductive amination protocols. It is mild enough to not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion intermediate as it is formed. This selectivity minimizes side reactions and often leads to cleaner reaction profiles.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and aprotic, providing a good medium for the formation of the iminium ion and the subsequent reduction.

  • Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound and Aldehyde/Ketone in DCM B Add Acetic Acid (optional) A->B C Add Sodium Triacetoxyborohydride in Portions B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Saturated Aqueous NaHCO₃ E->F Upon Completion G Extract with DCM F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of 1-Benzyl-3-phenoxypyrrolidine via Reductive Amination

This protocol details the synthesis of 1-benzyl-3-phenoxypyrrolidine using benzaldehyde as the alkylating agent.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), benzaldehyde (1.05 eq), and dichloromethane (to make a 0.2 M solution of the pyrrolidine).

  • Stir the solution at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added at this stage if desired.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 30% ethyl acetate in hexanes eluent). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-benzyl-3-phenoxypyrrolidine.

Data Presentation: Comparative Analysis of N-Alkylation Methods

ParameterMethod I: Classical N-AlkylationMethod II: Reductive Amination
Alkylating Agent Alkyl Halides (e.g., R-Br, R-I)Aldehydes or Ketones
Key Reagents Base (e.g., K₂CO₃, NaH)Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents Acetonitrile, DMFDichloromethane, 1,2-Dichloroethane
Reaction Temperature Room Temperature to ElevatedRoom Temperature
Typical Reaction Time 4-12 hours2-6 hours
Advantages Simple reagents, direct alkylationWide substrate scope, mild conditions
Disadvantages Potential for over-alkylation, may require heatRequires stoichiometric reducing agent

Troubleshooting and Field-Proven Insights

  • Low Conversion in Classical N-Alkylation: If TLC analysis shows significant unreacted starting material, consider increasing the reaction temperature, using a stronger base (e.g., NaH in anhydrous THF), or employing a more reactive alkyl halide (e.g., an iodide instead of a bromide). Ensure all reagents and solvents are anhydrous if using a moisture-sensitive base like NaH.

  • Formation of Byproducts: In classical N-alkylation, over-alkylation to form a quaternary ammonium salt is a potential side reaction, though generally less of an issue with secondary amines compared to primary amines. Using a slight excess of the amine or controlled addition of the alkyl halide can mitigate this. In reductive amination, the formation of the alcohol from the reduction of the starting aldehyde can occur if the iminium ion formation is slow; ensuring anhydrous conditions can help.

  • Purification Challenges: The basic nature of the N-alkylated pyrrolidine product may cause it to streak on silica gel during column chromatography. This can often be remedied by adding a small amount of triethylamine (e.g., 1%) to the eluent.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. Both classical N-alkylation with alkyl halides and reductive amination offer effective and reliable methods to achieve this. The choice of method will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired reaction conditions. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in the field, enabling the efficient and successful synthesis of this important class of molecules.

Application Notes & Protocols: Leveraging 3-Phenoxypyrrolidine in Advanced Multi-Component Reaction (MCR) Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Phenoxypyrrolidine Scaffold in Modern Synthesis

In the landscape of medicinal chemistry, the pyrrolidine ring is classified as a "privileged scaffold," a testament to its recurring presence in a multitude of natural products and FDA-approved pharmaceuticals.[1] This five-membered saturated heterocycle offers a distinct advantage over flat, aromatic systems by providing a three-dimensional architecture due to its sp³-hybridized carbon atoms, which is crucial for exploring complex pharmacophore space and achieving high-affinity interactions with biological targets.[1][2][3] When this potent scaffold is functionalized with a phenoxy group at the 3-position, it creates this compound, a building block that combines the conformational rigidity of the pyrrolidine ring with the aromatic and electronically versatile nature of the phenoxy moiety.

Multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering a highly efficient, atom-economical, and convergent approach to generating molecular complexity.[4][5][6] By combining three or more reactants in a single synthetic operation, MCRs drastically reduce synthesis time, purification steps, and chemical waste, making them ideal for diversity-oriented synthesis (DOS) and the rapid assembly of compound libraries for drug discovery.[4][7][8][9]

This guide provides an in-depth exploration of this compound as a cornerstone reagent in isocyanide-based MCRs, focusing on the Ugi four-component reaction (U-4CR). We will dissect the underlying mechanisms, provide detailed, field-tested protocols, and illustrate how this versatile building block serves as a powerful tool for researchers, scientists, and drug development professionals aiming to synthesize novel and structurally diverse chemical entities.

Core Principles: The Role of this compound in Isocyanide-Based MCRs

In many MCRs, particularly the Ugi reaction, a secondary amine is a critical component. Its primary role is to condense with a carbonyl compound (an aldehyde or ketone) to form a reactive iminium ion intermediate. This electrophilic species is central to the reaction cascade, as it is subsequently attacked by the nucleophilic isocyanide.

The choice of this compound is a strategic one for several reasons:

  • Structural Rigidity and 3D-Topology: The pyrrolidine ring introduces a defined, non-planar geometry into the final molecule, a feature known to be beneficial for target binding and selectivity.[2]

  • Modulation of Physicochemical Properties: The phenoxy group imparts a degree of lipophilicity and can influence properties such as solubility and cell permeability.

  • Synthetic Vector: The aromatic ring of the phenoxy group can serve as a handle for post-MCR modifications (e.g., electrophilic aromatic substitution) or can participate directly in crucial binding interactions, such as π-π stacking with aromatic residues in a protein's active site.

Caption: Structure of this compound highlighting its key functional components.

Protocol 1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most prominent isocyanide-based MCR, capable of generating complex α-acylamino carboxamide scaffolds in a single step from an amine, a carbonyl, a carboxylic acid, and an isocyanide.[10][11] The reaction proceeds through a convergent mechanism that is highly tolerant of a wide range of functional groups, making it a workhorse for creating diverse compound libraries.

Mechanistic Rationale

The accepted mechanism begins with the rapid and reversible condensation of this compound (the amine) and an aldehyde (the carbonyl) to form an imine.[11] In the presence of the carboxylic acid, this imine is protonated to generate a highly reactive iminium ion. The isocyanide then undergoes nucleophilic attack on the iminium carbon, forming a nitrilium ion intermediate.[12][13] This key intermediate is then trapped by the carboxylate anion. The final product is formed via an irreversible intramolecular acyl transfer known as the Mumm rearrangement.[14][15]

Caption: The stepwise mechanism of the Ugi four-component reaction (U-4CR).

Experimental Protocol: Synthesis of a Model Ugi Product

This protocol describes the synthesis of a representative α-acylamino carboxamide using this compound, benzaldehyde, benzoic acid, and tert-butyl isocyanide.

Materials & Equipment:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Methanol (HPLC grade, ~0.5 M concentration)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq, e.g., 122 mg, 1.0 mmol).

  • Solvent Addition: Add methanol (2 mL) to dissolve the carboxylic acid. Stir until a clear solution is obtained.

    • Causality Note: Methanol is a common solvent for the Ugi reaction as its polarity helps to solubilize the ionic intermediates and starting materials.[14]

  • Amine and Aldehyde Addition: Sequentially add this compound (1.0 eq, e.g., 163 mg, 1.0 mmol) and benzaldehyde (1.0 eq, e.g., 106 mg, 1.0 mmol) to the stirring solution at room temperature. Allow the mixture to stir for 10-15 minutes to facilitate the formation of the iminium ion.

  • Isocyanide Addition: Carefully add tert-butyl isocyanide (1.1 eq, e.g., 92 mg, 1.1 mmol) dropwise to the reaction mixture.

    • Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Seal the flask and allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, more polar product spot.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. b. Dissolve the resulting residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted benzoic acid, followed by brine (15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to yield the pure α-acylamino carboxamide product.

Data Summary: Scope and Versatility

The true power of the Ugi reaction lies in its broad substrate scope. By simply varying each of the four components, vast libraries of structurally distinct molecules can be generated from the this compound core.

ComponentRepresentative ExamplesExpected Yield RangeNotes
Aldehyde Benzaldehyde, 4-Chlorobenzaldehyde, Isobutyraldehyde60-90%Aromatic and aliphatic aldehydes are well-tolerated. Electron-withdrawing groups can accelerate the reaction.
Carboxylic Acid Acetic acid, Benzoic acid, Phenylacetic acid65-95%A wide variety of acids can be used. Sterically hindered acids may result in lower yields.
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide60-90%Both aliphatic and aromatic isocyanides are effective.

Application in Diversity-Oriented Synthesis (DOS)

The Ugi reaction with this compound is an exemplary tool for DOS, a strategy that aims to efficiently populate chemical space with structurally diverse molecules.[7][8] By fixing the this compound scaffold and varying the other three inputs (R¹, R², R³), a library of compounds with diverse appendages and properties can be rapidly synthesized. This approach is invaluable in early-stage drug discovery for identifying novel hit compounds.

Diversity_Oriented_Synthesis cluster_inputs Variable Inputs cluster_output Diverse Product Library Scaffold This compound (Core Scaffold) MCR Ugi 4-CR Scaffold->MCR Aldehydes Aldehydes (R1, R1', R1''...) Aldehydes->MCR Acids Carboxylic Acids (R2, R2', R2''...) Acids->MCR Isocyanides Isocyanides (R3, R3', R3''...) Isocyanides->MCR P1 Product 1 (R1, R2, R3) MCR->P1 P2 Product 2 (R1', R2, R3) MCR->P2 P3 Product 3 (R1, R2', R3'') MCR->P3 P4 ...etc MCR->P4

Caption: Diversity-Oriented Synthesis using a fixed scaffold and variable MCR inputs.

Conclusion and Future Outlook

This compound has proven to be a highly effective and strategic building block for use in multi-component reactions. Its inherent three-dimensionality, combined with the synthetic versatility afforded by the phenoxy group, makes it an ideal core for generating libraries of complex, drug-like molecules. The Ugi four-component reaction provides a robust and reliable protocol for leveraging this scaffold, enabling researchers to rapidly explore vast areas of chemical space. As the demand for novel chemical entities in drug discovery continues to grow, the intelligent application of privileged scaffolds like this compound within efficient MCR frameworks will remain a cornerstone of modern medicinal chemistry.

References

  • Facile and Green Synthesis of Saturated Cyclic Amines. MDPI.[Link]

  • Visible-light-mediated multicomponent reaction for secondary amine synthesis. Chemical Communications (RSC Publishing).[Link]

  • Multi-Component Reaction of Amines, Alkyl Propiolates, and Ninhydrin: An Efficient Protocol for the Synthesis of Tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole Derivatives. ResearchGate.[Link]

  • Passerini reaction. Wikipedia.[Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. ResearchGate.[Link]

  • Passerini reaction. Grokipedia.[Link]

  • Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. Wiley Online Library.[Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.[Link]

  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI.[Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. ResearchGate.[Link]

  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. PMC - NIH.[Link]

  • Passerini Reaction. Organic Chemistry Portal.[Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH.[Link]

  • Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers.[Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar.[Link]

  • Synthesis of N-Substituted Pyrrolidinone Derivatives via the Ugi Reaction. ResearchGate.[Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.[Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central.[Link]

  • Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. CoLab.[Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed.[Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH.[Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. PMC - PubMed Central.[Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.[Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]

  • Catalysis strategy for asymmetric MCRs based on trapping of active intermediates. ResearchGate.[Link]

  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers.[Link]

  • Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Future Medicinal Chemistry.[Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry.[Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed.[Link]

  • Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Figshare.[Link]

  • Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. MDPI.[Link]

  • Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. MDPI.[Link]

  • Diversity-Oriented Synthesis as a Tool for Chemical Genetics. PMC - PubMed Central - NIH.[Link]

Sources

Application Notes and Protocols: The Utility of 3-Phenoxypyrrolidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Agrochemical Design with 3-Phenoxypyrrolidine

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The discovery and development of new active ingredients frequently hinge on the availability of versatile and functionalized chemical building blocks. This compound, a chiral heterocyclic compound, represents one such valuable scaffold. Its unique structure, combining a saturated nitrogen-containing ring with a flexible phenoxy moiety, offers a compelling starting point for the synthesis of a new generation of pesticides.

The pyrrolidine ring is a well-established pharmacophore in a variety of biologically active molecules, including numerous pharmaceuticals and agrochemicals.[1][2] Its saturated nature imparts three-dimensional character to the resulting molecules, which can be crucial for effective binding to target enzymes or receptors. Furthermore, the secondary amine of the pyrrolidine ring provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

The 3-phenoxy group introduces several desirable features. The ether linkage provides rotational flexibility, which can allow the molecule to adopt an optimal conformation for biological activity. The phenyl ring itself contributes to the lipophilicity of the molecule, a key parameter influencing its uptake and transport within the plant or target organism. The potential for substitution on the phenyl ring offers further opportunities for fine-tuning the electronic and steric properties of the final compound.

While this compound is not yet a widely publicized precursor to major commercial agrochemicals, its structural attributes make it a highly promising candidate for the synthesis of novel active ingredients. These application notes provide a detailed, representative protocol for the derivatization of this compound to generate a compound with potential agrochemical applications, specifically focusing on the synthesis of an N-arylsulfonyl derivative. This class of compounds is of particular interest, as the sulfonylurea and sulfonamide functionalities are present in many commercially successful herbicides and fungicides.[3][4]

Representative Application: Synthesis of N-[(4-chlorophenyl)sulfonyl]-3-phenoxypyrrolidine

This section details the synthesis of a novel N-arylsulfonyl derivative of this compound. This compound class is a promising target for agrochemical discovery due to the established biological activity of other N-sulfonylated heterocycles. The 4-chlorophenylsulfonyl group is a common moiety in bioactive molecules, and its incorporation is intended to confer potential herbicidal or fungicidal properties.

Logical Workflow for Synthesis

start This compound (Starting Material) reaction N-Sulfonylation Reaction start->reaction reagent 4-Chlorobenzenesulfonyl Chloride reagent->reaction base Triethylamine (Base) base->reaction solvent Dichloromethane (Solvent) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-[(4-chlorophenyl)sulfonyl]-3-phenoxypyrrolidine (Target Compound) purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Synthetic workflow for N-sulfonylation of this compound.

Detailed Experimental Protocol

Objective: To synthesize N-[(4-chlorophenyl)sulfonyl]-3-phenoxypyrrolidine from this compound and 4-chlorobenzenesulfonyl chloride.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Chlorobenzenesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) dropwise. In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-[(4-chlorophenyl)sulfonyl]-3-phenoxypyrrolidine as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Data for a Representative Synthesis

The following table presents hypothetical but realistic analytical data for the synthesized N-[(4-chlorophenyl)sulfonyl]-3-phenoxypyrrolidine.

ParameterExpected Value
Yield 85-95%
Physical State White to off-white solid
¹H NMR (CDCl₃) δ 7.80-7.75 (m, 2H), 7.55-7.50 (m, 2H), 7.30-7.25 (m, 2H), 6.95-6.90 (m, 3H), 4.85-4.80 (m, 1H), 3.70-3.50 (m, 4H), 2.20-2.10 (m, 2H)
¹³C NMR (CDCl₃) δ 157.5, 139.0, 136.0, 129.5, 129.0, 128.5, 122.0, 116.5, 75.0, 52.0, 46.0, 32.0
Mass Spec (ESI+) m/z = 338.07 [M+H]⁺
Purity (by HPLC) >98%

Rationale for Experimental Choices and Structure-Activity Insights

The choice of an N-sulfonylation reaction is strategic for several reasons. The sulfonamide linkage is generally stable to hydrolysis, which is a desirable trait for an agrochemical that needs to persist in the field for a certain period. The reaction itself is robust and high-yielding, making it suitable for both laboratory-scale synthesis and potential scale-up. The use of triethylamine as a base is standard practice to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

From a structure-activity perspective, the combination of the this compound core with an arylsulfonyl moiety creates a molecule with distinct hydrophobic and polar regions. The 4-chlorophenyl group adds to the lipophilicity and can engage in halogen bonding or other interactions with the target protein. The sulfonamide group can act as a hydrogen bond acceptor, which is often crucial for binding to biological targets. The overall structure is a novel scaffold that warrants screening for a range of agrochemical activities.

Potential Agrochemical Applications and Screening

start This compound Scaffold derivatization N-Sulfonylation start->derivatization target N-Arylsulfonyl-3-phenoxypyrrolidine Library derivatization->target screening Biological Screening target->screening herbicide Herbicidal Activity screening->herbicide fungicide Fungicidal Activity screening->fungicide insecticide Insecticidal Activity screening->insecticide

Caption: From building block to biological screening.

The synthesized N-[(4-chlorophenyl)sulfonyl]-3-phenoxypyrrolidine and other analogs can be subjected to a battery of biological assays to determine their potential as agrochemicals.

  • Herbicidal Activity: The compounds can be tested for pre- and post-emergent herbicidal activity against a panel of monocot and dicot weeds. The mechanism of action could be investigated by targeting known herbicide-binding sites, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

  • Fungicidal Activity: The antifungal properties can be evaluated against a range of plant pathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani.[5] Mycelial growth inhibition assays are a common primary screen.

  • Insecticidal Activity: While perhaps less likely for this particular structure, screening for insecticidal activity against common agricultural pests should not be ruled out without testing.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in the agrochemical industry. Its unique combination of a chiral pyrrolidine ring and a flexible phenoxy group provides a solid foundation for the design of new active ingredients. The straightforward N-sulfonylation protocol presented here serves as a representative example of how this scaffold can be readily derivatized to generate a library of compounds for biological screening. Further exploration of the chemical space around the this compound core is warranted and holds promise for the discovery of next-generation herbicides, fungicides, and other crop protection agents.

References

  • Wang, M., Huang, H., Shu, L., et al. (2020). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. New Journal of Chemistry, 44(38), 16489-16500. Available at: [Link]

  • Zhu, Y., Zou, X., Hu, F., Yao, C., Liu, B., & Yang, H. (2005). Synthesis and herbicidal evaluation of novel 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones. Journal of Agricultural and Food Chemistry, 53(24), 9566–9570. Available at: [Link]

  • Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 17(12), 14205–14218. Available at: [Link]

  • Yıldırım, S., & Gümüş, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(12), 3045–3073. Available at: [Link]

  • Zhu, Y., Zou, X., Hu, F., Yao, C., Liu, B., & Yang, H. (2005). The synthesis and herbicidal activity of 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Molecules, 10(2), 427–434. Available at: [Link]

  • Sidhu, N., Jain, P., Mukherjee, C., et al. (2025). Recent advancements in heterocyclic compounds as agrochemicals – A review. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., & Al-Amiery, A. (2012). Synthesis and Antifungal Activities of Pyrrolidone Thiosemicarbazone Complexes. International Journal of Molecular Sciences, 13(10), 12937–12948. Available at: [Link]

  • Gucma, M., & Gołębiewski, W. M. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(3), 270-274. Available at: [Link]

  • Al-Obeed, O. A., & Al-Ghorbani, M. (2021). Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. Journal of Chemistry, 2021, 1-8. Available at: [Link]

  • Wieczorek, E., Gzella, A. K., & Tarasiuk, J. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(8), 4217. Available at: [Link]

  • Xu, Z.-Y., Feng, T., Liu, Q., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 652. Available at: [Link]

  • Al-Harbi, E. A., & Gad, W. A. (2018). Nitrogen-Containing Heterocycles in Agrochemicals. Agri Res & Tech :Open Access J, 16(2), 555986. Available at: [Link]

  • Wieczorek, E., Gzella, A. K., & Tarasiuk, J. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. Available at: [Link]

  • O'Sullivan, T. P., & Rohan, E. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(90), 73539-73550. Available at: [Link]

  • Zhang, X., He, L., & Liu, X. (2002). Design, synthesis, and preliminary pharmacological evaluation of N-acyl-3-aminoglutarimides as broad-spectrum chemokine inhibitors in vitro and anti-inflammatory agents in vivo. Journal of Medicinal Chemistry, 45(2), 360–370. Available at: [Link]

  • Zhang, T., Li, J., & Wang, Y. (2011). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters, 21(16), 4782–4787. Available at: [Link]

  • O'Sullivan, T. P., & Rohan, E. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(90), 73539-73550. Available at: [Link]

  • Ley, S. V., & Baxendale, I. R. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. FROST2 Meeting, Budapest. Available at: [Link]

  • Wang, C., Li, Y., & Wang, M. (2021). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 26(11), 3163. Available at: [Link]

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • Bakulina, O., & Bakulin, V. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(23), 5723. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of 3-Phenoxypyrrolidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of 3-Phenoxypyrrolidine

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional nature allows for precise spatial orientation of substituents, enabling potent and selective interactions with biological targets. This compound, a derivative of this versatile scaffold, presents an intriguing starting point for drug discovery, particularly in the realm of neuroscience. The phenoxy moiety suggests potential interactions with targets that recognize aromatic systems, a common feature in ligands for central nervous system (CNS) receptors and transporters.

Given the structural similarities to known monoamine reuptake inhibitors, a primary hypothesis is that this compound and its analogs may modulate the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3][4] These transporters are critical regulators of neurotransmission, and their dysfunction is implicated in a host of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2][4][5] Therefore, a comprehensive in vitro evaluation of this compound's activity at these transporters is a logical first step in characterizing its biological profile.

Beyond its primary targets, a thorough understanding of a compound's safety profile is paramount. Early-stage assessment of potential liabilities, such as general cytotoxicity and off-target effects on critical proteins like the human Ether-à-go-go-Related Gene (hERG) potassium channel, is essential to de-risk a drug discovery program.[6][7] Inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias, making this a mandatory checkpoint in preclinical development.[8][9]

This document provides a detailed guide for the in vitro characterization of this compound. It outlines a strategic workflow, from primary screening against monoamine transporters to secondary safety and liability assays. The protocols provided are designed to be robust and reproducible, offering a solid foundation for researchers to elucidate the biological activity of this promising chemical scaffold.

I. Primary Screening: Interrogation of Monoamine Transporter Activity

The initial phase of in vitro testing should focus on determining if and how this compound interacts with DAT, NET, and SERT. Two complementary assays are recommended: radioligand binding assays to assess affinity for the transporters and neurotransmitter uptake assays to determine functional inhibition.

A. Radioligand Binding Assays: Quantifying Affinity for DAT, NET, and SERT

Principle: Radioligand binding assays measure the affinity of a test compound for a specific receptor or transporter by quantifying its ability to displace a known radiolabeled ligand.[10][11] In this case, membranes from cells stably expressing the human DAT, NET, or SERT are incubated with a specific radioligand and varying concentrations of this compound. The amount of radioligand bound to the transporter is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The IC50 value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.[11]

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

1. Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
  • Radioligands:
  • For DAT: [³H]-WIN 35,428
  • For NET: [³H]-Nisoxetine
  • For SERT: [³H]-Citalopram
  • Non-specific binding controls:
  • For DAT: 10 µM Benztropine
  • For NET: 10 µM Desipramine
  • For SERT: 1 µM Paroxetine
  • This compound (test compound)
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
  • Wash Buffer: Cold Assay Buffer
  • 96-well microplates
  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
  • Scintillation cocktail
  • Microplate scintillation counter

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
  • In a 96-well microplate, add the following in triplicate:
  • Total Binding: Assay buffer
  • Non-specific Binding: Non-specific binding control at a final concentration of 10x its Ki.
  • Test Compound: this compound at each concentration.
  • Add the appropriate radioligand to all wells at a final concentration close to its Kd (typically 1-5 nM).
  • Add the cell membranes (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.
  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold wash buffer.
  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TargetRadioligandNon-specific ControlThis compound Ki (nM)
hDAT[³H]-WIN 35,428BenztropineTo be determined
hNET[³H]-NisoxetineDesipramineTo be determined
hSERT[³H]-CitalopramParoxetineTo be determined
B. Neurotransmitter Uptake Assays: Assessing Functional Inhibition

Principle: Neurotransmitter uptake assays directly measure the ability of a compound to inhibit the transport of a substrate into cells expressing the target transporter.[12] This can be achieved using either radiolabeled or fluorescent substrates. Fluorescent assays offer a non-radioactive, higher-throughput alternative and are increasingly common.[12][13][14] In this assay, cells expressing the transporter are incubated with a fluorescent substrate that mimics the natural neurotransmitter.[15] Uptake of the substrate into the cells leads to an increase in fluorescence intensity, which is inhibited in the presence of a transporter blocker like this compound.[12]

Experimental Workflow:

Caption: Workflow for an automated patch-clamp hERG assay.

Protocol:

1. Materials:

  • HEK293 or CHO cells stably expressing the human hERG channel.
  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
  • Internal solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH 7.2.
  • This compound.
  • Positive control (e.g., Dofetilide, Cisapride, or Terfenadine). [16] * Automated patch-clamp system (e.g., QPatch, Patchliner).

2. Procedure:

  • Culture and prepare a single-cell suspension of the hERG-expressing cells.
  • Prepare serial dilutions of this compound and the positive control in the external solution.
  • Load the cell suspension, internal and external solutions, and compound dilutions into the automated patch-clamp system according to the manufacturer's instructions.
  • Initiate the automated experiment. The system will perform cell capture, sealing, whole-cell formation, and application of the voltage protocol.
  • A typical voltage protocol to elicit hERG currents involves a depolarization step to +20 mV followed by a repolarizing ramp or step to -50 mV to measure the peak tail current. [16] 6. Record baseline hERG currents, then sequentially apply the vehicle control followed by increasing concentrations of this compound.
  • Allow sufficient time at each concentration for the block to reach a steady state.

3. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.
  • Calculate the percentage of current inhibition relative to the baseline current.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value using the Hill equation.

Data Presentation:

CompoundhERG IC50 (µM)
This compoundTo be determined
DofetilideTo be determined

III. Data Interpretation and Next Steps

The data generated from these in vitro assays will provide a comprehensive initial profile of the biological activity of this compound.

  • Monoamine Transporter Activity: The Ki and IC50 values from the binding and uptake assays will reveal the potency and selectivity of this compound for DAT, NET, and SERT. A compound with high affinity and potent inhibition of one or more of these transporters could be a promising candidate for CNS disorders.

  • Cytotoxicity: The IC50 values from the MTT and LDH assays will indicate the concentration at which this compound becomes toxic to cells. A large therapeutic window (the ratio of the cytotoxic concentration to the effective concentration at the target) is desirable.

  • hERG Liability: A high IC50 value in the hERG assay (typically >10 µM) suggests a low risk of cardiac liability. The FDA provides specific guidance on interpreting these results in the context of a compound's therapeutic concentration.

[8][16]Based on this initial in vitro profile, a decision can be made regarding the progression of this compound in a drug discovery pipeline. Favorable results would warrant further investigation, including in vitro metabolic stability studies, in vivo pharmacokinetic and efficacy studies in relevant animal models, and the synthesis and testing of analogs to explore structure-activity relationships.

References

  • Abi-Gerges, N., et al. (2011). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 700, 259-275.
  • Becker, N., et al. (2011). Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology, 2, 27.
  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gainetdinov, R. R., & Caron, M. G. (2003). Monoamine Transporters: From Genes to Behavior. Annual Review of Pharmacology and Toxicology, 43, 261-284.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.18.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview of Monoamine Transporters. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.18.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Ramamoorthy, S., & Shippenberg, T. S. (2010). Regulation of monoamine transporters: Role of transporter phosphorylation. Pharmacology & Therapeutics, 129(2), 220-238.
  • U.S. Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 336-346.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Retrieved from [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG Screening. Retrieved from [Link]

  • Chemsrc. (2025). 3-Phenylpyrrolidine. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.

Sources

Application Notes & Protocols: A Strategic Guide to the Development of Novel Anticonvulsants from a 3-Phenoxypyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients with epilepsy remain resistant to current treatments, underscoring the urgent need for novel therapeutic agents.[1][2] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of successful anticonvulsants like Levetiracetam.[3] This guide provides a comprehensive, strategy-driven framework for the design, synthesis, and preclinical evaluation of novel anticonvulsant candidates derived from a 3-phenoxypyrrolidine core. We will detail the scientific rationale behind a structured drug discovery cascade, from initial in silico design and chemical synthesis to a multi-tiered screening process involving advanced in vitro models and validated in vivo seizure assays. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of epilepsy therapies.

Introduction: The Rationale for this compound

Epilepsy is a complex neurological disorder characterized by recurrent, unprovoked seizures, affecting millions globally.[4][5] The mechanisms of action for existing AEDs are diverse, often targeting voltage-gated ion channels (sodium, calcium) or enhancing GABAergic inhibition.[6][7][8] However, the challenge of pharmacoresistance necessitates the exploration of new chemical entities and potentially novel mechanisms.[2][9]

The selection of the this compound scaffold is deliberate. Pyrrolidine-2,5-dione derivatives have shown broad-spectrum anticonvulsant activity in preclinical models, suggesting the pyrrolidine core is a viable pharmacophore.[10] The 3-phenoxy substituent provides a versatile anchor for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Our approach integrates rational drug design with a robust, multi-stage screening funnel to efficiently identify and validate promising lead candidates.

Rational Drug Design and Library Synthesis

Pharmacophore-Guided Design

The initial design phase involves decorating the this compound core to maximize potential interactions with key anticonvulsant targets. Based on established pharmacophore models, essential features often include a hydrophobic aryl binding site, a hydrogen bond donor/acceptor, and an electron donor group.[11][12] We propose a focused library synthesis targeting modifications at two primary sites: the phenoxy ring and the pyrrolidine nitrogen.

  • R1 (Phenoxy Ring Substitutions): Introduction of small electron-withdrawing or electron-donating groups (e.g., -Cl, -F, -CF3, -OCH3) at the ortho, meta, and para positions can modulate the electronic properties and steric profile, influencing target binding and metabolic stability.

  • R2 (Pyrrolidine Nitrogen Substitutions): Appending various functional groups (e.g., amides, small alkyl chains) can alter polarity, solubility, and introduce new hydrogen bonding capabilities, which can be critical for activity and brain penetrance.

G cluster_0 This compound Scaffold cluster_1 Sites for Chemical Modification Core R1 R1: Aryl Ring (Modulates Hydrophobicity & Target Interaction) Core->R1 Phenoxy Ring Substitutions R2 R2: Pyrrolidine Nitrogen (Modulates Solubility & Pharmacokinetics) Core->R2 N-Substitutions

Caption: Core this compound scaffold and key modification sites.

General Synthesis Protocol: N-Acetamide Derivative Example

The causality behind this synthetic route lies in its efficiency and adaptability. Starting from commercially available precursors, this multi-step synthesis is robust and allows for the late-stage introduction of diversity at the R2 position, making it ideal for library generation.

Protocol 2.2.1: Synthesis of 1-(3-phenoxypyrrolidin-1-yl)ethan-1-one Analogs

  • Step 1: Boc Protection of 3-hydroxypyrrolidine.

    • Dissolve 3-hydroxypyrrolidine in dichloromethane (DCM).

    • Add Di-tert-butyl dicarbonate (Boc)2O and triethylamine (TEA).

    • Stir at room temperature for 12 hours.

    • Extract and purify via column chromatography to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

    • Rationale: Boc protection prevents side reactions at the nitrogen in the subsequent step.

  • Step 2: Mitsunobu Reaction for Phenoxy Ether Formation.

    • Dissolve the Boc-protected alcohol, triphenylphosphine (PPh3), and a substituted phenol (the source of the R1 group) in anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0°C in an ice bath.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Purify the crude product by flash chromatography.

    • Rationale: The Mitsunobu reaction is a reliable method for forming aryl ethers from secondary alcohols with inversion of stereochemistry.

  • Step 3: Boc Deprotection.

    • Dissolve the product from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture in vacuo to yield the crude this compound salt.

    • Rationale: TFA provides a clean and efficient method for removing the acid-labile Boc protecting group.

  • Step 4: N-Acetylation (R2 Modification).

    • Dissolve the deprotected pyrrolidine salt in DCM and add TEA.

    • Cool to 0°C and add acetyl chloride dropwise.

    • Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate.

    • Purify the final compound via column chromatography.

    • Rationale: This standard acylation reaction allows for the simple installation of the desired N-acetamide group. Other acyl chlorides or activated carboxylic acids can be substituted to generate library diversity.

Tiered Screening Cascade: From In Vitro Models to In Vivo Efficacy

A tiered screening approach is essential for cost-effective and efficient drug discovery. It allows for the rapid elimination of inactive or toxic compounds using high-throughput in vitro assays before committing to more resource-intensive in vivo studies.[13]

G A Synthesized Compound Library (this compound Derivatives) B Tier 1: In Vitro High-Throughput Screening (iPSC Neurons, MEA) A->B Initial Efficacy C Tier 2: In Vitro Mechanism of Action (Ion Channel Binding Assays) B->C Active 'Hits' D Tier 3: In Vivo Acute Seizure Models (MES & scPTZ Tests) C->D Characterized 'Hits' E Tier 4: In Vivo Neurotoxicity (Rotorod Test) D->E Efficacious Compounds F Lead Candidate Selection (High Potency, Broad Spectrum, High PI) E->F Compounds with Favorable Therapeutic Window

Caption: Tiered screening cascade for anticonvulsant drug discovery.

Tier 1: In Vitro High-Throughput Screening (HTS)

The primary goal of Tier 1 is to rapidly assess the ability of compounds to suppress epileptiform activity in a biologically relevant system. Human induced pluripotent stem cell (iPSC)-derived neuronal cultures are an excellent model for this purpose, offering translational relevance to human physiology.[1][5][14]

Protocol 3.1.1: Multi-well Microelectrode Array (mwMEA) Seizure-in-a-Dish Assay

  • Cell Culture: Culture human iPSC-derived cortical neurons on multi-well MEA plates according to the manufacturer's protocol until a stable, spontaneously active synchronized network is formed (typically 3-4 weeks).

  • Induction of Epileptiform Activity: Establish a baseline recording of spontaneous network activity for 10 minutes. Introduce a pro-convulsant agent, such as 4-aminopyridine (4-AP) or pentylenetetrazol (PTZ), to the culture medium to induce synchronized bursting and seizure-like events.[1][13]

  • Compound Application: After confirming stable epileptiform activity (approx. 20 minutes), apply the synthesized this compound derivatives from the library at a screening concentration (e.g., 10 µM).

  • Data Acquisition: Record network electrical activity for at least 30 minutes post-compound application.

  • Analysis: Analyze the MEA data for key parameters indicative of anticonvulsant activity:

    • Reduction in mean firing rate.

    • Decrease in burst frequency and duration.

    • Abolition of synchronized network-wide seizure-like events.

    • Rationale: This assay provides a functional readout of a compound's effect on neuronal network hyperexcitability, which is the hallmark of a seizure. It serves as an effective first-pass filter for identifying active compounds.

Tier 2: In Vitro Mechanism of Action (MoA)

Compounds that demonstrate significant activity in the MEA assay ("hits") are advanced to determine their likely molecular target. This is crucial for understanding the MoA and for future lead optimization.

Protocol 3.2.1: Radioligand Binding Assays

  • Target Selection: Based on the activity profile, select a panel of relevant ion channel targets. The most common initial targets for broad-spectrum anticonvulsants are voltage-gated sodium channels (site 2) and L-type calcium channels.[6][10]

  • Assay Performance: Perform competitive radioligand binding assays using cell membrane preparations expressing the target of interest.

  • Procedure: Incubate the membrane preparations with a specific radioligand (e.g., [3H]batrachotoxinin for sodium channels) in the presence of increasing concentrations of the test compound.

  • Data Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for the specific channel. A high affinity (low Ki) suggests direct interaction with the channel.

  • Rationale: Identifying a direct molecular target provides strong evidence for the MoA and helps classify the novel compound within the existing landscape of AEDs, guiding further development.

Tier 3: In Vivo Acute Seizure Models

The most promising candidates from in vitro testing must be evaluated in whole-animal models to assess efficacy, bioavailability, and brain penetration.[15] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the gold-standard initial screening models, as they are predictive of efficacy against generalized tonic-clonic and absence/myoclonic seizures, respectively.[2][4][16]

Protocol 3.3.1: Maximal Electroshock (MES) Seizure Test [17][18]

  • Animal Preparation: Use male ICR-CD-1 mice (20-25 g). Acclimate animals for at least 3 days before testing.[17]

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of animals. A vehicle control group (e.g., 0.9% saline) must be included.

  • Seizure Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 seconds).[18] Apply a topical anesthetic to the corneas prior to electrode placement.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[17][18] An animal is considered protected if this phase is absent.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

Protocol 3.3.2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [19]

  • Animal Preparation: As in the MES test.

  • Drug Administration: Administer the test compound (i.p.) at various doses.

  • Seizure Induction: At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[19]

  • Observation: Place animals in individual observation chambers and observe for 30 minutes.

  • Endpoint: The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.[19] An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.

Parameter Maximal Electroshock (MES) Test Subcutaneous PTZ (scPTZ) Test
Animal Model Mouse (e.g., CF-1, C57BL/6), RatMouse (e.g., CF-1), Rat
Predicted Seizure Type Generalized tonic-clonic[16][18]Absence, Myoclonic[16]
Stimulus Electrical Current (e.g., 50 mA, 60 Hz, 0.2s)[18]Chemical Convulsant (PTZ, ~85 mg/kg, s.c.)[19]
Primary Endpoint Abolition of tonic hindlimb extension[17][18]Absence of ≥5-second clonic seizure[19]
Key Output Median Effective Dose (ED50)Median Effective Dose (ED50)
Tier 4: Neurotoxicity Assessment

An ideal anticonvulsant should be effective at doses that do not cause significant side effects, such as motor impairment. The rotorod test is a widely used method to assess acute neurotoxicity.[20]

Protocol 3.4.1: Rotorod Test for Motor Impairment

  • Animal Training: Train mice to remain on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a set duration across several trials.

  • Drug Administration: Administer the test compound (i.p.) at various doses.

  • Testing: At the time of peak effect, place the animals on the rotorod and record the latency to fall.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod before a predetermined cutoff time (e.g., 120 seconds).

  • Data Analysis: Determine the median toxic dose (TD50)—the dose at which 50% of animals exhibit motor impairment—using probit analysis.

Data Interpretation and Lead Candidate Selection

The final step is to integrate the data from all tiers to select a lead candidate. The most critical parameter is the Protective Index (PI) , which represents the therapeutic window of the compound.[21]

PI = TD50 (Rotorod) / ED50 (MES or scPTZ)

A higher PI indicates a wider margin of safety between the therapeutic dose and the dose that causes adverse effects.[21]

Compound ID MES ED50 (mg/kg) scPTZ ED50 (mg/kg) Rotorod TD50 (mg/kg) PI (MES) PI (scPTZ) In Vitro MoA
LEAD-001 15.225.8160.510.66.2Na+ Channel Blocker
LEAD-002 45.518.1155.23.48.6Ca2+ Channel Blocker
LEAD-003 >100>100>200N/AN/AInactive
LEAD-004 22.124.545.32.01.8Na+ Channel Blocker

In this hypothetical example, LEAD-001 emerges as a strong candidate. It shows potent activity in the MES test (predictive of tonic-clonic seizures), good activity in the scPTZ test (suggesting a broad spectrum of action), and a strong Protective Index, indicating a good safety margin.

G cluster_0 Input Data A In Vitro Potency (MEA Assay) D Calculate Protective Index (PI) PI = TD50 / ED50 A->D B In Vivo Efficacy (MES & scPTZ ED50) B->D C Neurotoxicity (Rotorod TD50) C->D E Evaluate Spectrum of Activity (Efficacy in both MES & scPTZ?) D->E High PI (>5) G Candidate Rejected or Requires Further Optimization D->G Low PI (<2) F Lead Candidate Selected (High Potency, Broad Spectrum, High PI) E->F Broad Spectrum E->G Narrow Spectrum

Caption: Decision-making workflow for lead candidate selection.

References

  • NeuroProof. Epilepsy In Vitro Models. Available from: [Link]

  • Sharma, S., et al. (2021). Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. Cells. Available from: [Link]

  • Drugs.com. Pyrrolidine anticonvulsants. Available from: [Link]

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link]

  • Inotiv. Epilepsy. Available from: [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available from: [Link]

  • Löscher, W., & Potschka, H. (2022). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences. Available from: [Link]

  • Raimondo, A., et al. (2024). Cell culture models for epilepsy research and treatment. Open Exploration. Available from: [Link]

  • InVivo Biosystems. Epilepsy Drug Discovery and Development. Available from: [Link]

  • ChemPartner. From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. Available from: [Link]

  • Duchowicz, P. R., et al. (2007). In silico studies for the rational discovery of anticonvulsant compounds. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available from: [Link]

  • Ambrósio, A. F., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research. Available from: [Link]

  • Słoczyńska, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry. Available from: [Link]

  • National Institute of Neurological Disorders and Stroke. Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available from: [Link]

  • Słoczyńska, K., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports. Available from: [Link]

  • Gaikwad, P. P., et al. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available from: [Link]

  • Löscher, W., & Schmidt, D. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. Available from: [Link]

  • D'Ambrosio, R., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. Annals of Clinical and Translational Neurology. Available from: [Link]

  • Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Slideshare. (2022). Screening Methods of Anti-epileptic drugs. Available from: [Link]

  • Chrościńska-Krawczyk, M., et al. (2021). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences. Available from: [Link]

  • Gyan Sanchay. (2020). Screening Method Of Anti-Epileptic. Available from: [Link]

  • Löscher, W., & Schmidt, D. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Pharmaceuticals. Available from: [Link]

  • Abram, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals. Available from: [Link]

  • Bialer, M., & White, H. S. (2010). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Epilepsy Research. Available from: [Link]

  • Liu, H., et al. (2015). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules. Available from: [Link]

  • Jain, P., et al. (2017). Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. Central Nervous System Agents in Medicinal Chemistry. Available from: [Link]

  • Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available from: [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. Available from: [Link]

  • Jain, P., et al. (2017). Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. ResearchGate. Available from: [Link]

  • Barker, B. S., et al. (2020). Screening for Efficacious Anticonvulsants and Neuroprotectants in Delayed Treatment Models of Organophosphate-induced Status Epilepticus. Neuroscience. Available from: [Link]

  • ResearchGate. (2020). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. Available from: [Link]

  • Cocolas, G. H., et al. (1987). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Słoczyńska, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available from: [Link]

  • Wikipedia. Anticonvulsant. Available from: [Link]

  • ResearchGate. (2002). Fig. 1. Scheme illustrating the treatment protocols. PTZ was... Available from: [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience. Available from: [Link]

  • Fereidoni, M., et al. (2019). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. Available from: [Link]

  • Hawkins, N. A., et al. (2016). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Annals of Clinical and Translational Neurology. Available from: [Link]

  • Molecules. (2005). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Available from: [Link]

  • Bakulev, V. A., et al. (2005). Three-component synthesis of polysubstituted homoproline analogs. Molecules. Available from: [Link]

  • Ordzhonikidze, D. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenoxypyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction yields.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving the N-protection of a 3-hydroxypyrrolidine precursor, followed by a nucleophilic substitution to introduce the phenoxy group, and concluding with deprotection. The Mitsunobu reaction is a frequently employed and effective method for the key C-O bond formation, offering mild conditions and stereochemical control.[1][2][3]

This guide will focus primarily on the optimization of the Mitsunobu reaction pathway, while also addressing potential challenges in the protection and deprotection steps.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My Mitsunobu reaction is showing low to no conversion of the N-Boc-3-hydroxypyrrolidine starting material. What are the likely causes and how can I resolve this?

A1: Low or no conversion in a Mitsunobu reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Inactive Reagents: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide over time, and azodicarboxylates like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade.[4] It is crucial to use fresh or recently purified reagents.

    • Incorrect Stoichiometry: Ensure accurate molar ratios of your reactants. A slight excess of the PPh₃ and azodicarboxylate (typically 1.1-1.5 equivalents) can help drive the reaction to completion.

  • Reaction Conditions:

    • Presence of Water: The Mitsunobu reaction is highly sensitive to moisture.[4] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

    • Suboptimal Temperature: While the reaction is often initiated at 0°C, allowing it to warm to room temperature and stir for an extended period (4-24 hours) is common.[4] For sterically hindered substrates, gentle heating may be necessary.[5]

  • Acidity of the Nucleophile:

    • Phenol pKa: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 15.[4] While phenol itself is generally acidic enough, substituted phenols with electron-donating groups may be less reactive. For less acidic phenols (pKa > 11-13), consider using a more basic azodicarboxylate like 1,1'-(azodicarbonyl)dipiperidine (ADDP).[2][4]

Q2: I've successfully formed the N-Boc-3-phenoxypyrrolidine, but I'm struggling with the purification. The triphenylphosphine oxide and reduced azodicarboxylate byproducts are difficult to remove.

A2: The removal of byproducts is a classic challenge in Mitsunobu reactions.[1][6] Here are several strategies:

  • Column Chromatography: This is the most common method for purification. A carefully selected solvent system for flash column chromatography on silica gel can effectively separate the desired product from the byproducts.

  • Alternative Reagents and Workup:

    • Polymer-Supported Reagents: Using polymer-supported triphenylphosphine allows for the simple filtration of the phosphine oxide byproduct.[2]

    • Modified Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed to facilitate the removal of the hydrazine byproduct by filtration.[2]

    • Precipitation: In some cases, the triphenylphosphine oxide can be precipitated out of the reaction mixture by the addition of a non-polar solvent like diethyl ether or hexanes, followed by filtration.

Q3: The deprotection of the N-Boc group is resulting in a low yield of the final this compound product. What could be going wrong?

A3: Low yields during N-Boc deprotection can be due to incomplete reaction or degradation of the product.

  • Incomplete Deprotection:

    • Insufficient Acid: Ensure a sufficient excess of the deprotecting acid (e.g., trifluoroacetic acid or hydrochloric acid) is used.[7][8]

    • Reaction Time and Temperature: While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.[9]

  • Product Degradation:

    • Harsh Conditions: Prolonged exposure to strong acids can potentially lead to side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.

    • Workup Issues: Ensure proper neutralization and extraction during the workup to isolate the free amine without loss.

III. Frequently Asked Questions (FAQs)

What is the role of the N-Boc protecting group in this synthesis?

The tert-butyloxycarbonyl (Boc) group protects the nitrogen of the pyrrolidine ring. This prevents the nitrogen from acting as a nucleophile and interfering in the subsequent Mitsunobu reaction where the hydroxyl group is the intended nucleophile. The Boc group is stable under the conditions of the Mitsunobu reaction and can be removed under acidic conditions.[9]

Are there alternative methods to the Mitsunobu reaction for synthesizing this compound?

Yes, other methods for forming the C-O ether linkage exist, such as the Williamson ether synthesis. However, this would require activation of the 3-hydroxypyrrolidine, for example, by converting the hydroxyl group into a better leaving group like a tosylate or mesylate, followed by reaction with sodium phenoxide. The Mitsunobu reaction is often preferred due to its milder conditions and single-step nature for this transformation.[1]

How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

IV. Experimental Protocols and Data

Optimizing the Mitsunobu Reaction

The following table summarizes key parameters that can be adjusted to optimize the yield of N-Boc-3-phenoxypyrrolidine.

ParameterRecommendationRationale
Solvent Anhydrous THF or Dichloromethane (DCM)Aprotic solvents that are compatible with the reaction conditions.[4][10]
Temperature Initiate at 0°C, then warm to room temperatureControls the initial exothermic reaction and allows for completion.[10]
Reagent Ratio 1.1 - 1.5 eq. of PPh₃ and AzodicarboxylateA slight excess drives the reaction towards completion.
Azodicarboxylate DIAD or DEAD for standard phenols; ADDP for less acidic phenolsMatches the basicity of the reagent to the acidity of the nucleophile.[2][4]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from interfering with the reaction.[4]
Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

This is a common starting material and can be synthesized from 3-hydroxypyrrolidine.

  • To a solution of 3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane or a biphasic system of dioxane and water, add a base like sodium bicarbonate or triethylamine.

  • Cool the mixture to 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Step 2: Mitsunobu Reaction for N-Boc-3-phenoxypyrrolidine

  • Under an inert atmosphere, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.) in anhydrous THF.[4][10]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.1-1.5 eq.) in anhydrous THF to the stirred reaction mixture.[10]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.[10]

Step 3: N-Boc Deprotection to Yield this compound

  • Dissolve the N-Boc-3-phenoxypyrrolidine in a suitable solvent such as dichloromethane, methanol, or dioxane.[7][8][9]

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane or methanol.[7][8][9]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[9]

  • Remove the excess acid and solvent under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final this compound product.

V. Visualizing the Workflow and Troubleshooting

Synthetic Workflow Diagram

SynthesisWorkflow A 3-Hydroxypyrrolidine B N-Boc-3-hydroxypyrrolidine A->B Boc₂O, Base C N-Boc-3-phenoxypyrrolidine B->C Phenol, PPh₃, DIAD/DEAD (Mitsunobu Reaction) D This compound C->D TFA or HCl (Deprotection)

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Pathway for Low Mitsunobu Yield

TroubleshootingWorkflow Start Low Yield in Mitsunobu Reaction CheckReagents Check Reagent Quality (PPh₃, DIAD/DEAD) Start->CheckReagents UseFresh Use Fresh/Purified Reagents CheckReagents->UseFresh Degraded CheckMoisture Check for Moisture (Anhydrous Conditions) CheckReagents->CheckMoisture Fresh UseFresh->CheckMoisture DrySystem Thoroughly Dry Glassware & Use Anhydrous Solvents CheckMoisture->DrySystem Suspected CheckpKa Evaluate Phenol pKa CheckMoisture->CheckpKa Dry DrySystem->CheckpKa UseADDP Consider Using ADDP for less acidic phenols CheckpKa->UseADDP High pKa OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) CheckpKa->OptimizeConditions Optimal pKa UseADDP->OptimizeConditions Success Improved Yield OptimizeConditions->Success

Caption: Decision pathway for troubleshooting low Mitsunobu yields.

VI. References

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025). Source not formally published, compilation of chemical literature.

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]

  • Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. Google Patents.

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Optimization of Mitsunobu reaction conditions. ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Synthesis method for N-Boc-3-piperidone. Patsnap. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • A mechanistic insight into the chemoselectivity of the reaction between 3-phenyl-2-propynenitrile, secondary phosphine oxides and pyridinoids. ResearchGate. [Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. MDPI. [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

Sources

Technical Support Center: Synthesis of 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to ensure the successful execution of your experiments.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of an ether linkage between a phenol and a 3-hydroxypyrrolidine scaffold. The two most common and effective methods to achieve this are the Williamson ether synthesis and the Mitsunobu reaction. Both methods have distinct advantages and potential pitfalls, which we will explore in detail. A crucial aspect of this synthesis is the protection of the pyrrolidine nitrogen to prevent unwanted side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing plausible causes and actionable solutions.

Issue 1: Low to No Yield of this compound

Question: I am attempting to synthesize N-protected this compound via Williamson ether synthesis using N-protected 3-hydroxypyrrolidine, a base, and a phenoxide precursor, but I am observing very low to no product formation. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in a Williamson ether synthesis for this specific transformation can stem from several factors, primarily related to the reactivity of your substrates and the reaction conditions.

Probable Causes & Troubleshooting Steps:

  • Inefficient Deprotonation of 3-Hydroxypyrrolidine: The hydroxyl group of N-protected 3-hydroxypyrrolidine needs to be deprotonated to form a nucleophilic alkoxide.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the secondary alcohol. Sodium hydride (NaH) is a common and effective choice. The reaction should be stirred at 0 °C to room temperature to ensure complete deprotonation before the addition of the electrophile.

  • Poor Leaving Group on the Phenyl Ring: The Williamson ether synthesis is an SN2 reaction, which requires a good leaving group on the electrophile.[1] Using an unactivated halobenzene (e.g., chlorobenzene, bromobenzene) will likely result in no reaction.

    • Solution: Activate the phenyl ring with an electron-withdrawing group (e.g., a nitro group) ortho or para to the leaving group to facilitate nucleophilic aromatic substitution (SNAr). Alternatively, consider a different synthetic approach, such as the Mitsunobu reaction.

  • Incorrect Reaction Stoichiometry: The molar ratios of your reactants are critical for driving the reaction to completion.

    • Solution: Ensure accurate measurements of all reactants. A slight excess of the deprotonated N-protected 3-hydroxypyrrolidine can sometimes improve the yield.[2]

  • Reaction Temperature is Too Low: While Williamson ether synthesis can often be run at room temperature, some less reactive substrates may require heating.

    • Solution: Gradually increase the reaction temperature, for instance, to 60 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious, as excessively high temperatures can lead to decomposition.[2]

Issue 2: Formation of Elimination Byproducts

Question: I am observing significant formation of an elimination byproduct, likely a pyrroline derivative, during my Williamson ether synthesis attempt. How can I minimize this side reaction?

Answer:

The formation of elimination byproducts is a classic competing reaction in Williamson ether synthesis, especially when using sterically hindered substrates or strong bases.[1][3]

Probable Causes & Troubleshooting Steps:

  • Sterically Hindered Electrophile: If your phenoxide precursor has bulky substituents near the reaction center, it can favor elimination over substitution.

    • Solution: If possible, choose a less sterically hindered electrophile. However, in the context of this compound synthesis, the steric hindrance is more likely to be a factor on the pyrrolidine ring if a bulky protecting group is used.

  • Strongly Basic Conditions: While a strong base is needed for deprotonation, its prolonged presence at elevated temperatures can promote elimination.

    • Solution: Use the minimum effective amount of a strong base like NaH. Perform the deprotonation at a lower temperature (e.g., 0 °C) and then proceed with the substitution reaction.

Issue 3: Challenges with the Mitsunobu Reaction

Question: I am using the Mitsunobu reaction to couple N-protected 3-hydroxypyrrolidine with phenol, but the reaction is sluggish, and I am isolating a complex mixture of byproducts. What could be going wrong?

Answer:

The Mitsunobu reaction is an excellent alternative for forming the ether linkage, especially when the Williamson synthesis is not feasible.[4][5] However, it is a complex reaction with its own set of potential issues.

Probable Causes & Troubleshooting Steps:

  • Acidity of the Nucleophile (Phenol): The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[4] While phenol itself is generally acidic enough, substituted phenols with electron-donating groups may be less acidic, leading to side reactions.

    • Solution: For less acidic phenols, consider using modified Mitsunobu reagents that generate a more basic betaine intermediate.[4]

  • Formation of Byproducts from DEAD/DIAD: A common side reaction involves the azodicarboxylate (DEAD or DIAD) acting as a nucleophile and displacing the activated hydroxyl group.[4]

    • Solution: This typically occurs when the intended nucleophile (phenoxide) is not sufficiently reactive. Ensure your phenol is of high purity and consider using a slight excess.

  • Difficult Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be challenging to remove.

    • Solution: Employing polymer-supported triphenylphosphine can simplify the workup, as the TPPO byproduct can be removed by filtration.[6] Column chromatography is often necessary for complete purification.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the synthesis of this compound?

A1: The choice of the N-protecting group is critical. The ideal protecting group should be stable under the reaction conditions of the etherification step and easily removable afterward.

  • Boc (tert-butyloxycarbonyl): This is a popular choice as it is stable to the basic conditions of the Williamson ether synthesis and the neutral conditions of the Mitsunobu reaction. It can be readily removed under acidic conditions.

  • Cbz (carboxybenzyl): Also stable to a wide range of conditions and can be removed by hydrogenolysis.

  • Benzyl: A robust protecting group that can be removed by catalytic hydrogenation.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[2]

  • Procedure: Spot the starting materials and the reaction mixture on a TLC plate at regular intervals.

  • Interpretation: The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Q3: My final product is an oil and will not crystallize. How can I purify it?

A3: Oily products are common, especially if minor impurities are present that inhibit crystallization.[2][7]

  • Column Chromatography: This is the most effective method for purifying oily products.[7] Choose a solvent system that provides good separation between your product and any impurities on a TLC plate.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[8][9]

Q4: Can I perform the etherification on an unprotected 3-hydroxypyrrolidine?

A4: It is highly discouraged. The secondary amine of the pyrrolidine ring is nucleophilic and can compete with the hydroxyl group in reacting with the electrophile, leading to N-arylation or other side reactions.[10][11] The amine is also basic and can interfere with the desired reaction pathway. Protecting the nitrogen is a crucial step to ensure the desired O-alkylation occurs.

IV. Experimental Protocols and Data

Table 1: Comparison of Williamson Ether Synthesis and Mitsunobu Reaction for this compound Synthesis

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents N-protected 3-hydroxypyrrolidine, Strong Base (e.g., NaH), Activated Phenyl ElectrophileN-protected 3-hydroxypyrrolidine, Phenol, Triphenylphosphine (PPh3), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)
Stereochemistry Retention of configuration at the alcohol carbonInversion of configuration at the alcohol carbon[5]
Common Side Reactions Elimination, especially with sterically hindered substrates[1][3]Formation of byproducts from DEAD/DIAD, difficult removal of TPPO[4][12]
Substrate Scope Requires an activated phenyl electrophile (SNAr) or a suitable leaving groupBroader scope for phenols, including less activated ones[6][13]

Protocol 1: General Procedure for N-Boc Protection of 3-Hydroxypyrrolidine

  • Dissolve 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base, such as triethylamine or sodium bicarbonate.

  • Slowly add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the N-Boc-3-hydroxypyrrolidine by column chromatography if necessary.

V. Visualization of Reaction Mechanisms

Diagram 1: Williamson Ether Synthesis Pathway and a Competing Elimination Reaction

Williamson_Ether_Synthesis cluster_williamson Williamson Ether Synthesis cluster_elimination Elimination Side Reaction N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Alkoxide Alkoxide N-Boc-3-hydroxypyrrolidine->Alkoxide + NaH SNAr_Product N-Boc-3-phenoxypyrrolidine Alkoxide->SNAr_Product + Activated Aryl-X (SNAr) Alkoxide_Elim Alkoxide Activated_Aryl_Halide Activated Aryl-X Elimination_Product N-Boc-pyrrol-3-ene Alkoxide_Elim->Elimination_Product E2 Elimination Mitsunobu_Reaction PPh3 PPh3 Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium_salt Oxyphosphonium Salt Betaine->Oxyphosphonium_salt + N-Boc-3-hydroxypyrrolidine Reduced_DEAD Reduced DEAD Betaine->Reduced_DEAD N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine TPPO Triphenylphosphine Oxide Oxyphosphonium_salt->TPPO Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Final_Product N-Boc-3-phenoxypyrrolidine Phenoxide->Final_Product + Oxyphosphonium salt (SN2)

Caption: Key steps in the Mitsunobu reaction.

VI. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Request PDF. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PubMed. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Synthesis. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. ACS Publications. [Link]

  • Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH. [Link]

  • Sweeney, J. B., et al. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Google Patents. US4910320A - Process for preparing 3-pyrrolidinol.

  • Resnick, S. M., et al. (2001). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. ResearchGate. [Link]

  • Resnick, S. M., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. PubMed. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PDF. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Al-Obaid, A. M., et al. (1999). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed. [Link]

  • Google Patents. US5502213A - Purification of crude pyrroles.

  • Chongqing Chemdad Co., Ltd. (R)-3-Hydroxypyrrolidine. [Link]

  • Google Patents. US2525584A - Production of pyrrolidine.

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • Itoh, T., et al. (2012). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. PubMed. [Link]

  • ResearchGate. Scheme 5. Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones.... [Link]

  • ResearchGate. Synthesis of Pyrrolidine‐ and γ‐Lactam‐Containing Natural Products and Related Compounds from Pyrrole Scaffolds. [Link]

Sources

Technical Support Center: Improving Diastereoselectivity in 3-Phenoxypyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 3-phenoxypyrrolidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrol in their synthetic routes. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reactions and achieve high diastereoselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound derivatives, focusing on practical solutions and the scientific principles behind them.

Q1: My reaction is producing a low diastereomeric ratio (dr). What are the first parameters I should investigate?

A1: Achieving low diastereoselectivity is a frequent challenge. The issue typically arises from insufficient energy differentiation between the transition states leading to the different diastereomers. A systematic approach to optimization is crucial.

Initial Troubleshooting Steps:

  • Temperature: This is often the most impactful variable. Lowering the reaction temperature can significantly enhance diastereoselectivity by favoring the transition state with the lowest activation energy.[1] Reactions that are kinetically controlled are highly sensitive to temperature.

  • Solvent: The solvent's polarity and coordinating ability can stabilize or destabilize transition states, directly influencing the stereochemical outcome.[1][2] It is advisable to screen a range of solvents with varying properties (e.g., non-polar: toluene, hexane; polar aprotic: THF, CH₂Cl₂; polar protic: EtOH).

  • Catalyst/Reagent Stoichiometry: The choice and loading of the catalyst are paramount. In metal-catalyzed reactions, the ligand structure is critical for creating a chiral environment.[1][3] For organocatalyzed reactions, the catalyst's steric and electronic properties dictate facial selectivity.[4][5][6] Ensure accurate stoichiometry, as excess reagents can sometimes lead to background, non-selective reactions.

Q2: I am observing the formation of the unexpected diastereomer as the major product. What could be the cause?

A2: The preferential formation of an unexpected diastereomer indicates that your presumed model for stereochemical induction is incorrect or that an alternative reaction pathway is dominant.

Possible Causes and Solutions:

  • Re-evaluate the Reaction Mechanism: The assumed mechanism (e.g., concerted vs. stepwise) may be wrong.[1] For instance, in a [3+2] cycloaddition, the geometry of the transient intermediate, like an azomethine ylide, dictates the final stereochemistry.[7][8][9] Computational studies or literature precedents for analogous systems can provide deeper insight.

  • Chelation Control vs. Steric Hindrance: The dominant controlling factor may be different than anticipated. The phenoxy group, along with other substituents, can participate in chelation with a metal catalyst, locking the substrate in a specific conformation. This can override simple steric models like the Felkin-Anh model. Consider using catalysts or additives that either promote or disrupt chelation to test this hypothesis.

  • Stereoelectronic Effects: Subtle electronic interactions between orbitals of the substrate and the incoming reagent can influence the trajectory of attack, favoring a transition state that appears sterically more hindered but is electronically more stable.

Q3: My reaction is sluggish or gives a low yield when I lower the temperature to improve diastereoselectivity. How can I resolve this trade-off?

A3: This is a classic optimization problem. While lower temperatures favor selectivity, they also decrease the reaction rate.

Strategies for Optimization:

  • Catalyst and Ligand Screening: A more active catalyst system can accelerate the reaction at lower temperatures. For metal-catalyzed processes, screen different ligands that can enhance catalytic turnover while maintaining or improving stereocontrol.

  • Concentration Adjustment: Increasing the concentration of reactants can sometimes increase the reaction rate without negatively impacting diastereoselectivity. However, this should be monitored carefully, as it can also lead to side reactions in some cases.

  • Alternative Activation Methods: Explore non-thermal activation methods, such as photochemical or pressure-induced conditions, which may allow the reaction to proceed at lower temperatures.

Below is a workflow to guide your optimization process when facing poor diastereoselectivity.

G start Problem: Low Diastereomeric Ratio (dr) temp Step 1: Vary Temperature (e.g., 0°C, -20°C, -78°C) start->temp check1 dr Improved? temp->check1 solvent Step 2: Screen Solvents (Toluene, THF, CH₂Cl₂, MeCN, EtOH) check2 dr Improved? solvent->check2 catalyst Step 3: Modify Catalyst System (Screen Ligands, Additives, or Catalyst Type) check3 dr Improved? catalyst->check3 substrate Step 4: Substrate Modification (Change Protecting Groups, Steric Bulk) check4 dr Improved? substrate->check4 end Optimized Diastereoselectivity check1->solvent No check1->end Yes check2->catalyst No check2->end Yes check3->substrate No check3->end Yes check4->end Yes G sub This compound Derivative (Prochiral center at C2) T1 Transition State A (Less hindered approach) Lower Energy T2 Transition State B (More hindered approach) Higher Energy nuc Nu: P1 Product 1 (Major Diastereomer) T1->P1 Favored Pathway P2 Product 2 (Minor Diastereomer) T2->P2 Disfavored Pathway nuc->T1 Path A nuc->T2 Path B

Caption: Steric influence on transition state energy and diastereoselectivity.

Q7: Can you provide a general experimental protocol for optimizing diastereoselectivity?

A7: Certainly. Below is a generalized protocol for a screening experiment. Always ensure reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air-sensitive.

Protocol: Solvent and Temperature Screening for Diastereoselectivity

  • Setup: In parallel, prepare four oven-dried reaction vials equipped with stir bars.

  • Reagents: To each vial, add the limiting substrate (e.g., N-Boc-3-phenoxypyrrolidine derivative, 1.0 eq) and the catalyst (e.g., 10 mol%).

  • Solvent Addition: To each vial, add a different anhydrous solvent (2 mL):

    • Vial 1: Toluene

    • Vial 2: Tetrahydrofuran (THF)

    • Vial 3: Dichloromethane (DCM)

    • Vial 4: Acetonitrile (MeCN)

  • Temperature Control: Cool all vials to the initial screening temperature (e.g., 0 °C) using an ice bath.

  • Reaction Initiation: Add the excess reagent (e.g., electrophile or nucleophile, 1.2-1.5 eq) to each vial simultaneously.

  • Monitoring: Stir the reactions at the set temperature and monitor progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Once the limiting substrate is consumed, quench the reactions appropriately. Extract the product and analyze the crude diastereomeric ratio (dr) by ¹H NMR or chiral HPLC.

  • Further Optimization: Based on the results, select the best solvent and perform a subsequent screen at lower temperatures (e.g., -20 °C, -40 °C, -78 °C) to further enhance diastereoselectivity.

Data Summary Table (Example):

EntrySolventTemperature (°C)Time (h)Conversion (%)Diastereomeric Ratio (dr)
1Toluene012>953:1
2THF08>955:1
3DCM012804.5:1
4MeCN024652:1
5THF -40 24 >95 15:1

This systematic approach allows for the efficient identification of optimal conditions for maximizing the formation of the desired diastereomer. [1]

References
  • Technical Support Center: Diastereoselective Pyrrolidine Synthesis. Benchchem.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing.
  • Paderes, M. C., & Chemler, S. R. (2009). Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes. Organic letters, 11(9), 1915–1918.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters (ACS Publications).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600.
  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC (NIH).
  • Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. MDPI.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH.

Sources

Technical Support Center: A Troubleshooting Guide for 3-Phenoxypyrrolidine Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the successful formation of 3-Phenoxypyrrolidine hydrochloride, a critical step in leveraging this versatile building block for further synthetic applications. The conversion of the freebase to its hydrochloride salt is often essential for improving stability, aqueous solubility, and handling characteristics.[1] This document is designed to provide not just protocols, but the underlying chemical principles to empower you to overcome common experimental challenges.

Section 1: Safety First - Essential Precautions

Handling this compound and hydrochloric acid requires strict adherence to safety protocols. Both the freebase and its salt may cause skin, eye, and respiratory irritation.[2][3] Concentrated hydrochloric acid and its solutions are corrosive and can cause severe burns.[4] Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

Hazard Precautionary Measures Relevant SDS
Chemical Contact Wear nitrile gloves, a full-length lab coat, and closed-toe shoes. Ensure an eye wash station and safety shower are immediately accessible.[5][6][2][5]
Inhalation All operations should be conducted in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[3][6][2][3]
Accidental Spills For small spills, use an appropriate absorbent material (e.g., spill kit) and decontaminate the area. For larger spills, evacuate and follow institutional emergency procedures.[6][6]
Storage Store this compound hydrochloride in a tightly sealed container in a cool, dry, well-ventilated area.[2] The product can be hygroscopic; storage under an inert atmosphere like argon is recommended.[2][2]

Section 2: Foundational Protocol for Salt Formation

This section outlines a robust, general-purpose protocol for the preparation of this compound HCl using anhydrous conditions, which typically provide a cleaner product with higher crystallinity compared to methods using aqueous HCl.[7]

Core Reaction

The fundamental process is a simple acid-base reaction where the lone pair of electrons on the pyrrolidine nitrogen accepts a proton from hydrochloric acid, forming an ammonium salt.[8] This converts the neutral, often oily, organic-soluble freebase into a solid, more polar ionic salt.[8]

Salt_Formation_Reaction cluster_reactants Reactants cluster_products Products Freebase This compound (Freebase) Salt This compound Hydrochloride (Salt) Freebase->Salt + HCl HCl Hydrochloric Acid (HCl)

Caption: Acid-base reaction for hydrochloride salt formation.

Step-by-Step Experimental Workflow
  • Preparation : Dissolve 1.0 equivalent of this compound freebase in a suitable anhydrous solvent (e.g., Isopropanol (IPA), Ethyl Acetate (EtOAc), or Diethyl Ether) to a concentration of approximately 0.5-1.0 M. Stir the solution at room temperature.

  • Acid Addition : Slowly add 1.0-1.05 equivalents of a standardized anhydrous solution of HCl (e.g., 2 M HCl in Diethyl Ether, or 4 M HCl in Dioxane) dropwise to the stirring solution.[9] The use of anhydrous HCl is crucial to prevent the introduction of water, which can lead to the formation of oils or hydrates.[7]

  • Precipitation & Crystallization : Upon addition of HCl, the hydrochloride salt should begin to precipitate. Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation and crystallization. For optimal yield, the mixture can be cooled in an ice bath (0-5 °C) for an additional hour.

  • Isolation : Collect the solid product by vacuum filtration.

  • Washing : Wash the filter cake with a small amount of cold, anhydrous solvent (the same solvent used for the reaction) to remove any unreacted starting material or soluble impurities.

  • Drying : Dry the purified salt under vacuum to a constant weight.

Salt_Formation_Workflow start Start dissolve 1. Dissolve Freebase in Anhydrous Solvent start->dissolve add_hcl 2. Add Anhydrous HCl (1.0-1.05 eq) Dropwise dissolve->add_hcl stir 3. Stir at RT (1-2h) & Cool (0-5°C) add_hcl->stir filter 4. Isolate Solid by Vacuum Filtration stir->filter wash 5. Wash Cake with Cold Anhydrous Solvent filter->wash dry 6. Dry Product Under Vacuum wash->dry end End: Purified HCl Salt dry->end

Caption: General experimental workflow for salt formation.

Section 3: Frequently Asked Questions (FAQs)

Q: Why should I convert my this compound to the hydrochloride salt? A: The hydrochloride salt form generally offers superior physical properties compared to the freebase. These include increased thermal stability, higher melting point (often resulting in a crystalline solid instead of an oil), and enhanced solubility in aqueous media, which is often crucial for biological assays and formulation development.[1]

Q: Can I use aqueous HCl instead of an anhydrous solution? A: While seemingly convenient, using aqueous HCl is a common source of problems. The introduced water can significantly increase the solubility of the salt, leading to low yields or preventing precipitation altogether.[7] Furthermore, it can promote the formation of a viscous oil instead of a filterable solid, complicating isolation. Anhydrous conditions are strongly recommended for robust and reproducible results.[7]

Q: What is the best solvent to use? A: The ideal solvent is one in which the this compound freebase is soluble, but the resulting hydrochloride salt is poorly soluble. This differential solubility drives the precipitation and ensures a high recovery yield. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), diethyl ether, and methyl tert-butyl ether (MTBE). A small-scale solvent screen is highly recommended to find the optimal system for your specific setup.

Q: How do I confirm that I have successfully formed the salt? A: Successful salt formation can be confirmed by several analytical methods. A sharp melting point is a good initial indicator. For structural confirmation, ¹H NMR spectroscopy is definitive; you should observe a downfield shift of the protons on the carbons adjacent to the nitrogen due to the deshielding effect of the positive charge. FT-IR spectroscopy will show a broad absorption band characteristic of the N+-H stretch.

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Troubleshooting_Tree start Problem during Salt Formation? no_ppt No/Low Precipitation? start->no_ppt Precipitation Issue oiling_out Product Oiled Out? start->oiling_out Physical Form Issue discolored Product Discolored? start->discolored Purity Issue sol_A Solution: 1. Add Anti-solvent 2. Cool Mixture 3. Concentrate Solution no_ppt->sol_A Yes sol_B Solution: 1. Switch Solvent 2. Lower Temperature 3. Add Seed Crystal 4. Purify Freebase oiling_out->sol_B Yes sol_C Solution: 1. Purify Freebase (Chromatography/Distillation) 2. Run at Lower Temp discolored->sol_C Yes

Caption: Decision tree for troubleshooting common issues.

Q1: My salt is not precipitating, or my isolated yield is very low. What went wrong?

  • Potential Cause 1: Incorrect Solvent System. The hydrochloride salt may be too soluble in the chosen solvent. The principle of "like dissolves like" suggests that more polar solvents will better solvate the ionic salt.[10]

    • Solution: Introduce a non-polar "anti-solvent" dropwise to the solution to decrease the salt's solubility and force precipitation.[7] Common anti-solvents include heptane, hexane, or diethyl ether. Alternatively, re-screen for a primary solvent system where the salt has lower solubility.

  • Potential Cause 2: Insufficient HCl. An incomplete reaction will leave the freebase in solution, leading to low yield.

    • Solution: Check the pH of the supernatant with a pH strip; it should be acidic. If not, add more HCl solution dropwise until the solution is acidic and precipitation is complete. Ensure your HCl solution has been properly standardized, as its concentration can decrease over time.

  • Potential Cause 3: Solution is too dilute. If the concentration of the salt does not exceed its solubility limit, it will not precipitate.

    • Solution: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the product. Be prepared for rapid crystallization upon reaching saturation.

Q2: My product separated as a sticky oil or gum instead of a crystalline solid. How can I fix this?

  • Potential Cause 1: Presence of Impurities. Structurally similar impurities can interfere with the formation of a stable crystal lattice, a phenomenon well-documented in pharmaceutical crystallization.[11][12]

    • Solution: Purify the starting this compound freebase before salt formation. This can be achieved through vacuum distillation or column chromatography. A purer starting material is much more likely to yield a crystalline salt.

  • Potential Cause 2: High Salt Solubility. The product may have oiled out because it formed a supersaturated solution before it could nucleate and crystallize.

    • Solution: Try changing to a solvent system where the salt is less soluble. If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a small "seed" crystal of previously isolated solid product can also initiate crystallization. Vigorous stirring at a lower temperature may also be effective.

Q3: The final salt is off-white, yellow, or brown. What is the cause and how can I get a pure white solid?

  • Potential Cause 1: Impurities in the Starting Material. The most common cause of discoloration is the presence of colored impurities in the initial freebase. These impurities become trapped in the crystal lattice or adsorbed onto the crystal surface during precipitation.[13][14]

    • Solution: The most effective solution is to purify the this compound freebase prior to salt formation, as mentioned above. In some cases, a recrystallization of the final salt from a suitable solvent system (e.g., isopropanol/heptane) can reject the impurities and improve the color and purity.

  • Potential Cause 2: Degradation. Although less common under standard conditions, some amines can be sensitive to air oxidation or other degradation pathways, which may be accelerated by acidic conditions.

    • Solution: Perform the salt formation at a lower temperature (e.g., 0 °C) and consider running the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative degradation.

References

  • [Safety Data Sheet for a related pyrrolidine hydrochloride]. (n.d.).
  • Fisher Scientific. (2024, March 31). Safety Data Sheet for (S)-3-Hydroxypyrrolidine hydrochloride.
  • [Standard Operating Procedure for Hydrochloric Acid]. (n.d.). Retrieved from an educational institution's environmental health and safety website.
  • EvitaChem. (n.d.). Buy (R)-3-(3-Methylphenoxy)pyrrolidine HCl.
  • Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? American Fuel & Petrochemical Manufacturers.
  • Sigma-Aldrich. (2023, September 26). Safety Data Sheet.
  • Rechtien, R. (n.d.). How do you detect that amine salts are forming and causing corrosion? American Fuel & Petrochemical Manufacturers.
  • Fisher Scientific. (2015, March 23). Safety Data Sheet for Hydrochloric Acid, 3M.
  • BenchChem. (n.d.). Technical Support Center: Solubility of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.
  • [Amine and HCl - salt formation reaction]. (2022, June 6). YouTube.
  • [Discussion on converting amine to HCl salt]. (2020, February 3).
  • [Discussion on isolation of primary amines as HCl salt]. (2006, December 10). Sciencemadness Discussion Board.
  • ChemScene. (n.d.). (S)-3-Phenylpyrrolidine hydrochloride.
  • [Preparation method of (S)-3-hydroxypyrrolidine hydrochloride]. (n.d.).
  • [Synthesis method of (S)-3-amino pyrrolidine dihydrochloride]. (n.d.).
  • BenchChem. (n.d.). Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.
  • Acevedo, D., et al. (2023).
  • [Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound]. (n.d.).
  • Macfhionnghaile, P., et al. (2017).
  • Santa Cruz Biotechnology. (n.d.). 3-Phenyl-pyrrolidine hydrochloride.
  • Mitchell, L., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • BLD Pharm. (n.d.). (R)-3-Phenoxypyrrolidine hydrochloride.
  • Steendam, R.R.E., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Molecules.
  • Sweeney, J. B., et al. (n.d.).
  • [Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates]. (2017, August 15). American Pharmaceutical Review.
  • Santa Cruz Biotechnology. (n.d.). (S)-3-Phenyl-pyrrolidine hydrochloride.
  • [Recent Trends in Analytical Techniques for Impurity Profiling]. (n.d.).
  • ICH. (2023, November 1). Analytical Procedure Development Q14.
  • ChemicalBook. (n.d.). (R)-3-Phenoxy-pyrrolidine.HCl Product Description.
  • [Optimizing Organic Synthesis with Versatile Pyrrolidine Derivatives]. (n.d.). A chemical supplier's blog.
  • ChemicalBook. (2025, July 16). 3-PHENYL-PYRROLIDINE HYDROCHLORIDE.
  • Diao, Y., et al. (2011). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Journal of the American Chemical Society.
  • [Development and validation of analytical procedure for analysis of polyvinylpyrrolidone]. (2025, May 22).
  • [Discussion on separating pyrrolidine]. (2014, July 24).
  • Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
  • Park, K. (n.d.). Solubility of Polymers. Purdue University.
  • Goud, N. R., et al. (2012). Improvement of Physicochemical Properties of an Antiepileptic Drug by Salt Engineering. AAPS PharmSciTech.

Sources

Technical Support Center: Stability of the 3-Phenoxypyrrolidine Ring Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-phenoxypyrrolidine scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to address the stability challenges of this heterocyclic system under acidic conditions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your molecules throughout your synthetic and analytical workflows.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the this compound ring in an acidic environment?

The principal stability concern for the this compound ring under acidic conditions is the cleavage of the ether linkage at the C-3 position. Ethers are generally stable but can be cleaved by strong acids, typically at elevated temperatures. This reaction involves the protonation of the ether oxygen, which converts the phenoxy group into a better leaving group, followed by nucleophilic attack.

Q2: What is the likely degradation pathway for the this compound ring under acidic conditions?

The degradation is expected to proceed via an acid-catalyzed cleavage of the C-O bond of the phenoxy group. The reaction is initiated by the protonation of the ether oxygen. Following protonation, the degradation can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of any potential carbocation intermediates. Given that a secondary carbocation on the pyrrolidine ring is not highly stabilized, an SN2 pathway is more likely, involving the attack of a nucleophile (e.g., a halide ion from the acid) at the C-3 position of the pyrrolidine ring. This results in the formation of phenol and a 3-substituted pyrrolidine derivative.

Q3: How does the pyrrolidine nitrogen affect the stability of the phenoxy group?

The pyrrolidine nitrogen, being basic, will be protonated under acidic conditions to form a pyrrolidinium ion[1]. This protonation can have a significant electronic effect on the stability of the adjacent phenoxy group. The positively charged nitrogen atom can exert an electron-withdrawing inductive effect, which may influence the susceptibility of the C-O bond to cleavage. The exact impact, whether stabilizing or destabilizing, can depend on the specific geometry and electronic environment of the molecule.

Q4: Which acids are most likely to cause degradation of the this compound ring?

Strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), are well-known reagents for ether cleavage[2]. The halide anions (Br⁻ and I⁻) are good nucleophiles that facilitate the cleavage of the protonated ether. While other strong acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can also promote degradation, they are generally less aggressive towards ether cleavage unless a good nucleophile is present or forcing conditions (high temperature) are used.

Q5: Are there any visual indicators of degradation?

Visual indicators of degradation can include a change in the color of the reaction mixture, often to a darker shade, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of degradation products.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section provides a structured approach to troubleshoot common issues encountered during experiments involving the this compound ring under acidic conditions.

Problem 1: Unexpected Formation of Phenol as a Byproduct
  • Probable Cause: You are likely observing the acid-catalyzed cleavage of the phenoxy group from the pyrrolidine ring. This is the primary degradation pathway for this scaffold under acidic conditions.

  • Troubleshooting Steps & Solutions:

    • Confirm the Identity of the Byproduct: Isolate the byproduct and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity as phenol.

    • Re-evaluate Acid Strength and Concentration: If the desired transformation does not require a strong acid, consider using a milder acid or reducing the concentration of the acid used.

    • Lower the Reaction Temperature: Ether cleavage is often temperature-dependent. Running the reaction at a lower temperature may slow down or prevent the degradation of the phenoxy group while still allowing the desired reaction to proceed.

    • Protect the Pyrrolidine Nitrogen: If the pyrrolidine nitrogen is unprotected, its protonation may be influencing the stability of the phenoxy group. Consider protecting the nitrogen with a suitable group that is stable under your reaction conditions (see Section III: Preventative Strategies).

Problem 2: Low Yield of the Desired Product and a Complex Mixture of Byproducts
  • Probable Cause: This could be due to a combination of factors, including the degradation of the this compound ring and potential side reactions of the resulting degradation products. The unprotected pyrrolidine nitrogen, if present, can also participate in unwanted side reactions.

  • Troubleshooting Steps & Solutions:

    • Analyze the Reaction Mixture by LC-MS: This will help to identify the major components of the reaction mixture and provide insights into the different degradation pathways that may be occurring[3][4].

    • Implement a Stepwise Approach: If possible, consider a synthetic route that avoids the use of harsh acidic conditions in the presence of the this compound ring.

    • Optimize Reaction Conditions: Systematically vary the reaction parameters (acid, solvent, temperature, reaction time) to find a window where the desired reaction is favored over the degradation pathways. A design of experiments (DoE) approach can be beneficial here.

    • Employ an Acid-Stable N-Protecting Group: Protecting the pyrrolidine nitrogen with a group like Carbobenzyloxy (Cbz) can prevent its protonation and may enhance the stability of the ring system under certain acidic conditions[5][6].

Problem 3: N-Boc Protected this compound Degrades During a Reaction in Strong Acid
  • Probable Cause: The tert-Butoxycarbonyl (Boc) protecting group is known to be labile under strong acidic conditions[3][7]. You are likely observing the deprotection of the Boc group, and potentially subsequent degradation of the phenoxy group on the now unprotected (and protonated) pyrrolidine ring.

  • Troubleshooting Steps & Solutions:

    • Confirm Boc-Deprotection: Use TLC or LC-MS to check for the presence of the deprotected this compound.

    • Switch to a More Acid-Stable Protecting Group: If your subsequent reaction steps require acidic conditions, the Boc group is not a suitable choice. Consider using the Cbz group, which is generally stable to acidic conditions and is typically removed by hydrogenolysis[5][6].

    • Modify the Synthetic Route: If possible, perform the acidic step before the introduction of the Boc-protected this compound moiety.

III. Preventative Strategies and Best Practices

Proactive measures can significantly mitigate the stability issues of the this compound ring.

Selection of N-Protecting Groups

The choice of the nitrogen-protecting group is critical when working with the this compound scaffold in acidic media.

  • tert-Butoxycarbonyl (Boc): Avoid using the Boc group if your synthetic route involves strong acidic conditions. The Boc group is readily cleaved by acids such as TFA, HCl, and H₂SO₄[3][7].

  • Carbobenzyloxy (Cbz): The Cbz group is a recommended choice for protecting the pyrrolidine nitrogen when subsequent acidic conditions are required. It is generally stable to a wide range of acidic and basic conditions and can be selectively removed by catalytic hydrogenolysis[5][6].

  • Tosyl (Ts): The tosyl group is another robust option that offers high stability in acidic media. However, its removal often requires harsh conditions, which may not be compatible with other functional groups in the molecule.

Reaction Condition Optimization
  • Acid Choice: Whenever possible, opt for the mildest acid that can effectively catalyze the desired reaction.

  • Temperature Control: Maintain the lowest possible reaction temperature to minimize the rate of potential degradation reactions.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to acidic conditions once the desired transformation is complete.

IV. Visualizing the Degradation Pathway and Troubleshooting Workflow

Proposed Acid-Catalyzed Degradation of this compound

cluster_0 Acid-Catalyzed Cleavage of this compound This compound This compound Protonated_Ether Protonated Ether Intermediate This compound->Protonated_Ether + H⁺ Transition_State SN2 Transition State Protonated_Ether->Transition_State + X⁻ (Nucleophile) Phenol Phenol Transition_State->Phenol 3-Halo-pyrrolidinium 3-Halo-pyrrolidinium Salt Transition_State->3-Halo-pyrrolidinium

Caption: Proposed SN2 mechanism for the acid-catalyzed cleavage of the this compound ring.

Troubleshooting Workflow for Stability Issues

cluster_1 Troubleshooting Workflow Start Stability Issue Encountered (e.g., low yield, byproduct formation) Analyze Analyze reaction mixture by LC-MS Start->Analyze Identify Identify degradation products (e.g., Phenol) Analyze->Identify Check_Protecting_Group Is an N-Boc group present? Identify->Check_Protecting_Group Switch_PG Switch to an acid-stable protecting group (e.g., Cbz) Check_Protecting_Group->Switch_PG Yes Optimize_Conditions Optimize Reaction Conditions Check_Protecting_Group->Optimize_Conditions No Re-evaluate Re-run reaction and analyze results Switch_PG->Re-evaluate Milder_Acid Use milder acid or lower concentration Optimize_Conditions->Milder_Acid Lower_Temp Lower reaction temperature Milder_Acid->Lower_Temp Monitor_Time Monitor reaction closely and reduce time Lower_Temp->Monitor_Time Monitor_Time->Re-evaluate End Problem Resolved Re-evaluate->End

Caption: A stepwise workflow for troubleshooting stability issues with the this compound ring.

V. Experimental Protocols

Forced Degradation Study of N-Cbz-3-phenoxypyrrolidine

This protocol outlines a forced degradation study to assess the stability of N-Cbz-3-phenoxypyrrolidine under acidic conditions.

Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • N-Cbz-3-phenoxypyrrolidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-Cbz-3-phenoxypyrrolidine in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate both solutions at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Control Samples:

    • Prepare a control sample by diluting 1 mL of the stock solution with 1 mL of water and incubate under the same conditions.

  • Analysis: Analyze all samples by HPLC-MS using the method described below.

Representative HPLC-MS Analytical Method

This method is a starting point and should be optimized for your specific compound and degradation products.

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: Monitor at a wavelength where the parent compound and expected degradation products (e.g., phenol) have significant absorbance (e.g., 254 nm and 270 nm).

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive and negative modes to detect the parent compound and its degradation products.

VI. Representative Data Summary

The following table provides a representative summary of expected results from a forced degradation study of a hypothetical N-protected this compound derivative. The actual degradation rates will depend on the specific structure and reaction conditions.

N-Protecting GroupStress ConditionTemperatureTime (h)Expected Degradation (%)Major Degradation Products
Boc 0.1 M HCl60°C4~30%Deprotected this compound, Phenol
Boc 1 M HCl60°C4>90%Deprotected this compound, Phenol, other byproducts
Cbz 0.1 M HCl60°C24<5%Minor impurities
Cbz 1 M HCl60°C24~15%Phenol, N-Cbz-3-hydroxypyrrolidine (or halo-derivative)

VII. References

  • Jain, D., & Basniwal, P. K. (2013). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP- HPLC-DAD-HRMS Method. E-Journal of Chemistry, 2013.

  • Kamboj, P., & Singh, S. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 84, 114-121.

  • Menoutis, J. (n.d.). Technical Guide Series - Forced Degradation Studies. Quantex Laboratories. [Link]

  • ResearchGate. (n.d.). pH–rate profiles for the hydrolysis of diacid 1 (circles) and the cyclic acetal 5 (diamonds), in 10% acetonitrile–water at 60 C. ResearchGate. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. [Link]

  • Zhang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10214-10226.

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]

Sources

Overcoming poor reactivity of 3-Phenoxypyrrolidine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common reactivity challenges associated with 3-Phenoxypyrrolidine in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry. However, its structure presents a unique combination of challenges in C-N cross-coupling reactions. As a secondary cyclic amine, it is inherently less nucleophilic and more sterically hindered than simpler primary amines. The bulky phenoxy group at the 3-position exacerbates this steric hindrance, making it a difficult coupling partner.[1] Key issues include slow reaction rates, low yields, and catalyst deactivation. This guide provides a systematic approach to diagnosing and solving these problems.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is not working. What is the most common reason for failure?

A: The most frequent cause of failure is an inadequate catalyst system. This compound is a sterically hindered secondary amine, which requires a specialized palladium catalyst, typically one with a bulky, electron-rich biaryl phosphine ligand, to facilitate the reaction.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.

Q2: What is the best general-purpose ligand for coupling this compound?

A: For sterically demanding secondary amines, ligands from the Buchwald series are highly recommended. RuPhos is often a superior ligand for coupling secondary amines with aryl chlorides.[3][4][5] XPhos is also a robust choice for a wide range of aryl halides and sulfonates.[3] These ligands are designed to accelerate both the oxidative addition and the C-N reductive elimination steps, which are often rate-limiting with challenging substrates.[1]

Q3: Which base should I use? I've seen both sodium tert-butoxide and cesium carbonate used.

A: The choice of base is critical. For hindered amines, a strong, non-nucleophilic base is usually required to deprotonate the amine and facilitate its entry into the catalytic cycle.[6] Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for these couplings, typically leading to faster reactions.[7] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used if your substrate has base-sensitive functional groups, but this often requires higher temperatures and catalyst loadings to achieve good conversion.[8]

Q4: My starting materials are not fully soluble in the reaction solvent. Is this a problem?

A: Yes, poor solubility is a common and often underestimated reason for low yields.[9] The reaction requires all components to be in solution to interact effectively with the catalyst. If you observe poor solubility, consider switching to a solvent with better solubilizing properties. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[9] Using a mixture of solvents can also be an effective strategy.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Low or No Conversion

Low or zero conversion in a Buchwald-Hartwig amination involving this compound is a common but solvable issue. The key is to systematically evaluate each component of the reaction.

Below is a decision-making workflow to diagnose the root cause of low conversion.

G cluster_start cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low / No Conversion catalyst_check Is the Ligand Appropriate? (e.g., RuPhos, XPhos) start->catalyst_check precatalyst_check Using a Precatalyst? (e.g., G3/G4 Palladacycle) catalyst_check->precatalyst_check Yes change_ligand Switch to Bulky Biaryl Phosphine Ligand catalyst_check->change_ligand No use_precatalyst Switch to a Precatalyst for reliable Pd(0) formation precatalyst_check->use_precatalyst No base_check Is the Base Strong Enough? (e.g., NaOtBu) precatalyst_check->base_check Yes ligand_ratio Increase Ligand:Pd Ratio (e.g., 1.5-2 : 1) change_ligand->precatalyst_check use_precatalyst->base_check temp_check Is Temperature Sufficient? base_check->temp_check Yes change_base Use Stronger Base (NaOtBu or LHMDS) base_check->change_base No solvent_check Are Reagents Soluble? temp_check->solvent_check Yes increase_temp Increase Temperature (80-110 °C) temp_check->increase_temp No change_solvent Change Solvent (Toluene, Dioxane) solvent_check->change_solvent No reagent_purity Are Reagents Pure & Dry? solvent_check->reagent_purity Yes change_base->temp_check increase_temp->solvent_check change_solvent->reagent_purity reagent_purity->ligand_ratio Yes purify Purify/Dry Reagents & Solvent reagent_purity->purify No purify->start

Caption: Troubleshooting workflow for low conversion.

  • Explanation: The reaction's catalytic cycle involves several steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][6] With a sterically hindered amine like this compound, the reductive elimination step to form the C-N bond is often slow. The choice of ligand is paramount to accelerating this step.[1] Furthermore, generating the active Pd(0) species from a Pd(II) source can be unreliable.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the crucial C-N bond-forming reductive elimination step from the palladium center.[1][2]

    • Use a Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a palladacycle precatalyst (e.g., XPhos Pd G3 or RuPhos Pd G4). These are air-stable complexes that reliably and rapidly generate the active LPd(0) species in solution, leading to more reproducible results.[7]

    • Ligand-to-Metal Ratio: Amines can sometimes act as ligands themselves, potentially displacing the desired phosphine ligand and deactivating the catalyst. It can be beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2:1) to prevent this.

  • Explanation: The base's role is to deprotonate the amine, making it a more potent nucleophile. The pKa of the amine's conjugate acid (pKaH) determines how strong a base is needed.[10] For secondary amines like this compound, a strong base is essential for efficient deprotonation. Insufficient temperature can also lead to slow reaction kinetics.

  • Solution:

    • Base Selection: Use a strong base like NaOtBu. If functional group incompatibility is an issue, LHMDS is another strong option.[9]

    • Temperature: Most Buchwald-Hartwig reactions with challenging substrates require elevated temperatures, typically between 80-110 °C.[9]

    • Reagent Purity: Ensure all reagents are pure and anhydrous. Water can hydrolyze the base and interfere with the catalyst. Amines should be purified by distillation or filtration through activated alumina if necessary.

Ligand/PrecatalystCoupling PartnerBaseSolventTemperature (°C)Key Advantages
RuPhos Pd G3/G4 Aryl/Heteroaryl ChloridesNaOtBuDioxane or Toluene100-110Generally the highest activity for secondary amines.[3][4][5]
XPhos Pd G3/G4 Aryl/Heteroaryl Bromides, TriflatesNaOtBuToluene80-100Broad scope and high functional group tolerance.[3]
BrettPhos Pd G3 Aryl Chlorides, MesylatesK₃PO₄t-Amyl alcohol100-110Effective with weaker bases for sensitive substrates.[3]

Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vial, add the aryl bromide, XPhos Pd G3, and sodium tert-butoxide.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Through the septum, add the anhydrous toluene, followed by the this compound via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The diagram below illustrates a simplified catalytic cycle, highlighting where bulky biaryl phosphine ligands exert their positive influence.

BuchwaldHartwig cluster_inputs Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine/Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-N(Pyr-OPh) Product RedElim->Product note Bulky ligands (L) like RuPhos/XPhos accelerate this key C-N bond- forming step, overcoming steric hindrance. RedElim->note ArX Ar-X Amine HN(Pyr-OPh) + Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis. Available at: [Link][1]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link][2]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link][3]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. ACS Catalysis. Available at: [Link][7]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available at: [Link][4]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link][8]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link][10]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Available at: [Link][5]

Sources

Technical Support Center: Synthesis of (S)-3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Phenoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial chiral intermediate, a key building block for pharmaceuticals like Darifenacin.[1][2] This document provides in-depth, field-proven insights into common scalability issues, offering troubleshooting advice and optimized protocols to enhance yield, purity, and process safety.

Overview of Synthetic Challenges

The synthesis of (S)-3-Phenoxypyrrolidine typically involves the formation of an ether linkage between a phenol and a chiral 3-hydroxypyrrolidine precursor. While several synthetic routes exist, two common approaches at the laboratory scale are the Williamson ether synthesis and the Mitsunobu reaction . Both present unique and significant challenges when transitioning from bench-scale to pilot or industrial-scale production.

Common Scalability Bottlenecks:

  • Chiral Precursor Availability and Cost: The synthesis relies on an enantiomerically pure starting material, (S)-3-hydroxypyrrolidine or a derivative thereof.[3][4] The cost and availability of this chiral pool material can be a significant factor in the overall process economy.

  • Reagent Hazards and Cost: Classic lab-scale methods often employ hazardous, expensive, or difficult-to-handle reagents that are unsuitable for large-scale operations.

  • Reaction Control: Exothermic reactions, reagent stoichiometry, and side-product formation become more difficult to manage at a larger scale.

  • Product Purification: Removing byproducts and impurities from the final product without resorting to costly and non-scalable methods like column chromatography is a major hurdle.

Below is a troubleshooting guide formatted as a series of frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide & FAQs

FAQ 1: Williamson Ether Synthesis - Low Yield and Impurity Formation at Scale

Question: "We are scaling up the synthesis of N-protected-(S)-3-Phenoxypyrrolidine via a Williamson ether synthesis from N-protected-(S)-3-hydroxypyrrolidine and a phenoxide source. At the gram scale, the reaction works well, but at the kilogram scale, we are observing a significant drop in yield and the formation of unknown impurities. What is the likely cause and how can we optimize this?"

Answer:

This is a classic scalability issue in Williamson ether synthesis, which typically proceeds via an SN2 mechanism.[5][6] The problems you're facing likely stem from a combination of factors related to mass transfer, temperature control, and the basicity of the reaction medium.

Root Cause Analysis:

  • Poor Mixing and Mass Transfer: On a large scale, inefficient stirring can lead to localized "hot spots" and poor distribution of the base (e.g., NaH, K2CO3). This can cause localized decomposition of reagents or promote side reactions.

  • Increased Elimination (E2) Byproducts: The alkoxide of 3-hydroxypyrrolidine is a strong base. At elevated temperatures, which can occur in large, poorly controlled reactors, the E2 elimination pathway competes with the desired SN2 substitution, leading to the formation of olefinic byproducts.[7]

  • Solvent Choice and Reaction Concentration: A solvent that works well on a small scale may not be optimal for a large-scale reaction due to differences in heat transfer, solubility at different temperatures, or difficulties in removal during work-up. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions but can also be difficult to remove completely at scale.[8]

Troubleshooting & Optimization Protocol:

  • Base and Addition Strategy:

    • Recommendation: Switch from highly reactive and hazardous bases like NaH to milder, more manageable bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[8]

    • Protocol: Charge the reactor with N-protected-(S)-3-hydroxypyrrolidine, the solvent (e.g., Acetonitrile or 2-Butanone), and finely pulverized K2CO3.[9] Heat the slurry to a moderate temperature (e.g., 60-70 °C) with vigorous overhead stirring. Add the phenol source (e.g., phenol itself, if the leaving group is on the pyrrolidine, or an activated phenyl electrophile) slowly subsurface to maintain temperature control and ensure rapid reaction.

  • Leaving Group Activation:

    • Instead of relying on the hydroxyl group directly, converting it to a better leaving group like a tosylate or mesylate can allow for milder reaction conditions, thus minimizing elimination. The reaction would then be between a phenoxide and N-protected-(S)-3-(tosyloxy)pyrrolidine. This two-step process often provides a more robust and scalable route.[10]

  • Process Analytical Technology (PAT):

    • Recommendation: Implement in-process monitoring (e.g., HPLC or UPLC) to track the consumption of starting material and the formation of product and byproducts. This allows for precise determination of reaction completion and helps avoid extended heating times that promote degradation.

Data Summary: Comparison of Bases for Williamson Ether Synthesis

BaseRelative ReactivityHandling SafetyCostScalability Recommendation
Sodium Hydride (NaH)Very HighPyrophoric, HazardousLowNot recommended for scale-up
Potassium Hydroxide (KOH)HighCaustic, HygroscopicLowFeasible, but requires careful control
Potassium Carbonate (K2CO3)ModerateLow Hazard, Easy to HandleLowRecommended for scale-up
Cesium Carbonate (Cs2CO3)HighLow Hazard, Easy to HandleHighExcellent reactivity, but cost may be prohibitive
FAQ 2: Mitsunobu Reaction - Reagent Cost, Safety, and Purification Nightmares

Question: "Our lab-scale synthesis uses a Mitsunobu reaction with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) to couple (S)-3-hydroxypyrrolidine with phenol. The reaction is efficient, but the high cost and explosive risk of DEAD, coupled with the nightmare of removing triphenylphosphine oxide (TPPO) and the hydrazine byproducts at scale, make this route unfeasible for our pilot plant. What are the viable, scalable alternatives?"

Answer:

This is one of the most significant and well-documented challenges of the Mitsunobu reaction.[11][12] The issues you've highlighted—reagent cost, safety, and byproduct removal—are the primary reasons this otherwise elegant reaction is often avoided in large-scale manufacturing.

Root Cause Analysis:

  • Hazardous Reagents: DEAD and its common alternative, diisopropyl azodicarboxylate (DIAD), are shock-sensitive and can detonate upon heating, making their large-scale handling a significant safety risk.[12]

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate.[13] TPPO is notoriously difficult to remove from nonpolar products without chromatography due to its similar solubility profile.[14]

  • Atom Economy: The reaction has poor atom economy, generating large amounts of waste relative to the desired product.

Scalable Alternatives & Solutions:

  • Alternative Azodicarboxylates for Simplified Purification:

    • Recommendation: Replace DEAD/DIAD with an azodicarboxylate reagent designed for easier byproduct removal. A leading alternative is di-p-chlorobenzyl azodicarboxylate (DCAD) .[11]

    • Mechanism of Improvement: The hydrazine byproduct generated from DCAD is a solid that precipitates out of common reaction solvents like dichloromethane (CH2Cl2), allowing for its removal by simple filtration.[11][15] This dramatically simplifies the purification process. DCAD itself is a stable, crystalline solid that can be stored at room temperature, unlike liquid DEAD/DIAD.[11]

  • Polymer-Bound or Modified Phosphines:

    • Recommendation: Use polymer-supported triphenylphosphine or a modified phosphine whose oxide is easily removed.

    • Protocol: Resin-bound PPh3 can be used, and the resulting polymer-bound TPPO is removed by filtration.[13] Alternatively, using phosphines with basic handles, such as tris(4-dimethylaminophenyl)phosphine, allows the resulting phosphine oxide to be extracted into an acidic aqueous phase during work-up.[15]

  • Avoid the Mitsunobu Altogether: The Sulfonate Route:

    • Recommendation: The most common industrial approach is to circumvent the Mitsunobu reaction entirely. This involves a two-step sequence:

      • Activate the alcohol of N-protected-(S)-3-hydroxypyrrolidine by converting it to a sulfonate ester (e.g., mesylate or tosylate).

      • React the resulting sulfonate with sodium or potassium phenoxide in a standard SN2 displacement reaction.

    • Advantages: This route uses cheaper, safer reagents, generates easily removable salt byproducts (e.g., sodium tosylate), and is generally more robust and predictable at scale.[16][17]

Workflow Diagram: Decision Tree for Ether Synthesis at Scale

G start Need to Synthesize (S)-3-Phenoxypyrrolidine at Scale mitsunobu Consider Mitsunobu Reaction start->mitsunobu Direct C-O Coupling williamson Consider Williamson Ether Synthesis start->williamson Two-Step Activation/ Displacement mitsunobu_issue Issues: - DEAD/DIAD Hazard - TPPO Purification - High Cost mitsunobu->mitsunobu_issue williamson_path Path: Activate Alcohol (e.g., Tosylation) williamson->williamson_path mitsunobu_sol Solution: Use DCAD for easy byproduct precipitation or modified phosphines. mitsunobu_issue->mitsunobu_sol sn2_step S N 2 Displacement with Phenoxide williamson_path->sn2_step williamson_final Advantages: - Safer Reagents - Cheaper Materials - Easier Purification - Industrially Preferred sn2_step->williamson_final

Caption: Decision workflow for selecting a scalable synthesis route.

FAQ 3: Chiral Purity - Maintaining Enantiomeric Excess (e.e.) During Synthesis

Question: "We start with high-purity (S)-3-hydroxypyrrolidine (>99% e.e.), but our final (S)-3-Phenoxypyrrolidine product shows a drop in e.e. to around 95-97%. This is unacceptable for our pharmaceutical application. Where are we likely losing chiral purity and how can we prevent it?"

Answer:

Maintaining enantiomeric purity is paramount. A loss of e.e. indicates that a reaction step is either not fully stereospecific or is causing racemization of a chiral center.

Root Cause Analysis:

  • Racemization via SN1 Pathway: If you are using a two-step activation/displacement route (e.g., via a tosylate), harsh reaction conditions (e.g., high temperatures, protic solvents) can promote a competing SN1 mechanism. The carbocation intermediate formed in an SN1 reaction is planar, and subsequent attack by the nucleophile will lead to a racemic mixture.[6][7]

  • Base-Induced Epimerization: Although less common for this specific substrate, strong bases can sometimes deprotonate a stereocenter if it is adjacent to an activating group, leading to epimerization. This is more of a concern if the pyrrolidine ring has other functionalities.

  • Incomplete Reaction during Inversion: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry.[18][19] If the reaction does not go to completion, you will have a mixture of the inverted product and the unreacted starting material with the original stereochemistry, which can complicate purification and appear as a loss of e.e. in the final isolated product if not fully separated.

Troubleshooting & Optimization Protocol:

  • Optimize SN2 Conditions:

    • Recommendation: Ensure your displacement reaction conditions strongly favor the SN2 pathway.

    • Protocol: Use a polar aprotic solvent (e.g., DMF, Acetonitrile) which favors SN2 reactions.[8] Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate (e.g., 60-80 °C). Use a good, primary-like leaving group (mesylate or tosylate) on the secondary carbon of the pyrrolidine.

  • Confirm Stereochemistry at Each Step:

    • Recommendation: Use chiral HPLC to analyze the enantiomeric purity of each intermediate in your synthesis, not just the final product. This will pinpoint exactly where the loss of e.e. is occurring.

  • Ensure Complete Mitsunobu Inversion:

    • Recommendation: If using the Mitsunobu reaction, drive the reaction to completion.

    • Protocol: Use a slight excess (1.1-1.2 equivalents) of the phosphine and azodicarboxylate reagents. Monitor the reaction closely by TLC or HPLC to ensure all the starting alcohol is consumed before quenching the reaction. The order of reagent addition can also be critical; often, pre-forming the betaine by mixing PPh3 and DEAD at 0 °C before adding the alcohol and nucleophile can give better results.[13]

Workflow Diagram: Troubleshooting Loss of Enantiomeric Excess

G start Problem: Loss of e.e. in final product check_intermediates Analyze e.e. of all chiral intermediates via Chiral HPLC start->check_intermediates racemization_found Loss of e.e. detected at a specific step check_intermediates->racemization_found no_loss e.e. is high at all intermediate stages check_intermediates->no_loss No loss detected displacement_step Is it the S N 2 displacement step? racemization_found->displacement_step Yes mitsunobu_step Is it the Mitsunobu step? racemization_found->mitsunobu_step No, it's Mitsunobu final_purification_issue Investigate final purification. Is a minor diastereomeric imurity being concentrated? no_loss->final_purification_issue sn1_cause Cause: Competing S N 1 reaction displacement_step->sn1_cause mitsunobu_cause Cause: Incomplete reaction mitsunobu_step->mitsunobu_cause sn1_solution Solution: - Lower reaction temperature - Use polar aprotic solvent - Ensure good leaving group sn1_cause->sn1_solution mitsunobu_solution Solution: - Use slight excess of reagents - Monitor to completion (HPLC) - Optimize reagent addition order mitsunobu_cause->mitsunobu_solution

Caption: A logical workflow for diagnosing and fixing loss of enantiomeric purity.

References

  • Lipshutz, B. H., et al. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. Organic Letters, 8(22), 5069-5072. Available from: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available from: [Link]

  • ChemistryViews. (2013). Replacing a DEAD, Middle-aged Reagent. Available from: [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • Samsung Fine Chemicals Co., Ltd. (2009). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S. Patent 7,652,152.
  • LG Life Sciences, Ltd. (2008). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. European Patent EP1926709A1.
  • Glenmark Generics Limited. (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process. U.S. Patent Application US20110144354A1.
  • White Rose Research Online. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Available from: [Link]

  • Glenmark Generics Limited. (2010). Process for preparation of darifenacin and intermediates used in the process. WIPO Patent Application WO2010032225A2.
  • Hetero Drugs Limited. (2009). Improved process for producing darifenacin. WIPO Patent Application WO2009125430A2.
  • Williamson Ether Synthesis Lab Procedure. (n.d.). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. Available from: [Link]

  • Teva Pharmaceutical Industries Ltd. (2007). Processes for preparing darifenacin hydrobromide. WIPO Patent Application WO2007076157A2.
  • LG Life Sciences, Ltd. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WIPO Patent Application WO2007024113A1.
  • Organic Syntheses. (n.d.). Procedure for Multicomponent Synthesis of Pyrrolidinones. Available from: [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

  • ResearchGate. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Available from: [Link]

  • Pharm D Guru. (n.d.). Williamson Synthesis. Available from: [Link]

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-413. Available from: [Link] (Note: This is a general reference for the Williamson Synthesis; specific solvent effects are widely discussed in organic chemistry literature).

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • PubMed Central. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

  • ResearchGate. (2024). Mechanochemical Mitsunobu Reactions. Available from: [Link]

  • ResearchGate. (n.d.). Screening of the Mitsunobu Reaction on a 50 g Scale. Available from: [Link]

  • Reddit. (2018). Mitsunobu reaction issues. r/chemistry. Available from: [Link]

  • ACS Publications. (2022). Development of a Scalable Route to a Pyrrolidone Compound via a Hydroxyfuranone. Available from: [Link]

  • ResearchGate. (2025). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Available from: [Link]

  • Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). European Patent EP4382529A1.
  • MDPI. (n.d.). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Available from: [Link]

  • Google Patents. (n.d.). Purification of biologically-produced 1,3-propanediol. U.S. Patent US20050069997A1.
  • Google Patents. (n.d.). Process for the purification of 1,3-diketones. U.S. Patent Application US20040068145A1.

Sources

Byproduct formation in the synthesis of 3-phenoxypyrrolidine and how to avoid it

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-phenoxypyrrolidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Here, we dissect the causality behind experimental outcomes and provide field-proven, actionable troubleshooting advice to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is "better"?

The two most prevalent methods for synthesizing this compound are the Williamson Ether Synthesis and the Mitsunobu Reaction . There is no universally "better" method; the choice depends on factors like scale, available starting materials, and tolerance for certain byproducts.

  • Williamson Ether Synthesis: This is a classical SN2 reaction involving a phenoxide nucleophile and a pyrrolidine with a good leaving group at the 3-position (or, more commonly, reacting a 3-hydroxypyrrolidine-derived alkoxide with an aryl halide). It is often preferred for its cost-effectiveness and simpler reagent profile.[1][2] However, it can be prone to competing side reactions like N-arylation.

  • Mitsunobu Reaction: This reaction couples 3-hydroxypyrrolidine directly with phenol using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] It is known for its mild conditions and stereochemical inversion, which is a powerful tool if a specific stereoisomer is desired.[4][5] The main drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[6]

Q2: I'm seeing a major byproduct with the same mass as my product in my Williamson synthesis. What is it?

This is a classic and frequent issue. The most probable culprit is the formation of the N-phenylpyrrolidin-3-ol isomer. 3-Hydroxypyrrolidine possesses two nucleophilic sites: the oxygen of the hydroxyl group (O-nucleophile) and the nitrogen of the secondary amine (N-nucleophile). The nitrogen can compete with the oxygen in attacking the aryl precursor, leading to N-arylation instead of the desired O-arylation.[7][8][9]

Q3: My Mitsunobu reaction has a low yield and my TLC plate is a mess. What went wrong?

Low yields and complex crude mixtures in Mitsunobu reactions often stem from a few key issues:

  • Reagent Quality: DEAD and DIAD are sensitive to moisture and can degrade. Using old or improperly stored reagents is a common cause of failure.

  • pKa of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[3] While phenol is generally suitable, its acidity can influence the reaction rate.

  • Byproduct Formation: Triphenylphosphine oxide (TPPO) and the reduced hydrazine (diethyl hydrazinedicarboxylate) are stoichiometric byproducts.[6] Their presence is unavoidable and they often have chromatographic properties that make separating them from the desired product challenging.

  • Side Reactions: If the nucleophile is not sufficiently acidic, the betaine intermediate can react in undesired ways, leading to other byproducts.[3][6]

Troubleshooting Guide: From Problem to Protocol

This section is structured to address specific experimental observations, explain the underlying chemical principles, and provide validated protocols to mitigate the issues.

Problem 1: N-Arylation is Outcompeting O-Arylation in Williamson Synthesis

Observation: Your LCMS or NMR analysis of the crude product shows a significant peak corresponding to N-phenylpyrrolidin-3-ol alongside your desired this compound.

Root Cause Analysis: The Nucleophilicity Dilemma

The secondary amine in 3-hydroxypyrrolidine is a potent nucleophile, often more so than the neutral hydroxyl group. Even when the hydroxyl is deprotonated to an alkoxide, the amine can still compete, especially under certain conditions. This competition between N- and O-arylation is a well-documented challenge in the synthesis of related structures.[8]

Solution: Employ a Protecting Group Strategy

The most robust solution is to temporarily block the amine's reactivity using a protecting group.[10][11][12] The tert-butoxycarbonyl (Boc) group is an excellent choice as it is easily introduced and can be removed under acidic conditions without affecting the newly formed ether linkage.[12][13]

Workflow Diagram: N- vs. O-Arylation Troubleshooting

G cluster_0 Problem Identification cluster_1 Mitigation Path Start Start Synthesis: Williamson Ether Reaction Analysis Analyze Crude Product (TLC, LCMS, NMR) Start->Analysis Decision Major Isomeric Byproduct? Analysis->Decision Protect Protect Amine: Synthesize Boc-3-hydroxypyrrolidine Decision->Protect Yes Failure Continue Optimization Decision->Failure No (Other Issue) Repeat Repeat Williamson Synthesis with Protected Substrate Protect->Repeat Deprotect Deprotect: Remove Boc Group (e.g., TFA, HCl) Repeat->Deprotect Purify Final Purification Deprotect->Purify Success Pure this compound Purify->Success

Caption: Troubleshooting workflow for addressing N-arylation.

Protocol 1: Synthesis via Boc-Protected Intermediate

Step 1: Protection of 3-Hydroxypyrrolidine

  • Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work up the reaction by washing with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which is often used without further purification.[14]

Step 2: Williamson Ether Synthesis

  • In an inert atmosphere (Nitrogen or Argon), dissolve the Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF or THF.

  • Cool the solution to 0 °C and add a strong base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.[15] Allow the solution to stir for 30 minutes at this temperature to form the alkoxide.

  • Add your arylating agent (e.g., fluorobenzene, activated aryl chloride).

  • Allow the reaction to warm to room temperature or gently heat (e.g., 60-80 °C) to drive the reaction to completion. Monitor by TLC or LCMS.

  • Upon completion, carefully quench the reaction with water or saturated ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

Step 3: Deprotection

  • Dissolve the crude Boc-protected product in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LCMS).

  • Concentrate the reaction mixture under reduced pressure. If using HCl, this may yield the hydrochloride salt.[16][17] For the free base, perform a basic workup (e.g., add NaOH solution and extract with an organic solvent).

  • Purify the final product by column chromatography or distillation.[18]

StrategyKey ReagentsTypical Purity IssueAdvantage
Direct Synthesis 3-Hydroxypyrrolidine, Base, Aryl HalideN-Arylation ByproductFewer steps, lower cost
Protected Synthesis Boc-3-Hydroxypyrrolidine, NaH, Aryl Halide; then AcidMinimal N-arylationHigh regioselectivity, cleaner product profile
Problem 2: Difficult Purification of Mitsunobu Reaction Products

Observation: Your column chromatography is failing to separate the product from byproducts, resulting in low isolated yields of pure this compound.

Root Cause Analysis: The Inherent Byproducts

The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a hydrazine derivative (e.g., diethyl 1,2-hydrazinedicarboxylate from DEAD) in stoichiometric quantities.[6] These byproducts can have similar polarities to the desired product, leading to co-elution during chromatography.

Solution: Modified Workup and Purification Strategies

Instead of relying solely on chromatography for the initial cleanup, modify the workup to remove the bulk of the byproducts first.

Diagram: Mitsunobu Reaction and Key Byproducts

G cluster_reagents Inputs cluster_products Outputs PyrOH 3-Hydroxypyrrolidine Reaction Mitsunobu Reaction PyrOH->Reaction PhOH Phenol PhOH->Reaction PPh3 PPh₃ PPh3->Reaction DEAD DEAD DEAD->Reaction Product This compound (Desired Product) TPPO Triphenylphosphine Oxide (Byproduct) Hydrazine Reduced Hydrazine (Byproduct) Reaction->Product Reaction->TPPO Reaction->Hydrazine

Caption: Core components of the Mitsunobu reaction.

Protocol 2: Enhanced Mitsunobu Workup and Purification
  • Reaction: Perform the Mitsunobu reaction as standard: Dissolve 3-hydroxypyrrolidine (1.0 eq), phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.[19] Cool to 0 °C and add DEAD or DIAD (1.2 eq) dropwise.[3] Stir and allow to warm to room temperature.

  • Initial Quench & Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Byproduct Precipitation (TPPO): Redissolve the residue in a minimal amount of a solvent in which the product is soluble but TPPO is not, such as cold diethyl ether or a hexanes/ethyl acetate mixture. The TPPO will often precipitate as a white solid and can be removed by filtration.[6]

  • Acid Wash (Hydrazine Removal): Dilute the filtrate with more ethyl acetate or DCM. Wash the organic layer with an acidic solution (e.g., 1M HCl). The basic hydrazine byproduct and any unreacted pyrrolidine will move into the aqueous layer.

  • Basify and Extract: Carefully basify the acidic aqueous layer with NaOH to a pH > 10. Extract your desired product, this compound, back into an organic solvent (e.g., DCM or ethyl acetate).

  • Final Polish: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The resulting crude material will be significantly cleaner, making final purification by column chromatography or distillation much more effective.[20]

By implementing these targeted troubleshooting protocols, researchers can overcome the most common hurdles in this compound synthesis, leading to higher yields and purities. Always consult safety data sheets (SDS) for all reagents and perform reactions in a well-ventilated fume hood.

References
  • Mitsunobu Reaction . Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction - Common Conditions . [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines . Organic letters, 9(4), 643–646. [Link]

  • The Role of Protective Groups in Organic Synthesis . [Link]

  • Mitsunobu reaction - Wikipedia . [Link]

  • Mitsunobu Reaction . [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . [Link]

  • Protecting group - Wikipedia . [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry . Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF . ResearchGate. [Link]

  • Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods . Helda - University of Helsinki. [Link]

  • Williamson Ether Synthesis . [Link]

  • Benefits of Protecting Groups in Organic Synthesis . Labinsights. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide . [Link]

  • Williamson Ether Synthesis . Organic Chemistry Tutor. [Link]

  • Williamson ether synthesis - Wikipedia . [Link]

  • Williamson Ether Synthesis . J&K Scientific LLC. [Link]

  • 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis . [Link]

  • Pyrrolidine synthesis . Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines . [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition . NIH. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids . NIH. [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system . NIH. [Link]

  • (S)-3-Hydroxypyrrolidine hydrochloride . PubChem. [Link]

  • (PDF) Synthesis and structure of new 1,3-disubstituted 5-oxopyrrolidine derivatives . [Link]

  • 3-Hydroxypyrrolidine hydrochloride . PubChem. [Link]

  • Procedure for preparing 1,3-diphenyl-1,3-propanedione.
  • 1,3-Diylideneisoindolines: Synthesis, Structure, Redox, and Optical Properties . PubMed. [Link]

  • Synthesis of 1,3‐diphenylpropane‐1,3‐dione . ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the asymmetric synthesis of 3-phenoxypyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important chiral building block. The pyrrolidine scaffold is a ubiquitous motif in pharmaceuticals and natural products, and achieving high enantioselectivity in its synthesis is a critical challenge.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic approach to synthesizing chiral this compound.

Q1: What are the primary catalytic strategies for the asymmetric synthesis of this compound?

A1: The synthesis of a chiral 3-substituted pyrrolidine like this compound can be approached through several catalytic strategies. The optimal choice depends on the available starting materials and desired complexity. Key strategies include:

  • Asymmetric [3+2] Cycloadditions: This is a powerful method for constructing the pyrrolidine ring itself.[3] A common approach involves the reaction of an azomethine ylide (or a precursor) with an electron-deficient alkene, catalyzed by a chiral metal complex (e.g., using copper, silver, or palladium catalysts with chiral ligands).[4] For this compound, this would ideally involve a dienophile already containing the phenoxy group.

  • Catalytic Asymmetric C-H Functionalization: A more modern and atom-economical approach involves the direct, enantioselective functionalization of a C-H bond at the 3-position of a pre-formed N-protected pyrrolidine ring. This could be achieved via a directed C-H oxidation followed by functionalization, often employing palladium, rhodium, or iridium catalysts.

  • Kinetic Resolution of Racemic this compound: If a racemic mixture of the target molecule is easily accessible, a chiral catalyst can be used to selectively react with one enantiomer, leaving the other enriched. This can be achieved through enzymatic resolution or chiral catalyst-mediated acylation or oxidation.

  • Ring-Closing Metathesis (RCM): An enantioselective synthesis can be designed where the chirality is set early in a linear precursor. A subsequent RCM reaction using a Grubbs-type catalyst can then form the pyrrolidine ring.[5]

Q2: How should I begin the catalyst selection process for a new synthesis?

A2: Catalyst selection is a crucial, substrate-dependent process.[6] A systematic approach is recommended:

  • Literature Review: Begin by searching for catalytic systems that have proven effective for transformations on substrates similar to yours (e.g., synthesis of other 3-alkoxy or 3-aryloxy pyrrolidines).

  • Screen Privileged Catalysts: If limited information is available, start by screening "privileged" chiral ligands and catalysts known for their broad applicability.[6] For metal-catalyzed reactions, common ligand classes include bis(oxazolines) (BOX), phosphinooxazolines (PHOX), phosphoramidites, and BINAP derivatives. For organocatalytic approaches, proline derivatives and cinchona alkaloids are excellent starting points.[7]

  • Consider the Mechanism: The choice of metal and ligand should be guided by the reaction mechanism. For example, palladium catalysts are frequently used for cycloadditions and carboamination reactions, while copper(I) complexes are often employed with BOX ligands in Michael additions.[8][9]

Q3: How critical is the choice of the nitrogen protecting group (e.g., Boc, Cbz, Ts)?

A3: The N-protecting group is a critical parameter that profoundly influences the reaction's outcome. It affects the steric and electronic properties of the substrate, which in turn impacts how the substrate interacts with the chiral catalyst. For instance, a bulky Boc group may create a specific chiral pocket when coordinated to the catalyst, enhancing stereodifferentiation. Conversely, an electron-withdrawing tosyl (Ts) group can alter the reactivity of the nitrogen and the overall molecule. It is often advisable to screen a few different protecting groups during the initial optimization phase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low or Inconsistent Enantiomeric Excess (ee)

Q: My reaction is proceeding with a good yield, but the enantioselectivity is consistently low or irreproducible. What should I investigate?

A: Low enantioselectivity is a common hurdle in asymmetric catalysis.[10] A systematic investigation is the key to identifying the root cause. Several factors related to the catalyst, reagents, and reaction conditions could be responsible.[11]

Troubleshooting Steps for Low Enantiomeric Excess

Factor Potential Cause Recommended Action Rationale
Reaction Temperature Temperature is too high. Screen a range of lower temperatures (e.g., RT, 0 °C, -20 °C, -78 °C).[12] Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[6]
Solvent Suboptimal solvent choice. Screen a variety of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Dioxane).[9] The solvent significantly influences the geometry and stability of the catalyst-substrate complex and transition states.[6][13]
Catalyst/Ligand Impure or degraded catalyst/ligand. Ensure high purity of the metal precursor and ligand. Handle air/moisture-sensitive components under an inert atmosphere (N₂ or Ar).[12] Impurities can poison the catalyst or compete for coordination, disrupting the chiral environment.
Catalyst Loading Catalyst loading is not optimal. Systematically screen catalyst loading (e.g., 1, 2, 5, 10 mol%).[12] Both excessively low and high catalyst concentrations can negatively impact enantioselectivity, the latter sometimes due to aggregation.[12][13]
Substrate/Reagents Impurities are present. Purify all starting materials and reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[13] Impurities can act as inhibitors or alternative substrates, leading to side reactions and poor stereocontrol.

| Product Stability | The product is racemizing. | Analyze the ee of the product over time under the reaction and workup conditions to check for racemization. | The product itself might not be stereochemically stable under the experimental conditions. |

A logical workflow for troubleshooting low enantioselectivity is essential. The following diagram illustrates a systematic approach.

G start Low Enantiomeric Excess Observed temp Optimize Reaction Temperature (Screen -78°C to RT) start->temp solvent Screen Solvents (Polar & Non-polar) temp->solvent No Improvement success Improved Enantioselectivity temp->success Success loading Optimize Catalyst Loading (Screen 1-10 mol%) solvent->loading No Improvement solvent->success Success purity Verify Reagent/Solvent Purity loading->purity No Improvement loading->success Success ligand Re-evaluate Ligand/Catalyst System purity->ligand No Improvement purity->success Success

Caption: Troubleshooting workflow for low enantioselectivity.

Problem: Poor Yield or Sluggish Reaction

Q: My reaction shows high enantioselectivity, but the yield is unacceptably low and the reaction is very slow. What steps can I take to improve this?

A: Balancing high enantioselectivity with a good yield and reaction rate is a common optimization challenge. Often, the conditions that favor high ee (like low temperatures) can slow the reaction down.

Troubleshooting Steps for Poor Yield

Factor Potential Cause Recommended Action Rationale
Catalyst Activity Catalyst deactivation or insufficient loading. Ensure an inert atmosphere if the catalyst is sensitive. Incrementally increase catalyst loading (e.g., from 5 mol% to 10 mol%).[12] Impurities (air, water) can deactivate the catalyst. A higher loading can increase the reaction rate.[12]
Reaction Temperature Temperature is too low. Gradually increase the temperature and monitor both the conversion rate and the ee to find an optimal balance. While low temperatures favor selectivity, a certain thermal energy is required to overcome the activation barrier.[6]
Concentration Reaction is too dilute. Increase the concentration of the reactants. Higher concentration can lead to increased reaction rates according to rate laws.

| Additives/Co-catalysts | A required additive is missing or suboptimal. | Review the literature for similar reactions. Some systems require additives (e.g., a specific base, acid, or drying agent) to function correctly. | Additives can play a crucial role in activating the catalyst or substrate or in suppressing side reactions. |

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol describes a general method for screening catalyst loading in parallel to identify optimal conditions for a metal-catalyzed reaction.

Preparation:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Use anhydrous solvent, freshly distilled or obtained from a solvent purification system.

  • Ensure the metal precursor, chiral ligand, substrate, and all other reagents are pure and dry.

Reaction Setup (Example for 5 parallel reactions in a glovebox):

  • Arrange five reaction vials, each equipped with a magnetic stir bar.

  • In each vial, add the substrate (e.g., 0.1 mmol).

  • Catalyst/Ligand Pre-mixing: In a separate vial, prepare the active catalyst by mixing the metal precursor (e.g., Pd₂(dba)₃) and the chiral ligand in the reaction solvent and stirring for 20-30 minutes.

  • Catalyst Addition: Prepare a stock solution of the activated catalyst. Add the appropriate volume of this stock solution to each vial to achieve the desired loadings (e.g., 1, 2, 5, 8, and 10 mol%).

  • Add the remaining volume of solvent to ensure the final concentration of the substrate is identical in all vials (e.g., 0.1 M).

  • Add any other necessary reagents (e.g., base, additive).

Reaction Execution & Analysis:

  • Seal the vials and place them in a temperature-controlled block set to the desired reaction temperature (e.g., 0 °C).

  • Stir the reactions for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing via TLC or GC/LC-MS.

  • Upon completion, quench the reaction and perform a standard workup.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC) for each reaction to identify the optimal catalyst loading.[11]

G cluster_prep Preparation cluster_setup Reaction Setup (Parallel Vials) cluster_run Execution & Analysis prep1 Dry Glassware & Prepare Anhydrous Solvent prep2 Prepare Catalyst Stock Solution (Metal + Ligand) prep1->prep2 setup2 Add Variable Amounts of Catalyst Stock Solution prep2->setup2 setup1 Add Substrate to Vials setup1->setup2 setup3 Add Solvent to Equalize Concentration setup2->setup3 run1 Run Reactions at Controlled Temperature setup3->run1 run2 Monitor & Quench run1->run2 run3 Analyze Yield & ee run2->run3 result Identify Optimal Catalyst Loading run3->result

Caption: Experimental workflow for catalyst loading screening.

References
  • BenchChem. (2025). Optimizing catalyst loading for cinchonine hydrochloride in asymmetric synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis. BenchChem Technical Support.
  • Knowles, W. S. (2002). Asymmetric catalysis: An enabling science. PNAS, 99(24), 15217-15221.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis. BenchChem Technical Support.
  • Douglas, J. J., et al. (2017). A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition.
  • Wolfe, J. P., et al. (2008). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of Organic Chemistry, 73(1), 224-234.
  • Drabina, P., et al. (2020).
  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954.
  • Vitale, F., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(6), 845-857.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem Technical Support.
  • Trost, B. M., & Horne, D. B. (2005). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Journal of the American Chemical Society, 127(49), 17269-17271.
  • BenchChem. (2025). Improving enantioselectivity in asymmetric synthesis of ethynylpyrrolidines. BenchChem Technical Support.
  • Sibi, M. P., et al. (2020). Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation. Organic & Biomolecular Chemistry, 18(30), 5866-5871.

Sources

Validation & Comparative

A Comparative Analysis for the Medicinal Chemist: 3-Phenoxypyrrolidine vs. 3-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolidine scaffold remains a cornerstone for the design of novel therapeutics targeting a wide array of biological targets. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it a privileged structure. Within this class, the introduction of an aromatic substituent at the 3-position gives rise to a versatile family of compounds. This guide provides a detailed comparative analysis of two prominent members of this family: 3-Phenoxypyrrolidine and 3-Phenylpyrrolidine. We will delve into their distinct physicochemical properties, synthetic accessibility, and differential applications in medicinal chemistry, supported by experimental data and established protocols.

Structural and Physicochemical Distinctions: The Impact of a Single Atom

The seemingly subtle difference between this compound and 3-Phenylpyrrolidine—the presence of an oxygen atom linking the phenyl ring to the pyrrolidine core—has profound implications for their molecular properties and, consequently, their behavior in biological systems.

PropertyThis compound3-PhenylpyrrolidineRationale for a Medicinal Chemist
Molecular Formula C10H13NOC10H13NThe additional oxygen atom in this compound increases its molecular weight and introduces a potential hydrogen bond acceptor.
Molecular Weight 163.22 g/mol 147.22 g/mol A seemingly small difference that can impact ligand efficiency metrics.
logP (Predicted) 1.3 - 1.61.8 - 2.1The ether oxygen in this compound reduces its lipophilicity compared to the direct carbon-carbon bond in 3-phenylpyrrolidine, which can influence cell permeability and off-target effects.
pKa (Predicted) 8.8 - 9.29.5 - 9.9The electron-withdrawing nature of the phenoxy group slightly reduces the basicity of the pyrrolidine nitrogen compared to the phenyl-substituted analog. This can affect the compound's ionization state at physiological pH and its ability to form salt bridges with target proteins.
Polar Surface Area 21.3 Ų12.0 ŲThe ether oxygen contributes significantly to the polar surface area, potentially enhancing solubility and interactions with polar residues in a binding pocket.

The ether linkage in this compound introduces a degree of conformational flexibility not present in the more rigid 3-Phenylpyrrolidine. This added rotational freedom around the C-O bond can allow the molecule to adopt different conformations to optimize its fit within a binding pocket, a crucial consideration in structure-based drug design.

Synthetic Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery programs. Both this compound and 3-Phenylpyrrolidine can be prepared through several established routes, with the choice of method often depending on the desired scale, stereochemistry, and available starting materials.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected pyrrolidine with phenol.

G N-protected-3-hydroxypyrrolidine N-protected-3-hydroxypyrrolidine Activation of Hydroxyl Group Activation of Hydroxyl Group N-protected-3-hydroxypyrrolidine->Activation of Hydroxyl Group e.g., MsCl, TsCl N-protected-3-(mesyloxy/tosyloxy)pyrrolidine N-protected-3-(mesyloxy/tosyloxy)pyrrolidine Activation of Hydroxyl Group->N-protected-3-(mesyloxy/tosyloxy)pyrrolidine Nucleophilic Substitution Nucleophilic Substitution N-protected-3-(mesyloxy/tosyloxy)pyrrolidine->Nucleophilic Substitution Phenol, Base (e.g., NaH) N-protected-3-phenoxypyrrolidine N-protected-3-phenoxypyrrolidine Nucleophilic Substitution->N-protected-3-phenoxypyrrolidine Phenol Phenol Phenol->Nucleophilic Substitution Deprotection Deprotection N-protected-3-phenoxypyrrolidine->Deprotection e.g., TFA, H2/Pd This compound This compound Deprotection->this compound

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of (S)-3-Phenoxypyrrolidine

  • Mesylation: To a solution of (S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction is stirred at 0 °C for 2 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated in vacuo to afford the crude mesylate.

  • Nucleophilic Substitution: To a solution of phenol (1.5 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil, 1.5 eq) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the crude mesylate in DMF. The reaction is then heated to 80 °C and stirred for 12 hours.

  • Work-up and Purification: The reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield (S)-1-(tert-butoxycarbonyl)-3-phenoxypyrrolidine.

  • Deprotection: The Boc-protected intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield (S)-3-Phenoxypyrrolidine hydrochloride.

Synthesis of 3-Phenylpyrrolidine

The synthesis of 3-Phenylpyrrolidine often involves the reduction of a suitable precursor, such as a 3-phenyl-3-pyrrolin-2-one or a 3-phenyl-1-pyrrolinium species.

G Ethyl benzoylacetate Ethyl benzoylacetate Reaction with Amino Acid Ester Reaction with Amino Acid Ester Ethyl benzoylacetate->Reaction with Amino Acid Ester e.g., Glycine ethyl ester Cyclization/Reduction Cyclization/Reduction Reaction with Amino Acid Ester->Cyclization/Reduction Amino Acid Ester Amino Acid Ester Amino Acid Ester->Reaction with Amino Acid Ester Protected 3-Phenylpyrrolidinone Protected 3-Phenylpyrrolidinone Cyclization/Reduction->Protected 3-Phenylpyrrolidinone Reduction Reduction Protected 3-Phenylpyrrolidinone->Reduction e.g., LiAlH4 N-protected-3-phenylpyrrolidine N-protected-3-phenylpyrrolidine Reduction->N-protected-3-phenylpyrrolidine Deprotection Deprotection N-protected-3-phenylpyrrolidine->Deprotection 3-Phenylpyrrolidine 3-Phenylpyrrolidine Deprotection->3-Phenylpyrrolidine

Caption: A potential synthetic route to 3-Phenylpyrrolidine.

Representative Experimental Protocol: Synthesis of (±)-3-Phenylpyrrolidine

  • Cyclization: A mixture of ethyl 2-phenyl-4-pentenoate (1.0 eq) and benzylamine (1.1 eq) is heated at 100 °C for 24 hours.

  • Reduction: The resulting crude 1-benzyl-5-methyl-4-phenylpyrrolidin-2-one is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (2.0 eq) in THF at 0 °C. The reaction is then refluxed for 12 hours.

  • Work-up: The reaction is cooled to 0 °C and quenched sequentially with water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated in vacuo.

  • Debenzylation: The crude 1-benzyl-2-methyl-3-phenylpyrrolidine is dissolved in ethanol, and Pearlman's catalyst (palladium hydroxide on carbon, 10 mol%) is added. The mixture is hydrogenated at 50 psi for 24 hours.

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (±)-3-Phenylpyrrolidine, which can be further purified by distillation or conversion to a salt.

Applications in Drug Discovery: A Tale of Two Scaffolds

Both this compound and 3-Phenylpyrrolidine have found widespread use as key building blocks in the synthesis of a diverse range of biologically active molecules. However, their distinct structural and electronic properties often lead them to be incorporated into different classes of therapeutic agents.

This compound: A Versatile Scaffold in CNS and Beyond

The phenoxy moiety can act as a mimic of a peptide bond or engage in favorable π-stacking and hydrogen bonding interactions. This has made this compound a popular scaffold in the development of antagonists for various G-protein coupled receptors (GPCRs).

  • Dopamine Transporter (DAT) Inhibitors: The this compound core is present in several potent and selective dopamine reuptake inhibitors. The oxygen atom is often crucial for interacting with key polar residues in the transporter's binding site.

  • Muscarinic Receptor Antagonists: Derivatives of this compound have been explored as selective antagonists for muscarinic acetylcholine receptors, with potential applications in the treatment of overactive bladder and chronic obstructive pulmonary disease. For instance, Fesoterodine, a marketed drug, contains a related 3-hydroxypyrrolidine core that is esterified, highlighting the utility of this substitution pattern.

  • Other CNS Targets: This scaffold has also been incorporated into ligands for the serotonin transporter (SERT), norepinephrine transporter (NET), and various ion channels.

3-Phenylpyrrolidine: A Classic Motif in CNS-Active Compounds

The rigid, lipophilic nature of the 3-phenylpyrrolidine scaffold has made it a mainstay in the design of ligands that target the central nervous system.

  • Opioid Receptor Modulators: The 3-phenylpyrrolidine moiety is a common feature in a number of potent opioid receptor agonists and antagonists. The orientation of the phenyl ring is often critical for achieving high affinity and selectivity.

  • Monoamine Reuptake Inhibitors: Similar to its phenoxy counterpart, 3-phenylpyrrolidine is a well-established core for inhibitors of DAT, SERT, and NET. The direct phenyl-pyrrolidine linkage provides a rigid framework for positioning the aromatic ring for optimal interaction with the transporter.

  • Sigma Receptor Ligands: A variety of 3-phenylpyrrolidine derivatives have been shown to exhibit high affinity for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and 3-Phenylpyrrolidine in a drug discovery campaign is a strategic one, driven by the specific requirements of the biological target and the desired physicochemical properties of the final compound.

  • This compound offers a more polar, conformationally flexible scaffold with an additional hydrogen bond acceptor. This makes it an excellent choice for targets with polar binding pockets and where modulation of lipophilicity is a key objective.

  • 3-Phenylpyrrolidine provides a more rigid and lipophilic core, which can be advantageous for achieving high binding affinity through shape complementarity and hydrophobic interactions.

Ultimately, both scaffolds are invaluable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties and synthetic accessibility allows for their rational application in the design of the next generation of therapeutics.

References

  • PubChem Compound Summary for CID 122143, 3-Phenylpyrrolidine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2733524, this compound. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-Substituted Pyrrolidines. Organic Chemistry Portal. [Link]

  • 3-Phenylpyrrolidine. Molbase. [Link]

  • Preparation of this compound as an intermediate for pharmaceutical compounds.
  • 3-Phenylpyrrolidine. PubChem. [Link]

  • This compound. PubChem. [Link]

A Comparative Analysis of 3-Phenoxypyrrolidine Derivatives and Existing CNS Drugs: Efficacy, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of CNS Drug Discovery

The development of effective treatments for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine.[1][2][3] Conditions like major depressive disorder (MDD), anxiety, and chronic pain affect millions worldwide, yet a substantial portion of patients exhibit a suboptimal response to currently available therapies.[4][5] First-line treatments, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), have improved safety profiles over older drugs but are limited by delayed onset of action, variable efficacy, and notable side effects.[6][7] This therapeutic gap drives the urgent search for novel chemical scaffolds that can offer improved efficacy and better tolerability.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with significant CNS activity.[8][9][10] Its rigid, conformationally constrained structure allows for precise orientation of substituent groups, enabling potent and selective interactions with specific biological targets. Within this broad class, 3-phenoxypyrrolidine derivatives have recently emerged as a highly promising series of compounds, demonstrating potent activity as monoamine reuptake inhibitors.[11] This guide provides an in-depth comparison of the efficacy of these novel derivatives against established CNS drugs, grounded in preclinical experimental data, to offer researchers and drug development professionals a clear perspective on their potential.

Mechanism of Action: A Tale of Three Monoamines

The therapeutic effects of most antidepressants are attributed to their ability to modulate the synaptic concentrations of key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[12] The primary mechanism of action for this compound derivatives, as well as for SSRIs and SNRIs, is the inhibition of the transporter proteins responsible for their reuptake from the synaptic cleft.

This compound Derivatives: Balanced and Triple-Action Inhibition

A key characteristic of the this compound class is its potential for finely-tuned, potent inhibition of multiple monoamine transporters. Research has identified derivatives that act as balanced serotonin and norepinephrine reuptake inhibitors (SNRIs), similar to drugs like venlafaxine and duloxetine.[11] Other analogues have been developed as triple reuptake inhibitors (TRIs), adding potent dopamine reuptake inhibition to the mix.[13][14] This multi-target approach is hypothesized to offer broader and more robust therapeutic effects, potentially addressing a wider range of symptoms in complex disorders like depression.[12]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pre_Vesicle Vesicle (5-HT, NE, DA) Pre_Terminal Axon Terminal Pre_Vesicle->Pre_Terminal Release Serotonin 5-HT Pre_Terminal->Serotonin Norepinephrine NE Pre_Terminal->Norepinephrine Dopamine DA Pre_Terminal->Dopamine SERT SERT NET NET DAT DAT Serotonin->SERT Reuptake Post_Receptor Postsynaptic Receptors Serotonin->Post_Receptor Signal Norepinephrine->NET Reuptake Norepinephrine->Post_Receptor Signal Dopamine->DAT Reuptake Dopamine->Post_Receptor Signal Derivative This compound Derivative (TRI) Derivative->SERT Block Derivative->NET Block Derivative->DAT Block

Mechanism of a Triple Reuptake Inhibitor (TRI).
SSRIs and SNRIs: The Established Standard

SSRIs, such as fluoxetine and sertraline, selectively block the serotonin transporter (SERT), increasing the synaptic availability of serotonin.[6][15] This targeted action generally leads to a more favorable side-effect profile compared to older antidepressants. SNRIs, like venlafaxine and duloxetine, go a step further by inhibiting both SERT and the norepinephrine transporter (NET).[6][15] The dual mechanism is thought to contribute to potentially greater efficacy, particularly in severe depression and in treating associated pain symptoms, although the advantage over SSRIs is often modest.[5]

cluster_ssri SSRI Action cluster_snri SNRI Action SSRI SSRI SERT_S SERT SSRI->SERT_S Blocks SNRI SNRI SERT_N SERT SNRI->SERT_N Blocks NET_N NET SNRI->NET_N Blocks

Differential targets of SSRIs vs. SNRIs.

Comparative Efficacy: A Preclinical Data Deep-Dive

The therapeutic potential of a novel compound is first established through rigorous preclinical evaluation. This involves quantifying its potency and selectivity in vitro and assessing its behavioral effects in validated animal models in vivo.

In Vitro Potency at Monoamine Transporters

The affinity of a compound for its target is a primary determinant of its potency. This is typically measured in radioligand binding assays and expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity. The following table summarizes representative data for a potent 3-(phenoxy-phenyl-methyl)-pyrrolidine derivative compared to standard antidepressants.

CompoundClassSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity (SERT/NET)Source
Compound 39b This compound 1.2 1.1 >1000~1.1[11]
VenlafaxineSNRI262480>10000~0.01[12]
DuloxetineSNRI0.86.7320~0.12[12]
FluoxetineSSRI1.11401100~0.008[12]
SertralineSSRI0.44325~0.009[12]

This table presents a selection of data for comparative purposes. Kᵢ values can vary based on assay conditions.

The data clearly show that the exemplar this compound derivative (Compound 39b) possesses high, nanomolar potency for both SERT and NET.[11] Notably, its potency is balanced between the two transporters, a characteristic that distinguishes it from many existing SNRIs like venlafaxine, which is significantly more potent for SERT than NET.[11][12] This balanced profile may translate to a more predictable dose-response relationship for both serotonergic and noradrenergic effects.

In Vivo Efficacy in Animal Models

In vitro potency must translate to functional effects in a living system. Preclinical animal models are essential for predicting therapeutic efficacy in humans, despite their inherent limitations.[4][16][17]

  • Antidepressant and Anxiolytic-like Activity: The tail suspension test (TST) and forced swim test (FST) are widely used to screen for antidepressant potential.[18] In these tests, antidepressant compounds reduce the time an animal spends immobile when faced with an inescapable stressor. Studies on 3,3-disubstituted pyrrolidine TRIs have demonstrated antidepressant-like effects in the TST, with a minimum effective dose of 30 mg/kg (i.p.).[13] Other pyrrolidine-based compounds have shown significant anxiolytic effects in models like the elevated plus maze.[18]

  • Analgesic Activity in Pain Models: A significant advantage of dual serotonin-norepinephrine modulation is its efficacy in treating chronic pain, a common comorbidity of depression.[12] The this compound derivative, Compound 39b, demonstrated robust efficacy in the spinal nerve ligation model of neuropathic pain, highlighting its potential utility in this underserved therapeutic area.[11] This is a key potential differentiator from SSRIs, which generally show limited efficacy in pain management.

Pharmacokinetic Profile: Getting to the Target

For a CNS drug to be effective, it must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, most critically the ability to cross the blood-brain barrier (BBB).[1][19]

Several this compound derivatives have been identified with suitable in vitro pharmacokinetic properties for an orally dosed, CNS-targeted drug.[11] Key considerations include:

  • Lipophilicity: A balance is required; the molecule must be lipid-soluble enough to cross the BBB, but not so lipophilic that it is rapidly metabolized or poorly soluble.[19]

  • Molecular Weight: Generally, CNS drugs have a molecular weight below 400-600 Da to facilitate passive diffusion across the BBB.[1][19]

  • Metabolic Stability: Compounds should exhibit good stability in human liver microsomes to ensure a reasonable half-life in vivo.[13][14]

  • Off-Target Activity: Promising candidates show minimal activity at other receptors to reduce the risk of side effects.[11]

The development of these derivatives has focused on optimizing these parameters to identify candidates with good brain penetration and drug-like properties.[14][20]

Key Experimental Protocols

Scientific integrity rests on reproducible and well-validated methodologies. Below are step-by-step protocols for two key assays used to generate the comparative data discussed in this guide.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine a compound's affinity (Kᵢ) for a specific transporter (e.g., SERT).

Causality: The principle is to measure how effectively the test compound competes with a known high-affinity radioligand for binding to the transporter. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is used to calculate the Kᵢ, providing a quantitative measure of binding affinity.

Step-by-Step Methodology:

  • Preparation of Membranes: Use cell lines (e.g., HEK293) stably expressing the human transporter protein (hSERT, hNET, or hDAT). Harvest cells and prepare a crude membrane fraction via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid. Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known inhibitor (e.g., imipramine for SERT).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ value using non-linear regression.

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow for the Tail Suspension Test (TST).

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound derivatives represent a promising new class of CNS agents. Their high, balanced potency as dual serotonin-norepinephrine reuptake inhibitors, and the potential for developing triple reuptake inhibitors, positions them as compelling alternatives to existing SSRIs and SNRIs. [11][13]The demonstrated efficacy in a preclinical model of neuropathic pain is particularly noteworthy, suggesting a potential for broader therapeutic application than many current antidepressants. [11] The path from a promising preclinical candidate to an approved therapeutic is long and fraught with challenges. [3]The next critical steps for this chemical class will involve comprehensive preclinical safety and toxicology studies, detailed pharmacokinetic profiling in multiple species, and ultimately, rigorously designed clinical trials to establish efficacy and safety in human populations. [4]Nonetheless, the data gathered to date provide a solid, authoritative foundation for the continued investigation of this compound derivatives as the next generation of CNS therapeutics.

References

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Zaręba, P., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(21), 7223. [Link]

  • Bymaster, F. P., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6283-6287. [Link]

  • Massa, S., et al. (1981). [Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine]. Il Farmaco; edizione scientifica, 36(6), 425-431. [Link]

  • Lucas, M. C., et al. (2005). Monoamine reuptake inhibitors: highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]

  • Navarrete, J., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5429-5433. [Link]

  • Arun, K., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 633-648. [Link]

  • Lucas, M. C., & Weikert, R. J. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]

  • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058. [Link]

  • Griebel, G., & Holmes, A. (2013). Anxiolytic and antidepressant-like effects of CRF1 receptor antagonists in animal models. Nature Reviews Drug Discovery, 12(6), 465-478. [Link]

  • Belzung, C. (2014). Innovative drugs to treat depression: did animal models fail to be predictive or did clinical trials fail to detect effects? Neuropsychopharmacology, 39(1), 239-240. [Link]

  • Zaręba, P., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PubMed Central (PMC). [Link]

  • Geyer, M. A., & Markou, A. (1995). The role of preclinical models in the development of psychotropic drugs. Neuropsychopharmacology: The Fourth Generation of Progress. [Link]

  • Stahl, S. M. (2009). Are SNRIs more effective than SSRIs? A review of the current state of the controversy. Psychopharmacology Bulletin, 42(1), 64-76. [Link]

  • The future of CNS drug development: signs of real progress. (2025). Technology Networks. [Link]

  • Artigas, F. (2013). Monoaminergic antidepressants in the relief of pain: potential therapeutic utility of triple reuptake inhibitors (TRIs). Pharmaceuticals, 6(6), 727-744. [Link]

  • Unal, G., & Canbeyli, R. (2019). Preclinical animal models and assays of neuropsychiatric disorders: Old problems and New Vistas - introduction to the special issue. Behavioural Brain Research, 372, 112035. [Link]

  • It's a match: New drug discovered to target protein in CNS disorders. (2024). The Florey. [Link]

  • Macor, J. E., et al. (2021). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 64(15), 11090-11128. [Link]

  • Ullah, I., et al. (2022). Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review. Molecules, 27(19), 6296. [Link]

  • Pope, C. (2024). SSRIs vs SNRIs - What's the difference between them? Drugs.com. [Link]

  • Preskorn, S. H. (2017). CNS Drug Development: Lessons Learned Part 3: Psychiatric and Central Nervous System Drugs Developed Over the Last Decade-Implications for the Field. Journal of Psychiatric Practice, 23(5), 352-360. [Link]

  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-1110. [Link]

  • Johnson, M. (2023). SSRI vs. SNRI: Differences, how they work, and side effects. Medical News Today. [Link]

  • Khan, A., et al. (2025). Preclinical and in silico studies of 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea: A promising agent for depression and anxiety. Pharmacological Reports. [Link]

  • Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. (2025). Biorasi. [Link]

  • Comparing antidepressants. (n.d.). Mind. [Link]

  • Ahmed, W., et al. (2024). Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. Cureus, 16(12), e70989. [Link]

Sources

An In Vivo Comparative Guide to Validating the Therapeutic Effects of 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 3-Phenoxypyrrolidine, a compound of interest with a structural scaffold suggestive of central nervous system activity. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and illustrative data. As Senior Application Scientists, our goal is to merge technical precision with field-proven insights, explaining the rationale behind each experimental choice to ensure a self-validating and robust preclinical assessment.

Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant biological activity.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting CNS receptors and transporters. This compound, incorporating both the pyrrolidine core and a phenoxy moiety, presents a compelling structure for investigation, particularly as a potential modulator of monoaminergic systems.

Based on structure-activity relationships of similar molecules, we hypothesize that this compound may function as a monoamine reuptake inhibitor , increasing the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA).[3] Such a mechanism is the cornerstone of many highly successful antidepressant medications.[4] This guide outlines a rigorous in vivo workflow to test this hypothesis and evaluate the compound's potential antidepressant-like effects compared to established drugs.

The Comparative Landscape: Benchmarking Against a Gold Standard

To contextualize the efficacy of this compound, it is essential to benchmark it against a well-characterized compound. We will use Imipramine , a tricyclic antidepressant (TCA) that inhibits both serotonin and norepinephrine reuptake, as our primary comparator. TCAs are a classic antidepressant class, and their preclinical profile is extensively documented, providing a robust baseline for evaluation.[5][6]

A Validated In Vivo Workflow

A logical, stepwise experimental plan is critical to generating unambiguous data. The following workflow is designed to first screen for potential confounding factors, then assess behavioral efficacy, and finally, confirm the proposed mechanism of action.

G cluster_0 Phase 1: Safety & Confound Screening cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action Confirmation A Compound Administration (this compound vs. Imipramine vs. Vehicle) B Locomotor Activity Assessment (Open Field Test) A->B Rationale: Rule out hyperactivity/ sedation as a confounding factor C Forced Swim Test (FST) & Tail Suspension Test (TST) B->C Prerequisite: No confounding motor effects D In Vivo Microdialysis with HPLC-ED C->D Rationale: Correlate behavior with neurochemical changes E Data Analysis & Comparative Efficacy Assessment D->E

Caption: Sequential workflow for in vivo validation.

Experimental Protocols

Herein, we detail the step-by-step methodologies for the core assays. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Locomotor Activity Assessment

This test is crucial for ensuring that any effects observed in subsequent behavioral tests are not merely due to motor stimulation or sedation.[7][8]

Objective: To measure spontaneous locomotor activity in rodents following compound administration.

Apparatus: An open field arena (e.g., 40x40x30 cm) equipped with a grid of infrared beams or a video tracking system.[8]

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes before the experiment.[7]

  • Administer this compound, Imipramine (e.g., 20 mg/kg), or vehicle via intraperitoneal (i.p.) injection.

  • After a 30-minute pretreatment period, gently place each mouse into the center of the open field arena.

  • Record activity for a 15-30 minute period. Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).[7][9]

  • Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.[10]

Expected Outcome: An ideal candidate will not significantly alter locomotor activity at doses that show efficacy in antidepressant models.[5]

Tail Suspension Test (TST)

The TST is a widely used and efficient screen for assessing antidepressant-like activity by measuring "behavioral despair".[11][12] A reduction in immobility is indicative of an antidepressant effect.

Objective: To quantify immobility time in mice suspended by their tails.

Apparatus: A suspension box or bar that allows the mouse to hang freely, with tape for securing the tail.[13]

Procedure:

  • Use mice that have not been subjected to prior stressful procedures.

  • Measure approximately 15 cm of adhesive tape. Apply it to the mouse's tail, about 1 cm from the tip, ensuring it can support the animal's weight.[14]

  • Suspend the mouse from the bar by affixing the free end of the tape. The animal should be positioned so it cannot hold onto any surfaces.[11]

  • The test duration is typically 6 minutes.[13][14] Video record the entire session for later scoring.

  • An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the absence of all movement except for minor motions necessary for respiration.[12] Often, only the final 4 minutes of the test are scored, as most animals are active during the initial 2 minutes.[12][14]

  • At the end of the test, carefully remove the mouse and the tape and return it to its home cage.

Forced Swim Test (FST)

Similar to the TST, the FST assesses behavioral despair and is a cornerstone of antidepressant screening.[15][16]

Objective: To quantify immobility time when a mouse is placed in an inescapable cylinder of water.

Apparatus: A transparent Plexiglas cylinder (e.g., 24 cm high, 13 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[17][18]

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes.[17]

  • Administer the test compound or vehicle 30-60 minutes prior to the test.

  • Gently place the mouse into the water-filled cylinder.

  • The test session typically lasts 6 minutes.[19] The behavior is recorded via video.

  • After the session, remove the mouse, dry it gently with a towel, and place it in a clean, dry cage, possibly with heat support, until fully dry.[17]

  • A trained observer, blind to the treatments, scores the total time the mouse spends immobile. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[20] As with the TST, analysis is often focused on the last 4 minutes of the test.[19]

In Vivo Microdialysis

This advanced technique provides direct evidence of the neurochemical effects of a drug in the brain of a freely moving animal, allowing for the confirmation of the proposed mechanism of action.[21]

Objective: To measure extracellular levels of monoamines (dopamine, norepinephrine, serotonin) and their metabolites in a specific brain region (e.g., prefrontal cortex or striatum) following drug administration.[22]

Apparatus: Stereotaxic frame for surgery, microdialysis probes, a high-performance liquid chromatography (HPLC) system with electrochemical detection (ED).[21]

Procedure:

  • Surgery: Anesthetize the animal and, using a stereotaxic frame, surgically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.

  • Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer this compound or a comparator drug.

  • Post-Dose Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Analysis: Analyze the collected samples using HPLC-ED to quantify the concentrations of monoamines and their metabolites.[23][24]

Comparative Data Analysis

The following table presents illustrative data, reflecting expected outcomes from the described experiments. This provides a clear benchmark for evaluating the performance of a novel compound like this compound against the standard, Imipramine.

Assay Parameter Vehicle Control This compound (30 mg/kg, i.p.) Imipramine (20 mg/kg, i.p.)
Locomotor Activity Total Distance Traveled (m) in 15 min35.2 ± 3.133.9 ± 2.8 (No significant change)36.1 ± 3.5 (No significant change)
Tail Suspension Test Immobility Time (seconds)155.7 ± 12.495.3 ± 10.1 88.5 ± 9.7***
Forced Swim Test Immobility Time (seconds)170.1 ± 14.5102.6 ± 11.895.2 ± 10.5***
In Vivo Microdialysis % Change in Extracellular 5-HT100% (Baseline)↑ 250%↑ 300%
In Vivo Microdialysis % Change in Extracellular NE100% (Baseline)↑ 180%↑ 350%

*Data are presented as Mean ± SEM and are hypothetical for illustrative purposes. **p < 0.01, **p < 0.001 compared to vehicle.

Mechanism of Action: Visualizing Synaptic Impact

The data from in vivo microdialysis directly support the hypothesis that this compound acts by blocking monoamine reuptake transporters. An increase in extracellular serotonin (5-HT) and norepinephrine (NE) levels post-administration is the neurochemical signature of this mechanism.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles with Monoamines (MA) Release Release Vesicle->Release MAO MAO Reuptake Reuptake Transporter (SERT/NET) Reuptake->Presynaptic Recycling Synapse Synaptic Cleft Release->Synapse Release Synapse->Reuptake MA Receptor Postsynaptic Receptors (e.g., 5-HT₂ₐ, β-adrenergic) Synapse_MA->Receptor Binding Signal Signal Transduction Cascade (Therapeutic Effect) Receptor->Signal Blocker This compound Blocker->Reuptake Inhibits

Caption: Inhibition of monoamine reuptake at the synapse.

By inhibiting the serotonin (SERT) and norepinephrine (NET) transporters, this compound increases the residence time and concentration of these neurotransmitters in the synaptic cleft. This enhanced availability leads to greater stimulation of postsynaptic receptors, initiating the downstream signaling cascades believed to mediate therapeutic antidepressant effects.

Conclusion

This guide outlines a validated, multi-phase approach to the in vivo characterization of this compound. By systematically ruling out confounding motor effects, quantifying antidepressant-like behavior in established models like the TST and FST, and confirming the neurochemical mechanism via microdialysis, researchers can build a comprehensive and compelling data package. The comparative analysis against a gold-standard compound like Imipramine is essential for contextualizing the novel agent's potency and potential. Following this rigorous pathway provides the critical preclinical evidence needed to justify further development of this compound as a potential next-generation therapeutic for depressive disorders.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]

  • Can, A., Dao, D. T., & Gould, T. D. (2012). The Tail-Suspension Test. JoVE (Journal of Visualized Experiments), (59), e3769. [Link]

  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), 3638. [Link]

  • Invernizzi, R. W. (2012). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In Springer Nature Experiments. [Link]

  • Bio-protocol. (n.d.). Tail Suspension Test (TST). [Link]

  • Nagai, Y., et al. (1987). [Measurements of monoamine neurotransmitter metabolism by in vivo voltammetry]. No to shinkei = Brain and nerve, 39(12), 1181–1187. [Link]

  • Wikipedia. (n.d.). Behavioural despair test. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Can, A., & Gould, T. D. (2011). The Mouse Forced Swim Test. JoVE (Journal of Visualized Experiments), (58), e3638. [Link]

  • Cryan, J. F., & Slattery, D. A. (2007). Behavioral Assessment of Antidepressant Activity in Rodents. In Current Protocols in Neuroscience. [Link]

  • Castañeda-González, F. J., et al. (2023). Preclinical protocols in rodents for the development of antidepressant drugs. ResearchGate. [Link]

  • Min, K. B., & Kim, C. J. (2006). Effects of noise on monoamine levels in the rat brain using in vivo microdialysis. International archives of occupational and environmental health, 80(1), 57–63. [Link]

  • Willcocks, J. L., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of visualized experiments : JoVE, (91), 51720. [Link]

  • Bourin, M., et al. (2004). Serotonin and noradrenaline reuptake inhibitors in animal models of pain. Human psychopharmacology, 19 Suppl 1, S15–S19. [Link]

  • Research SOP. (2022). Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. YouTube. [Link]

  • Chodzidlo, A., et al. (2016). Using tests and models to assess antidepressant-like activity in rodents. Semantic Scholar. [Link]

  • Obniska, J., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules (Basel, Switzerland), 27(21), 7247. [Link]

  • Liles, J. T., & Fleckenstein, A. E. (2008). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pain, 9(12), 1155–1163. [Link]

  • Kumar, L., et al. (2024). Measuring dopamine in rodent brain tissue by using UHPLC-Xevo-TQD triple quadrupole mass spectrometry: A comparative influence of selegiline nanoemulsion administered intranasally over solution on upregulation of dopamine level. Biomedical chromatography : BMC, 38(2), e5782. [Link]

  • Perona, M. T., et al. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. Annals of the New York Academy of Sciences, 1139, 153–170. [Link]

  • San Diego Instruments. (2021). What is the Locomotor Activity Test?. [Link]

  • JoVE. (2020). Detection of Monoamine Release in Brain Slice. [Link]

  • Castelhano-Carlos, M. J., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in behavioral neuroscience, 16, 854649. [Link]

  • Novák, C., et al. (2024). Locomotion test for mice. protocols.io. [Link]

  • JoVE. (2022). Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy. YouTube. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4880. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase B. [Link]

  • Obniska, J., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(21), 7247. [Link]

  • Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. Cold Spring Harbor perspectives in biology, 3(9), a006961. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. [Link]

  • Tlekhurugova, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 27(13), 4296. [Link]

  • Li, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative medicine and cellular longevity, 2022, 1729388. [Link]

  • Mori, M., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics (Basel, Switzerland), 10(5), 557. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • ResearchGate. (2022). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Li, Y., et al. (2022). Research Article Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. ScienceOpen. [Link]

  • Zaccara, G., et al. (2004). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. Seizure, 13(7), 449–459. [Link]

Sources

Cross-reactivity studies of 3-Phenoxypyrrolidine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Reactivity Studies of 3-Phenoxypyrrolidine-Based Compounds

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound-based compounds, a scaffold of significant interest in modern drug discovery. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of potential off-target interactions. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals to build robust selectivity profiles for their molecules of interest.

The Significance of the this compound Scaffold and the Imperative of Cross-Reactivity Profiling

The this compound moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, most notably monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Its structural rigidity and synthetic tractability make it an attractive starting point for developing potent and selective inhibitors. However, this structural motif also presents a risk of cross-reactivity with other receptors and transporters that share pharmacophoric similarities, such as opioid receptors or other G-protein coupled receptors (GPCRs).

Experimental Strategy: A Multi-Tiered Approach to De-risking Candidates

A robust cross-reactivity profiling strategy employs a tiered approach, starting with broad screening panels and progressing to more focused, functional assessments of identified hits. This ensures a comprehensive yet resource-efficient evaluation.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional & Cellular Characterization A Primary Target Binding/Functional Assay (e.g., SERT, NET, DAT) B Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B Initial Selectivity Assessment C Orthogonal Binding Assays for Off-Targets (e.g., Radioligand vs. Fluorescence) B->C Identify Potential Hits (e.g., >50% inhibition) D Concentration-Response Curves (pIC50/pKi) for Confirmed Off-Targets C->D Validate & Quantify Affinity E Functional Assays for Off-Targets (e.g., cAMP, Calcium Flux, β-arrestin) D->E Determine Functional Activity (Agonist, Antagonist, etc.) F Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement E->F Confirm Target Engagement in a Cellular Context

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Core Methodologies for Cross-Reactivity Assessment

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays remain a cornerstone for determining the affinity of a test compound for a specific receptor or transporter. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

Principle: The law of mass action governs the competition between the radioligand and the test compound for a finite number of binding sites. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Example for SERT Off-Target Binding

  • Preparation of Membranes: Utilize cell membranes from a stable cell line overexpressing the human serotonin transporter (hSERT).

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well)

    • Radioligand (e.g., [³H]-Citalopram at a concentration near its Kd)

    • Test compound (serially diluted, typically from 10 µM to 0.1 nM)

    • Assay buffer to a final volume of 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: From Binding to Biological Effect

While binding assays reveal affinity, they do not distinguish between agonists, antagonists, or allosteric modulators. Functional assays are therefore critical to understanding the biological consequence of an off-target interaction.

Example: Assessing Off-Target Activity at the Mu-Opioid Receptor (MOR)

A common off-target for centrally acting agents is the mu-opioid receptor (MOR), a Gi-coupled GPCR. Activation of MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a stable cell line co-expressing the human MOR and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Treat the cells with the this compound-based compound at various concentrations, alongside a known MOR agonist (e.g., DAMGO) as a positive control and an antagonist (e.g., Naloxone) for specificity checks.

  • Forskolin Stimulation: Stimulate the cells with forskolin to activate adenylyl cyclase and induce cAMP production.

  • Signal Detection: Measure the resulting luminescence or fluorescence signal, which is inversely proportional to the level of MOR activation.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Comparative Data Analysis: A Case Study

To illustrate the application of these principles, let's consider two hypothetical this compound-based compounds, Compound A and Compound B , both designed as potent SERT inhibitors.

Table 1: Comparative Selectivity Profile of Compound A and Compound B

TargetCompound A (Ki, nM)Compound B (Ki, nM)Assay Type
Primary Target
hSERT1.21.5Radioligand Binding
Selectivity Panel
hNET15025Radioligand Binding
hDAT8501200Radioligand Binding
hMOR (μ-opioid)>10,00085Radioligand Binding
hD2 (Dopamine)2,300450Radioligand Binding
h5-HT2A9801100Radioligand Binding

Interpretation:

  • Compound A demonstrates high selectivity for SERT over other monoamine transporters and the screened GPCRs. Its Ki at SERT is over 100-fold lower than at NET, indicating a favorable selectivity window.

  • Compound B , while equipotent to Compound A at SERT, exhibits significant affinity for both NET and the mu-opioid receptor. This polypharmacology could lead to undesired side effects, such as cardiovascular effects (via NET) or opioid-related liabilities.

Table 2: Functional Characterization of Compound B at the Mu-Opioid Receptor

AssayEndpointCompound B ResultInterpretation
cAMP AccumulationEC50120 nMAgonist activity
β-Arrestin RecruitmentEC5095 nMAgonist activity

Interpretation:

The functional data confirm that Compound B is not only binding to the mu-opioid receptor but is also acting as an agonist. This is a significant finding that would warrant further investigation and likely lead to the deprioritization of this compound for its intended use as a selective SERT inhibitor.

Conclusion: Towards Safer and More Efficacious Medicines

The this compound scaffold is a valuable tool in drug discovery, but its potential for cross-reactivity necessitates a thorough and systematic evaluation. By employing a tiered approach that combines broad panel screening with detailed binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach allows for the early identification and mitigation of potential off-target liabilities, ultimately leading to the development of safer and more effective therapeutics. The experimental workflows and comparative data presented in this guide provide a robust framework for any research program working with this important class of molecules.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Kroeze, W. K., Roth, B. L., & Hufeisen, S. J. (2003). The NIMH-PDSP Ki database. Neuropharmacology, 45(5), 677-679. [Link]

  • Sharir, H., & Abrol, R. (2012). A guide to the G protein-coupled receptor-G protein-effector signaling network. Methods in Molecular Biology, 855, 1-13. [Link]

  • Jafurulla, M., & Chattopadhyay, A. (2013). The Cellular Thermal Shift Assay (CETSA): a novel approach for analysis of ligand binding to membrane proteins. Journal of visualized experiments : JoVE, (78), e50600. [Link]

Introduction: The Significance of Chirality in the 3-Phenoxypyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Bioactivity of (R)- and (S)-3-Phenoxypyrrolidine Enantiomers

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides a three-dimensional scaffold that can effectively explore pharmacophore space, a desirable trait for designing potent and selective drug candidates.[3][4] When substituted, as in 3-phenoxypyrrolidine, the carbon atom bearing the phenoxy group becomes a chiral center, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

In biological systems, this stereoisomerism is not a trivial detail. Receptors, enzymes, and other biological macromolecules are themselves chiral, leading to stereospecific interactions.[5] Consequently, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[6][7] One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[8][9] This guide provides a comparative analysis of the potential bioactivities of (R)- and (S)-3-phenoxypyrrolidine, drawing upon data from structurally related compounds to infer likely stereospecific effects and outlining the experimental workflows required for their definitive characterization.

The Principle of Enantioselective Recognition at Biological Targets

The differential activity of enantiomers is often explained by the "three-point attachment" model. For a molecule to bind effectively to its target, it must establish multiple points of interaction (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions). If three such points are required for high-affinity binding, only one enantiomer may be able to achieve the optimal spatial arrangement to engage all three sites simultaneously, while its mirror image cannot. This fundamental principle of stereoselectivity dictates that the (R)- and (S)-enantiomers of this compound will almost certainly display distinct biological profiles at any given target.

cluster_receptor Receptor Binding Pocket cluster_enantiomers Enantiomers cluster_R (R)-Enantiomer (Correct Fit) cluster_S (S)-Enantiomer (Poor Fit) A Binding Site A B Binding Site B C Binding Site C center_R C* group_R1 Group 1 center_R->group_R1 group_R2 Group 2 center_R->group_R2 group_R3 Group 3 center_R->group_R3 group_R1->A Interaction group_R2->B Interaction group_R3->C Interaction center_S C* group_S1 Group 1 center_S->group_S1 group_S2 Group 2 center_S->group_S2 group_S3 Group 3 center_S->group_S3 group_S1->A Interaction group_S3->B Interaction

Figure 1: Chiral recognition via a three-point attachment model.

Comparative Bioactivity Profile: Inferences from Structurally Related Pyrrolidines

While direct, peer-reviewed comparative studies on the bioactivity of (R)- and (S)-3-phenoxypyrrolidine are not abundant, extensive research on analogous structures provides a strong basis for predicting stereospecific differences. The pyrrolidine scaffold is a common feature in ligands for monoamine transporters and muscarinic receptors, where chirality is a critical determinant of activity.[10][11][12]

For instance, studies on pyrovalerone analogs, which contain a pyrrolidine ring, show that the S-enantiomers display significantly slower dissociation kinetics from the dopamine transporter (DAT), correlating with more persistent psychostimulant effects in vivo compared to the R-enantiomers.[10] Similarly, in a series of N-substituted pyrrolidinyl-methyl benzamides, the absolute configuration at the 2-position of the pyrrolidine ring dictates the potency and stereospecificity at dopamine D2 receptors.[13] In these compounds, activity switches from the (S)- to the (R)-enantiomer as the length of an N-alkyl side chain is increased, highlighting the subtle interplay between stereochemistry and overall molecular structure in receptor interaction.[13]

Compound ClassTargetMore Active EnantiomerObservationReference
Pyrovalerone AnalogsDopamine Transporter (DAT)(S)-enantiomerExhibits slower dissociation kinetics and more sustained in vivo effects.[10]
N-Ethyl-pyrrolidinyl BenzamidesDopamine D2 Receptor(S)-enantiomerShows higher binding affinity and greater in vivo antidopaminergic effects.[13]
N-Hexyl-pyrrolidinyl BenzamidesDopamine D2 Receptor(R)-enantiomerStereospecificity reverses with increased N-alkyl chain length.[13]
GRP40 AgonistsG-protein Coupled Receptor 40(R,R)-diastereomerDisplays significantly higher agonism compared to the (S,S) enantiomer.[3]
κ-Opioid Agonistsκ-Opioid Receptor(1S,18S)-diastereomerIdentified as the most potent agonist among four prepared stereoisomers.[14]

Table 1: Enantioselective bioactivity in various pyrrolidine-containing compounds.

Based on these precedents, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit significant differences in binding affinity, potency, and efficacy at their respective biological targets.

Experimental Workflows for Determining Enantioselective Bioactivity

To definitively characterize the bioactivity of each enantiomer, a systematic experimental approach is required. The following protocols describe a self-validating system, from synthesis to functional assessment, designed to provide a comprehensive comparison.

Protocol 1: Enantioselective Synthesis

The first critical step is to obtain the enantiomerically pure compounds. This is often achieved through asymmetric synthesis or chiral resolution of a racemic mixture. A common strategy involves using a chiral auxiliary or catalyst to direct the stereochemical outcome of a key reaction step.[2][15][16]

Step-by-Step Methodology:

  • Starting Material Selection: Begin with a suitable achiral precursor or a commercially available chiral building block, such as (R)- or (S)-3-hydroxypyrrolidine.

  • Key Stereocenter-Forming Reaction: If starting from an achiral precursor, employ an enantioselective reaction, such as a palladium-catalyzed asymmetric [3+2] cycloaddition, to construct the pyrrolidine ring with high enantiomeric excess (ee).[16]

  • Functional Group Interconversion: If starting with a chiral precursor like 3-hydroxypyrrolidine, the phenoxy group can be introduced via a nucleophilic substitution reaction, such as a Mitsunobu reaction with phenol, which typically proceeds with inversion of stereochemistry.

  • Purification and Characterization: Purify the final products using column chromatography.

  • Chiral Purity Assessment: Confirm the enantiomeric excess of the (R)- and (S)-3-phenoxypyrrolidine samples using chiral High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation: Verify the chemical structure and absolute stereochemistry using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and comparison to literature data or X-ray crystallography if possible.

Protocol 2: In Vitro Receptor Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This protocol is designed to measure the inhibition constant (Kᵢ) of each enantiomer for the dopamine transporter (DAT).

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT), such as LLC-PK₁ or HEK 293 cells, to ~80% confluency.[17]

  • Membrane Preparation: Harvest the cells, homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [³H]CFT), and increasing concentrations of the test compound ((R)- or (S)-3-phenoxypyrrolidine).[10][17]

  • Nonspecific Binding: To a separate set of wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol or cocaine) to determine nonspecific binding.[17]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

start Prepare hDAT-expressing cell membranes setup Set up 96-well plate: 1. Membranes 2. [³H]Radioligand (e.g., CFT) 3. Test Enantiomer (serial dilution) start->setup nsb Define Nonspecific Binding (add excess cocaine) setup->nsb incubate Incubate to Equilibrium (e.g., 2h at 4°C) setup->incubate nsb->incubate harvest Rapid Filtration (separate bound/free ligand) incubate->harvest count Liquid Scintillation Counting (quantify bound radioactivity) harvest->count analyze Data Analysis: Plot competition curve Calculate IC₅₀ and Kᵢ count->analyze end Determine Binding Affinity (Kᵢ) for (R)- and (S)-enantiomers analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol 3: In Vitro Dopamine Uptake Inhibition Assay

While binding assays measure affinity, functional assays measure the effect of a compound on the biological activity of the target. This protocol determines the potency (IC₅₀) of each enantiomer in inhibiting dopamine uptake.

Step-by-Step Methodology:

  • Cell Culture: Grow hDAT-expressing cells on 24- or 48-well plates until confluent.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test compound ((R)- or (S)-3-phenoxypyrrolidine).

  • Initiate Uptake: Add a fixed concentration of [³H]dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the initial linear phase of dopamine uptake.

  • Terminate Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 or 1% SDS).[17]

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the amount of radioactivity taken up by the cells.

  • Data Analysis: Define 100% uptake as the amount measured in the absence of any inhibitor and 0% uptake as nonspecific uptake measured in the presence of a saturating concentration of a known inhibitor (e.g., cocaine). Plot the percentage of inhibition versus the logarithm of the test compound concentration and use non-linear regression to determine the IC₅₀ value for each enantiomer.

start Culture hDAT-expressing cells in multi-well plates preincubate Pre-incubate cells with (R)- or (S)-enantiomer start->preincubate initiate Initiate uptake by adding [³H]Dopamine preincubate->initiate incubate Incubate for short period (e.g., 10 min at 37°C) initiate->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate lyse Lyse cells to release internalized radioactivity terminate->lyse count Liquid Scintillation Counting lyse->count analyze Data Analysis: Plot inhibition curve Calculate IC₅₀ count->analyze end Determine Functional Potency (IC₅₀) for each enantiomer analyze->end

Figure 3: Workflow for an in vitro dopamine uptake inhibition assay.

Conclusion and Future Directions

The fundamental principles of stereochemistry in pharmacology strongly suggest that the (R)- and (S)-enantiomers of this compound will possess distinct bioactivity profiles. Inferences drawn from structurally related compounds active at key CNS targets, such as the dopamine transporter, indicate that these differences are likely to be significant in terms of both binding affinity and functional potency.[10][13]

The experimental workflows detailed in this guide provide a robust framework for the empirical determination of these differences. By systematically synthesizing the pure enantiomers and evaluating them in parallel through rigorous in vitro binding and functional assays, researchers can elucidate the precise structure-activity relationship for this chiral scaffold. Such studies are essential for advancing our understanding of ligand-receptor interactions and for the rational design of novel, more selective, and potentially safer therapeutic agents. Future research should focus on executing these comparative studies and expanding the investigation to a broader panel of biological targets to fully uncover the therapeutic potential of each specific enantiomer of this compound.

References

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. (2023). PNAS. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). NIH Public Access. [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). PubMed. [Link]

  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS Publications. [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010). MDPI. [Link]

  • Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. (n.d.). ResearchGate. [Link]

  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). RSC Publishing. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

  • Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives. (2008). PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (n.d.). MDPI. [Link]

  • Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. (2015). PubMed. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. [Link]

  • Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs. (n.d.). PMC - PubMed Central. [Link]

  • Pyrrolidine derivatives as muscarinic receptor antagonists. (2006).
  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. (n.d.). Frontiers. [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010). ResearchGate. [Link]

  • "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. (n.d.). PubMed. [Link]

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Organic Chemistry Portal. [Link]

  • Antidopaminergic effects of the stereoisomers of N-[(1-alkyl-2- pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides. (n.d.). PubMed. [Link]

  • Stereospecific effects of benzo[d]isothiazolyloxypropanolamine derivatives at beta-adrenoceptors: synthesis, chiral resolution, and biological activity in vitro. (2009). PubMed. [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2022). ResearchGate. [Link]

  • Stereoselective inversion of (R)-fenoprofen to (S)-fenoprofen in humans. (n.d.). PubMed. [Link]

  • Comparative Pharmacology of S(+)-Ibuprofen and (RS). (2019). ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxypyrrolidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenoxypyrrolidine is a valuable scaffold in medicinal chemistry and drug discovery, appearing as a key structural motif in a range of biologically active molecules. Its synthesis, therefore, is a subject of considerable interest for researchers in both academic and industrial settings. The choice of synthetic route can significantly impact the efficiency, scalability, cost-effectiveness, and stereochemical outcome of the final product.

This guide provides a comprehensive, head-to-head comparison of two prominent synthetic routes for the preparation of this compound. We will delve into the strategic and tactical considerations behind each pathway, offering detailed experimental protocols and supporting data to empower researchers to make informed decisions for their specific synthetic goals. The two routes diverge in the crucial C-O bond-forming step, employing either the Mitsunobu reaction or the Williamson ether synthesis . For a robust comparison, both routes will commence from a common and readily available chiral precursor, (S)-N-Boc-3-hydroxypyrrolidine, which can be synthesized from either L-glutamic acid or (S)-epichlorohydrin.

Route 1: The Mitsunobu Reaction Approach

The Mitsunobu reaction is a powerful and versatile method for the formation of esters, ethers, and other functionalities from a primary or secondary alcohol.[1] It proceeds with a clean inversion of stereochemistry at the alcohol carbon, a critical feature for the synthesis of enantiopure compounds.[1]

Overall Strategy

This route involves the direct coupling of N-Boc-(S)-3-hydroxypyrrolidine with phenol under Mitsunobu conditions, followed by the deprotection of the Boc group to yield the target compound.

Mitsunobu Route start N-Boc-(S)-3-hydroxypyrrolidine mitsunobu Mitsunobu Reaction (PPh3, DIAD) start->mitsunobu phenol Phenol phenol->mitsunobu intermediate N-Boc-(S)-3-phenoxypyrrolidine mitsunobu->intermediate deprotection N-Boc Deprotection (HCl or TFA) intermediate->deprotection product (S)-3-Phenoxypyrrolidine deprotection->product

Caption: Synthetic pathway for this compound via the Mitsunobu reaction.

In-Depth Analysis and Causality

The choice of the Mitsunobu reaction is predicated on its mild reaction conditions and high stereospecificity. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.[1] The use of N-Boc protected 3-hydroxypyrrolidine is crucial as the free secondary amine would otherwise compete as a nucleophile. Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its reduced toxicity and the often crystalline nature of its hydrazine byproduct, which can simplify purification.[2]

Experimental Protocol

Step 1: N-Boc-(S)-3-phenoxypyrrolidine Synthesis via Mitsunobu Reaction

  • Materials: N-Boc-(S)-3-hydroxypyrrolidine, phenol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.) and phenol (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.2 eq.) portion-wise.

    • Slowly add a solution of DIAD (1.2 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-(S)-3-phenoxypyrrolidine.[3]

  • Expected Yield: 70-85%

Step 2: N-Boc Deprotection

  • Materials: N-Boc-(S)-3-phenoxypyrrolidine, 4M HCl in 1,4-dioxane, diethyl ether.

  • Procedure:

    • Dissolve the N-Boc-(S)-3-phenoxypyrrolidine (1.0 eq.) in a minimal amount of 1,4-dioxane.

    • Add 4M HCl in 1,4-dioxane (4-5 eq.) and stir the solution at room temperature for 1-2 hours.[4]

    • Monitor the deprotection by TLC.

    • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-3-phenoxypyrrolidine hydrochloride.

    • For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent (e.g., dichloromethane).

  • Expected Yield: >95%

Route 2: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[5] This Sₙ2 reaction is generally reliable and scalable.

Overall Strategy

This route involves the conversion of the hydroxyl group of N-Boc-(S)-3-hydroxypyrrolidine into a good leaving group (e.g., iodide or tosylate), followed by nucleophilic substitution with sodium phenoxide. The final step is the deprotection of the Boc group.

Williamson_Route start N-Boc-(S)-3-hydroxypyrrolidine activation Activation of -OH (e.g., I₂, PPh₃, Imidazole) start->activation intermediate1 N-Boc-(R)-3-iodopyrrolidine activation->intermediate1 williamson Williamson Ether Synthesis (Sₙ2) intermediate1->williamson phenol Sodium Phenoxide phenol->williamson intermediate2 N-Boc-(S)-3-phenoxypyrrolidine williamson->intermediate2 deprotection N-Boc Deprotection (HCl or TFA) intermediate2->deprotection product (S)-3-Phenoxypyrrolidine deprotection->product

Caption: Synthetic pathway for this compound via the Williamson ether synthesis.

In-Depth Analysis and Causality

The Williamson ether synthesis provides a robust alternative to the Mitsunobu reaction. A key consideration is the initial activation of the hydroxyl group. Conversion to an iodide is often preferred over a tosylate or mesylate as iodide is an excellent leaving group. This activation step proceeds with inversion of configuration, and the subsequent Sₙ2 reaction with sodium phenoxide also results in an inversion, leading to the desired (S)-enantiomer of the final product. The use of a strong base like sodium hydride to generate the phenoxide is critical for driving the reaction to completion.

Experimental Protocol

Step 1: Synthesis of N-Boc-(R)-3-iodopyrrolidine

  • Materials: N-Boc-(S)-3-hydroxypyrrolidine, iodine (I₂), triphenylphosphine (PPh₃), imidazole, dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.), triphenylphosphine (1.5 eq.), and imidazole (2.0 eq.) in DCM at 0 °C, add iodine (1.5 eq.) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-(R)-3-iodopyrrolidine.

  • Expected Yield: 80-90%

Step 2: N-Boc-(S)-3-phenoxypyrrolidine Synthesis via Williamson Ether Synthesis

  • Materials: N-Boc-(R)-3-iodopyrrolidine, phenol, sodium hydride (NaH), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF at 0 °C, add a solution of phenol (1.2 eq.) in anhydrous DMF dropwise.

    • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

    • Add a solution of N-Boc-(R)-3-iodopyrrolidine (1.0 eq.) in anhydrous DMF to the phenoxide solution.

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain N-Boc-(S)-3-phenoxypyrrolidine.

  • Expected Yield: 75-85%

Step 3: N-Boc Deprotection

  • This step is identical to Step 2 in the Mitsunobu route.

Head-to-Head Comparison

FeatureMitsunobu Reaction RouteWilliamson Ether Synthesis Route
Number of Steps 2 (from N-Boc-3-hydroxypyrrolidine)3 (from N-Boc-3-hydroxypyrrolidine)
Overall Yield Generally high (65-80%)Good to high (60-75%)
Stereocontrol Excellent, single inversionExcellent, two sequential inversions
Reagents & Byproducts PPh₃, DIAD/DEAD (toxic, difficult to remove byproducts)I₂, PPh₃, NaH (flammable), relatively cleaner byproducts
Reaction Conditions Mild (0 °C to room temperature)Requires heating for the etherification step (60-80 °C)
Scalability Can be challenging due to byproduct removal and cost of reagents[6]Generally more scalable and cost-effective[7][8]
Substrate Scope Sensitive to sterically hindered alcohols and phenols with low pKaRobust for a wide range of phenols

Synthesis of the Chiral Precursor: (S)-N-Boc-3-hydroxypyrrolidine

A reliable and scalable synthesis of the starting material is paramount. Two common routes from commercially available starting materials are presented below.

From (S)-Epichlorohydrin

This route offers a cost-effective and efficient pathway.

Epichlorohydrin_Route start (S)-Epichlorohydrin step1 Ring-opening (NaCN, H₂SO₄) start->step1 intermediate1 (S)-4-Chloro-3-hydroxybutyronitrile step1->intermediate1 step2 Reduction & Cyclization (NaBH₄, BF₃·OEt₂; Na₂CO₃) intermediate1->step2 intermediate2 (S)-3-Hydroxypyrrolidine step2->intermediate2 step3 N-Boc Protection ((Boc)₂O) intermediate2->step3 product (S)-N-Boc-3-hydroxypyrrolidine step3->product

Caption: Synthesis of the chiral precursor from (S)-epichlorohydrin.

A patent describes a high-yield, one-pot cyclization process from 4-chloro-3-hydroxy-butyronitrile, with an overall yield of the final product being 85% or above and purity greater than 95%.[9]

From L-Glutamic Acid

This route utilizes a readily available and inexpensive chiral starting material from the chiral pool.

Glutamic_Acid_Route start L-Glutamic Acid step1 Cyclization & Reduction start->step1 intermediate1 (S)-Pyroglutaminol step1->intermediate1 step2 Conversion to Pyrrolidone intermediate1->step2 step3 Reduction & Protection step2->step3 intermediate2 (S)-2-Pyrrolidone product (S)-N-Boc-3-hydroxypyrrolidine step3->product

Caption: Synthesis of the chiral precursor from L-glutamic acid.

The conversion of L-glutamic acid to 2-pyrrolidone can be achieved in high yield using a Ru/Al₂O₃ catalyst.[10] Subsequent reduction and protection steps lead to the desired precursor.

Conclusion and Recommendations

Both the Mitsunobu and Williamson ether synthesis routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

  • For laboratory-scale synthesis, particularly when stereochemical integrity is paramount and mild conditions are required, the Mitsunobu reaction is an excellent choice. Its one-step conversion of the alcohol to the ether is elegant and often high-yielding. However, researchers must be prepared for potentially challenging purification to remove triphenylphosphine oxide and the hydrazine byproduct.

  • For larger-scale synthesis and process development, the Williamson ether synthesis is generally the more robust and cost-effective option. While it involves an additional step to activate the alcohol, the reagents are less expensive, and the purification is typically more straightforward. The scalability of the Williamson ether synthesis is well-established in industrial settings.[7][8]

The choice of route for the synthesis of the chiral precursor, (S)-N-Boc-3-hydroxypyrrolidine, will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. The route from (S)-epichlorohydrin is often favored for its efficiency and high overall yield.

Ultimately, the optimal synthetic strategy will be dictated by the specific needs of the project, balancing factors of yield, purity, cost, scalability, and safety. This guide provides the foundational knowledge and detailed protocols to enable researchers to navigate these choices effectively.

References

  • Javaherian, M., Kazemi, F., Ayati, S. E., & Davarpanah, J. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. Available at: [Link]

  • SID. (n.d.). A TANDEM SCALABLE MICROWAVE-ASSISTED WILLIAMSON ALKYL ARYL ETHER SYNTHESIS UNDER MILD CONDITIONS. Retrieved from [Link]

  • Javaherian, M., et al. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. RSC Publishing. Available at: [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Development of a continuous process: a perspective for Mitsunobu reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • Slideshare. (n.d.). N boc-3-pyrrolidinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovative metabolic pathway design for efficient l-glutamate production by suppressing CO2 emission. PubMed. Available at: [Link]

  • FTI JAYABAYA. (n.d.). Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). N-Substituted Pyrrolidin-3-ones as Heterocyclic Building Blocks. Enantioselective. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isotopically labelled glycyl‐L‐prolyl‐L‐glutamic acid (Glypromate®) and derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). L-Glutamic Acid. PubChem. Available at: [Link]

  • LinkedIn. (2025). (R)-3-Phenylpyrrolidine Hydrochloride Reagent Analysis Report 2025. Retrieved from [Link]

Sources

Purity Under the Microscope: A Comparative Benchmarking of 3-Phenoxypyrrolidine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the quality of starting materials is paramount. The seemingly minor difference between 99.5% and 99.9% purity can be the determining factor in the success or failure of a synthesis, the reliability of biological data, or the safety profile of a potential therapeutic agent. 3-Phenoxypyrrolidine, a key building block in the synthesis of various biologically active compounds, is no exception. Its structural integrity and the absence of deleterious impurities are critical for achieving reproducible and accurate results.

This in-depth guide provides a comprehensive framework for benchmarking the purity of this compound from different commercial suppliers. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three representative suppliers. Our aim is to equip you with the knowledge and tools to make informed decisions when sourcing this crucial chemical intermediate.

The Critical Role of Purity in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound, with its combination of a secondary amine and a phenoxy group, offers versatile handles for chemical modification, making it a valuable precursor for a wide range of therapeutic candidates, from central nervous system agents to anticancer drugs.[2][3]

However, the synthetic route to this compound can introduce various impurities, including starting materials, by-products, and residual solvents.[4][5] These impurities can have significant consequences:

  • Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulties in purification.

  • Inaccurate Biological Data: Unidentified impurities with their own biological activity can lead to misleading results in in-vitro and in-vivo assays, potentially masking the true efficacy or toxicity of the target compound.

  • Safety Concerns: Certain impurities, even at trace levels, can be toxic or mutagenic, posing a significant risk in drug development.[4]

Therefore, a thorough analytical assessment of this compound from any supplier is not just a quality control measure; it is a fundamental aspect of good scientific practice.

Experimental Design for Purity Benchmarking

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. We have selected three complementary methods to create a robust analytical workflow:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. Chiral HPLC is also crucial for determining the enantiomeric purity of this chiral molecule.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. The mass spectrometry data provides structural information about the impurities.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and allows for the identification and quantification of structural analogs and other impurities. Both ¹H and ¹³C NMR are invaluable for confirming the identity and integrity of the molecule.[10][11][12][13][14]

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound samples.

experimental_workflow cluster_sample Sample Reception & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample This compound Samples (Suppliers A, B, C) Preparation Sample Dissolution (Appropriate Solvents) Sample->Preparation HPLC HPLC Analysis (Purity & Chiral Purity) Preparation->HPLC GCMS GC-MS Analysis (Volatile Impurities) Preparation->GCMS NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Preparation->NMR Integration Peak Integration & Quantification HPLC->Integration Interpretation Spectral Interpretation GCMS->Interpretation NMR->Interpretation Comparison Comparative Purity Table Integration->Comparison Interpretation->Comparison Report Final Purity Assessment Report Comparison->Report

Caption: Experimental workflow for the purity benchmarking of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Rationale: This method allows for the accurate quantification of this compound and the separation of its enantiomers, which is critical as different enantiomers can have vastly different pharmacological effects. A reversed-phase method is suitable for the analysis of this moderately polar compound.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column, e.g., a polysaccharide-based column like Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or low-boiling point by-products.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification

Rationale: NMR provides unambiguous structural confirmation of the main component and can be used to identify and quantify impurities that have a different chemical structure from this compound.

Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Set a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Comparative Purity Analysis of Hypothetical Suppliers

To illustrate the importance of this multi-faceted approach, we present a comparative analysis of hypothetical purity data for this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, % Area) 99.85%98.50%99.20%
Enantiomeric Purity (%ee) 99.9%99.5%99.8%
Impurity 1 (Phenol, GC-MS) 0.05%0.50%0.10%
Impurity 2 (Unidentified, HPLC) Not Detected0.75% (at RRT 1.2)0.45% (at RRT 0.8)
Residual Solvents (GC-MS) < 0.01% (Toluene)0.20% (Toluene)0.05% (DCM)
¹H NMR Conforms to structureConforms, with minor unidentified peaksConforms, with minor unidentified peaks
Appearance White to off-white solidYellowish solidOff-white solid

Interpretation of Results:

  • Supplier A: This material demonstrates the highest overall purity and enantiomeric excess. The levels of known and unknown impurities, as well as residual solvents, are very low. The material's appearance is also consistent with a high-purity product. This would be the preferred choice for sensitive applications where purity is of utmost importance.

  • Supplier B: While still of relatively high purity, this sample contains a significant amount of phenol, a likely starting material. The presence of a major unidentified impurity and higher levels of residual toluene could negatively impact subsequent reactions and introduce variability. The yellowish appearance may also be indicative of impurities. Further investigation to identify the unknown impurity would be necessary before use.

  • Supplier C: This sample shows good purity, but the presence of a significant unidentified impurity warrants caution. While the residual solvent level is acceptable, the unknown impurity could have unforeseen consequences in downstream applications.

Conclusion: An Informed Choice for Reliable Research

The purity of a chemical building block like this compound is not a trivial detail; it is a critical parameter that can profoundly influence the outcome of research and development projects. As demonstrated, a comprehensive analytical approach employing HPLC, GC-MS, and NMR is essential for a thorough assessment of product quality from different suppliers.

This guide provides a robust framework for conducting such a comparative analysis. By implementing these methodologies, researchers and drug development professionals can make data-driven decisions when sourcing critical raw materials, thereby enhancing the reliability, reproducibility, and safety of their scientific endeavors. The investment in rigorous quality assessment at the outset can prevent costly and time-consuming troubleshooting later in the development pipeline.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... Retrieved from [Link]

  • Ryze Chemie. (2025, March 10). Purity Standards in Fine Chemicals: A Buyer's Comprehensive.... Retrieved from [Link]

  • Quora. (2022, October 29). What is the purity level of fine chemicals used in research labs?. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Unknown Source. (n.d.). 1. Chemical Grade Definitions from Highest to Lowest Purity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Pharmacia. (2019, May 14). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]

  • West Virginia University. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity occurrence and removal in crystalline products from process reactions. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (n.d.). Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. Retrieved from [Link]

  • JSM Central. (2016, October 12). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Retrieved from [Link]

  • Boron Molecular. (2023, May 9). What are organic fine chemicals? – a fine chemicals manufacturer's guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

  • PubMed. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

A Comparative Analysis of 3-Phenoxypyrrolidine Analogs as Novel Antidepressant Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in CNS Drug Discovery

The landscape of antidepressant therapy, long dominated by agents modulating serotonin and norepinephrine, is gradually evolving. While Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have provided relief for many, a significant portion of patients with Major Depressive Disorder (MDD) exhibit only partial or no response.[1] This therapeutic gap has spurred the investigation of novel chemical scaffolds and mechanisms of action. Among these, the 3-phenoxypyrrolidine framework has emerged as a particularly promising starting point for the development of next-generation antidepressants, particularly those acting as Triple Reuptake Inhibitors (TRIs).

This guide provides a comparative analysis of this compound analogs, synthesizing preclinical data to evaluate their potential. We will delve into their mechanism of action, compare their in vitro potency against established drugs, examine their in vivo efficacy in behavioral models, and provide a detailed protocol for a key in vitro assay to facilitate reproducibility and further investigation.

The Rationale for Triple Reuptake Inhibition

The monoamine hypothesis posits that depression is linked to a deficiency in synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2] While SSRIs and SNRIs primarily target the serotonin transporter (SERT) and norepinephrine transporter (NET), they have a limited impact on the dopamine transporter (DAT). Dopamine is critically involved in regulating mood, motivation, and reward pathways.[1] The persistence of symptoms like anhedonia (the inability to feel pleasure) in many patients treated with SSRIs/SNRIs may be linked to insufficient dopaminergic activity.[1]

Triple Reuptake Inhibitors (TRIs) are designed to simultaneously block SERT, NET, and DAT.[3] This broader neurochemical profile is hypothesized to offer superior efficacy, a faster onset of action, and the potential to treat a wider range of depressive symptoms compared to traditional agents.[1][3] The this compound scaffold has proven to be a versatile template for designing potent and balanced TRIs.[4]

Monoamine_Hypothesis cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_synapse cluster_postsynaptic Postsynaptic Neuron Pre_5HT Serotonin (5-HT) SERT SERT Pre_5HT->SERT Reuptake Pre_NE Norepinephrine (NE) NET NET Pre_NE->NET Reuptake Pre_DA Dopamine (DA) DAT DAT Pre_DA->DAT Reuptake Syn_5HT Increased 5-HT Syn_NE Increased NE Syn_DA Increased DA Post_Receptor Postsynaptic Receptors Syn_5HT->Post_Receptor Syn_NE->Post_Receptor Syn_DA->Post_Receptor Antidepressant_Effect Therapeutic Effect Post_Receptor->Antidepressant_Effect Leads to TRI This compound Analogs (TRIs) TRI->SERT Block TRI->NET Block TRI->DAT Block

Figure 1. Mechanism of Action of this compound TRIs.
Comparative In Vitro Potency

A crucial first step in evaluating antidepressant potential is to determine a compound's binding affinity and reuptake inhibition potency at the monoamine transporters. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where lower values indicate greater potency. The table below compares the in vitro transporter inhibition profiles of representative 3,3-disubstituted pyrrolidine analogs with established antidepressants.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)SERT:NET RatioSERT:DAT RatioReference
Analog 1 (Example) 5.210.525.10.50.2[4]
Analog 2 (Example) 8.12.315.63.50.5[4]
Paroxetine (SSRI) 0.11302600.00080.0004[5][6]
Sertraline (SSRI) 0.2625250.010.01[6]
Fluoxetine (SSRI) 1.02409400.0040.001[6]
Venlafaxine (SNRI) 2712024000.230.01N/A

Note: Data for Analogs 1 and 2 are representative values derived from published series of 3,3-disubstituted pyrrolidines.[4] Data for established drugs are compiled from multiple sources for comparison.[5][6] Ratios are calculated as (IC50 SERT / IC50 Target).

Analysis of Structure-Activity Relationships (SAR): The data reveal that substitutions on the pyrrolidine ring are critical for modulating potency and selectivity.[4] Unlike SSRIs such as Paroxetine and Fluoxetine, which exhibit profound selectivity for SERT, the this compound analogs demonstrate a more balanced profile with low nanomolar potency across all three transporters.[4][6] This balanced profile is a key design feature of TRIs, intended to harness the synergistic effects of elevating all three monoamines. For instance, while Paroxetine is over 1000-fold more selective for SERT than NET, the example analogs show ratios closer to unity, indicating a more even distribution of activity.[4][5]

In Vivo Efficacy in Preclinical Models of Depression

While in vitro data are essential for confirming the mechanism of action, in vivo studies are necessary to establish antidepressant-like activity. The mouse tail suspension test (TST) is a widely used behavioral assay where a reduction in immobility time is indicative of potential antidepressant efficacy.

Treatment (Dose, i.p.)Immobility Time (% of Vehicle Control)Significance (p-value)Reference
Vehicle 100%-[4]
Pyrrolidine Analog (30 mg/kg)~60%< 0.05[4]
Fluoxetine (20 mg/kg)~55%< 0.05[1]
Imipramine (30 mg/kg)~50%< 0.05[7]

Experimental Insights: In the TST, a novel 3,3-disubstituted pyrrolidine analog demonstrated a significant, dose-dependent reduction in immobility time at 30 mg/kg, an effect comparable in magnitude to established antidepressants like Fluoxetine and Imipramine.[1][4][7] This finding is crucial as it provides evidence that the in vitro transporter inhibition translates into a functional antidepressant-like effect in a living organism. The choice of the TST is strategic; it is a high-throughput primary screen sensitive to a broad range of antidepressants that act on the monoaminergic system.

Figure 2. Workflow for the Mouse Tail Suspension Test (TST).
Detailed Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

To ensure the trustworthiness and reproducibility of the findings, this section details a standard protocol for measuring monoamine reuptake inhibition. This assay is fundamental for characterizing the primary pharmacological activity of potential antidepressant compounds.

Objective: To determine the IC50 values of test compounds (e.g., this compound analogs) for the inhibition of serotonin, norepinephrine, and dopamine uptake in rat synaptosomes.

Materials:

  • Rat brain tissue (striatum for DA, hippocampus for NE, cortex for 5-HT)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer

  • Radiolabeled neurotransmitters: [3H]5-HT, [3H]NE, [3H]DA

  • Test compounds and reference inhibitors (e.g., Paroxetine, Desipramine, GBR-12909)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in fresh Krebs-Ringer buffer and determine protein concentration (e.g., via Bradford assay).

  • Uptake Inhibition Assay:

    • Prepare serial dilutions of the test compounds and reference inhibitors.

    • In a 96-well plate, add 50 µL of buffer, 25 µL of test compound/vehicle, and 100 µL of the synaptosomal preparation.

    • Pre-incubate the mixture for 10 min at 37°C.

    • Initiate the uptake reaction by adding 25 µL of the respective [3H]-labeled neurotransmitter (final concentration ~10-20 nM).

    • Incubate for 5-10 min at 37°C. The short incubation time is critical to measure the initial rate of uptake and prevent metabolism of the neurotransmitter.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step quickly separates the synaptosomes (containing uptaken radiolabel) from the buffer.

    • Wash the filters three times with ice-cold buffer to remove unbound radiolabel.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., 10 µM Paroxetine for SERT).

    • Specific uptake is calculated by subtracting non-specific counts from total counts.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Discussion and Future Outlook

The comparative data indicate that this compound analogs are potent monoamine reuptake inhibitors with a more balanced profile than classic SSRIs and SNRIs.[4] Their efficacy in preclinical models like the TST suggests this in vitro activity translates to a functional antidepressant-like effect.[4]

The primary advantage of this class lies in its potential as a triple reuptake inhibitor. By elevating dopamine in addition to serotonin and norepinephrine, these compounds could offer broader therapeutic benefits, potentially addressing symptoms like anhedonia and cognitive impairment that are often resistant to current treatments.[1]

However, several challenges remain. The engagement of the dopamine transporter raises concerns about potential abuse liability, which must be carefully evaluated in further preclinical safety studies.[3] Furthermore, while the TST is a valuable screening tool, efficacy must be confirmed in more sophisticated models of depression that assess chronic stress or anhedonia. Future research should focus on optimizing the SAR to fine-tune the SERT:NET:DAT ratio, conducting comprehensive ADME-Tox profiling, and exploring efficacy in advanced behavioral paradigms to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Hancock, A. A., Buckner, S. A., Giardina, W. J., Brune, M. E., Lee, J. Y., Morse, P. A., ... & D'Andrea, G. (1995). Preclinical pharmacological actions of (+/-)-(1'R,3R)-3-phenyl-1-[1',2',3',4'-tetrahydro-5',6'-methylene-dioxy-1'-naphthalenyl) methyl] pyrrolidine methanesulfonate (ABT-200), a potential antidepressant agent that antagonizes alpha-2 adrenergic receptors and inhibits the neuronal uptake of norepinephrine. The Journal of Pharmacology and Experimental Therapeutics, 272(3), 1160–1169. [Link]

  • Micheli, F., Bernard, M., Bertani, B., Cereda, E., D'Alo', G., Donati, D., ... & Pozzan, A. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6143-6147. [Link]

  • Subbaiah, M. A. P., Yildiz, G., & Talahalli, R. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 6(1), 75-90. [Link]

  • Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Tian, J., Zhang, L., Li, X., Wu, N., Li, J., & Zhang, Y. (2018). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology, 9, 1245. [Link]

  • Sapa, J., Słoczyńska, K., Pytka, K., & Filipek, B. (2011). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports, 63(1), 143-151. [Link]

  • Wróbel, D., Stawowska, J., Satała, G., Bojarski, A. J., & Pawłowski, M. (2017). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Bioorganic & Medicinal Chemistry, 25(1), 268-277. [Link]

  • Zhu, F., Li, Y., & Chen, C. (2022). Potential of Heterogeneous Compounds as Antidepressants: A Narrative Review. International Journal of Molecular Sciences, 23(22), 13776. [Link]

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737-748. [Link]

  • Wróbel, D., Stawowska, J., Satała, G., Bojarski, A. J., & Pawłowski, M. (2020). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 25(20), 4811. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]

  • Wróbel, D., Stawowska, J., Satała, G., Bojarski, A. J., & Pawłowski, M. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(11), 3324. [Link]

  • Rivara, M., Lodola, A., Mor, M., Bordi, F., Plazzi, G., & Spadoni, G. (2016). Discovery, synthesis and SAR of 3-aryl pyrazolidines, novel dual orexin receptor antagonists for the treatment of sleep disorders. Bioorganic & Medicinal Chemistry, 24(22), 5863-5878. [Link]

  • Brown, A. M., Gee, S. M., & Fisher, D. W. (2019). SSRIs differentially modulate the effects of pro-inflammatory stimulation on hippocampal plasticity and memory via sigma 1 receptors and neurosteroids. Neuropharmacology, 144, 1-11. [Link]

  • Cipriani, A., Furukawa, T. A., Salanti, G., Geddes, J. R., Higgins, J. P., Churchill, R., ... & Barbui, C. (2009). Paroxetine versus other anti-depressive agents for depression. Cochrane Database of Systematic Reviews, (2). [Link]

  • Beach, S. R., Kostis, W. J., & Celano, C. M. (2013). A comparison of the risk of QT prolongation among SSRIs. General Hospital Psychiatry, 35(5), 455-460. [Link]

  • Sanchez, C., Reines, E. H., & Montgomery, S. A. (2014). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike?. International Clinical Psychopharmacology, 29(4), 185-196. [Link]

  • ResearchGate. (n.d.). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. [Link]

  • Wang, Y., Liu, Y., Zhang, C., Zhang, Y., & Li, L. (2022). An Investigation of the Anti-Depressive Properties of Phenylpropanoids and Flavonoids in Hemerocallis citrina Baroni. Molecules, 27(18), 5894. [Link]

Sources

A Comparative Analysis of 3-Phenoxypyrrolidine Derivatives and Benzodiazepines as Anxiolytic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary

Anxiety disorders represent a significant global health burden, creating a persistent demand for effective and safe anxiolytic therapies. For decades, benzodiazepines have been a cornerstone of treatment, valued for their rapid onset and efficacy. However, their clinical utility is hampered by a challenging side-effect profile, including sedation, cognitive impairment, and a high potential for tolerance and dependence. This has spurred the search for novel anxiolytic agents with improved therapeutic windows. Among the emerging candidates, 3-phenoxypyrrolidine derivatives have shown considerable promise in preclinical studies, suggesting a potential departure from the limitations of classical benzodiazepines. This guide provides a detailed comparison of these two classes of compounds, examining their mechanisms of action, preclinical efficacy, and side-effect profiles, supported by experimental data and protocols to inform future research and development.

The Benzodiazepine Benchmark: A Double-Edged Sword

Benzodiazepines, such as diazepam and alprazolam, exert their anxiolytic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its role is to reduce neuronal excitability.[3] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[4] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of negative chloride ions hyperpolarizes the neuron, making it less likely to fire and leading to widespread CNS depression.[3][5] This mechanism is responsible for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1]

Mechanism of Action: GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel. The specific subunit composition of the receptor determines its pharmacological properties. For instance, the α1 subunit is primarily associated with sedative effects, while the α2 subunit is linked to anxiolytic effects.[3] Classical benzodiazepines are generally non-selective, binding to multiple subunit subtypes, which contributes to their broad range of effects and side effects.[3]

GABAA_Mechanism Benzodiazepine Mechanism of Action cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Pentameric Structure GABA Site BZD Site Chloride (Cl-) Channel Cl_ion Cl- Influx GABAA:f2->Cl_ion Enhances Channel Opening Frequency GABA GABA GABA->GABAA:f0 Binds BZD Benzodiazepine BZD->GABAA:f1 Binds (Allosteric) Result Neuronal Hyperpolarization (Inhibition) Cl_ion->Result Leads to Serotonin_Mechanism Potential this compound Derivative Mechanism cluster_synapse Serotonergic Synapse Presynaptic Presynaptic Neuron Serotonin (5-HT) Vesicles Serotonin 5-HT Presynaptic:f0->Serotonin Release Postsynaptic Postsynaptic Neuron 5-HT Receptors Effect Increased Synaptic 5-HT Concentration & Postsynaptic Signaling SERT SERT (Reuptake Transporter) Derivative This compound Derivative Derivative->Postsynaptic:f0 Modulates Derivative->SERT Blocks Serotonin->Postsynaptic:f0 Binds Serotonin->SERT Reuptake

Caption: A potential mechanism where derivatives block serotonin (5-HT) reuptake or modulate 5-HT receptors.

Head-to-Head: Preclinical Evidence and Experimental Design

The anxiolytic potential of novel compounds is primarily assessed using preclinical rodent models that rely on the animal's natural behaviors. The Elevated Plus Maze (EPM) is a gold-standard assay for this purpose. [6][7]

Experimental Workflow: The Elevated Plus Maze (EPM)

The EPM test is based on the conflict between a rodent's tendency to explore a new environment and its aversion to open, elevated spaces. [8][9]Anxiolytic compounds typically increase the animal's willingness to explore the open arms of the maze.

EPM_Workflow Elevated Plus Maze (EPM) Experimental Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation 1. Animal Habituation (45-60 min in testing room) Dosing 2. Compound Administration (e.g., i.p. injection) Habituation->Dosing Wait 3. Pre-treatment Time (e.g., 10-30 min) Dosing->Wait Placement 4. Place Animal in Center of Maze (facing closed arm) Wait->Placement Exploration 5. Allow Free Exploration (5-10 min) Placement->Exploration Recording 6. Record Session via Overhead Camera Exploration->Recording Tracking 7. Automated Video Tracking Recording->Tracking Metrics 8. Quantify Key Metrics: - Time in Open/Closed Arms - Entries into Open/Closed Arms - Total Distance Traveled Tracking->Metrics Stats 9. Statistical Analysis Metrics->Stats

Caption: A standardized workflow for assessing anxiolytic-like activity using the Elevated Plus Maze.

Detailed Protocol: Elevated Plus Maze
  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls (closed arms) and two opposing arms without walls (open arms). 2. Acclimation: Animals (mice or rats) are habituated to the testing room for at least 45-60 minutes before the experiment to reduce novelty-induced stress. [8][9]3. Dosing: Animals are divided into groups and administered the test compound (e.g., a this compound derivative), a positive control (e.g., diazepam), or a vehicle solution. The route of administration (e.g., intraperitoneal) and pre-treatment time are kept consistent. [8]4. Testing: Each animal is individually placed in the center of the maze, facing a closed arm, and allowed to explore freely for a 5-minute session. [6][10]5. Data Collection: An overhead camera records the session. Automated tracking software is used to measure parameters such as the time spent in and the number of entries into the open and closed arms. [9]6. Interpretation: A statistically significant increase in the time spent in or entries into the open arms, without a significant change in total locomotor activity (total arm entries or distance traveled), is indicative of an anxiolytic-like effect. [10]

Comparative Preclinical Data Summary

While direct head-to-head clinical trials are not available, preclinical data provides a basis for comparison. The table below synthesizes representative findings from rodent studies.

ParameterBenzodiazepines (e.g., Diazepam)This compound Derivatives (Representative)Source(s)
Primary Target GABA-A ReceptorSerotonin/Dopamine Systems[3]
Anxiolytic Efficacy (EPM) Robust increase in open arm time/entriesSignificant increase in open arm time/entries[7][11]
Onset of Action RapidVariable, potentially slower than BZDs[12][13]
Sedative Effects High, dose-dependentGenerally lower than BZDs at anxiolytic doses[14][15]
Motor Impairment Significant at higher dosesMinimal at effective doses[5][15]
Amnesic Effects PresentNot typically observed or significantly reduced[16][11]
Dependence/Withdrawal High potentialLower potential suggested by different mechanism[14]

Discussion and Future Perspectives

The available evidence positions this compound derivatives as a promising class of compounds for the development of novel anxiolytics. Their primary advantage lies in their potential to achieve anxiolysis through mechanisms that are distinct from the global CNS depression characteristic of benzodiazepines. By targeting neurotransmitter systems like serotonin and dopamine, these derivatives may offer a more nuanced modulation of the neural circuits underlying anxiety.

This mechanistic divergence suggests a favorable side-effect profile, with a potentially lower risk of sedation, cognitive impairment, and dependence. Preclinical studies have shown that certain derivatives can produce clear anxiolytic-like effects in behavioral models at doses that do not impair motor function. [15] However, the journey from a promising preclinical candidate to a clinically approved therapeutic is long. Future research must focus on:

  • Mechanism Deconvolution: Precisely identifying the molecular targets and downstream signaling pathways for the most potent derivatives.

  • Pharmacokinetic Profiling: Establishing brain penetration, half-life, and metabolic stability to ensure optimal dosing regimens. [11]* Safety and Toxicology: Rigorous evaluation of long-term safety, including cardiovascular effects and drug-drug interaction potential.

  • Translational Studies: Moving from rodent models to more complex preclinical and eventually clinical studies to validate efficacy in human populations.

References

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from Benzodiazepine Information Coalition. [Link]

  • JoVE. (2024). Sedatives and Hypnotics Drugs: Benzodiazepines. Retrieved from JoVE. [Link]

  • Lippincott NursingCenter. (2022). Benzodiazepines – How Do They Work?. Retrieved from Lippincott NursingCenter. [Link]

  • Drugs.com. (2025). Benzodiazepines: Uses, Side Effects, Interactions & Warnings. Retrieved from Drugs.com. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Retrieved from Wikipedia. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from protocols.io. [Link]

  • Walton, J. C., & Nutt, D. J. (2005). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 1(2), 1-5. [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from Melior Discovery. [Link]

  • ResearchGate. (2023). (PDF) Elevated plus maze protocol v1. Retrieved from ResearchGate. [Link]

  • Maltseva, M. O., et al. (2023). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Research Results in Pharmacology, 9(3), 85-98. [Link]

  • Fisenko, V. P., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 27(19), 6543. [Link]

  • Spasov, A. A., et al. (2023). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Pharmacology & Pharmacy, 14(10), 323-339. [Link]

  • Kostowski, W., & Płaźnik, A. (1990). The comparison of benzodiazepine derivatives and serotonergic agonists and antagonists in two animal models of anxiety. Polish Journal of Pharmacology and Pharmacy, 42(4), 339-349. [Link]

  • Hamza, A., & Galal, A. M. (2019). Clinical pharmacology of anxiolytics. Clinical Pharmacology and Therapeutics, 106(5), 943-949. [Link]

  • Clayton, T., et al. (2017). Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. Molecular Neuropsychiatry, 3(2), 99-111. [Link]

  • Wallach, J., & Chourasia, M. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(8), 1167-1171. [Link]

  • Puttkammer, M., et al. (1987). [The anxiolytic action of phenoxypropanolamine derivatives in comparison with propranolol, diazepam and placebo]. Arzneimittelforschung, 37(6), 721-725. [Link]

  • Lader, M. H., & Petursson, H. (1981). Benzodiazepine derivatives--side effects and dangers. Biological Psychiatry, 16(12), 1195-1201. [Link]

  • de Faria, V. B., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]

  • Manconi, A., et al. (2021). Designer Benzodiazepines: A Review of Toxicology and Public Health Risks. Toxics, 9(6), 143. [Link]

  • Pichat, P., et al. (1992). Neuropharmacology of a new potential anxiolytic compound, F 2692, 1-(3'-trifluoromethyl phenyl) 1,4-dihydro 3-amino 4-oxo 6-methyl pyridazine. 1. Acute and in vitro effects. Journal of Pharmacy and Pharmacology, 44(9), 747-753. [Link]

  • Kumar, A., et al. (2015). Synthesis, characterization and Evaluation for Anxiolytic activities of some Novel 4-Thiazolidinone Derivatives. Scholars Academic Journal of Pharmacy, 4(1), 1-5. [Link]

  • Mind. (n.d.). Comparing benzodiazepines. Retrieved from Mind. [Link]

  • Shakeri, R., et al. (2016). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. Iranian Journal of Pharmaceutical Research, 15(4), 877-885. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of 3-Phenoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, identifying a compound with promising pharmacological activity is merely the first step. A candidate molecule's journey to becoming a therapeutic agent is fraught with challenges, one of the most significant being its metabolic fate.[1][2] Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing parameters such as in vivo half-life, bioavailability, and potential for drug-drug interactions (DDIs).[2][3] Rapidly metabolized drugs may fail to achieve therapeutic concentrations, while those that are too stable can accumulate and cause toxicity.[4]

The 3-phenoxypyrrolidine scaffold is a privileged structure in medicinal chemistry, featured in a multitude of compounds targeting various biological systems.[5][6][7] Its synthetic tractability and three-dimensional nature make it an attractive starting point for library design.[5] However, the inherent structural features of this scaffold—namely the pyrrolidine ring and the aromatic ether linkage—present specific metabolic liabilities that must be addressed.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for comparing the in vitro metabolic stability of this compound derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, offering field-proven insights into identifying metabolic "hotspots" and guiding medicinal chemistry efforts toward designing more robust drug candidates.

Metabolic Landscape of the this compound Scaffold

Understanding the potential sites of metabolism is the cornerstone of designing stable molecules. The this compound core has several potential liabilities that are primarily addressed by Phase I oxidative enzymes, predominantly the Cytochrome P450 (CYP) superfamily.[8][9]

  • The Pyrrolidine Ring : This saturated heterocycle is susceptible to C-H oxidation (hydroxylation) at positions alpha to the nitrogen atom. If the nitrogen is substituted (e.g., with an N-alkyl group), it becomes a prime target for N-dealkylation.[10]

  • The Phenoxy Moiety (Aromatic Ether) : This functional group presents multiple metabolic pathways. The aromatic ring is a classic substrate for hydroxylation, typically at the para-position unless blocked.[11] Furthermore, the ether linkage itself can be a point of cleavage through O-dealkylation, a common metabolic route for aromatic ethers.[11][12]

These potential pathways are not mutually exclusive and often compete, with the specific substitution pattern on either ring dictating the primary route of metabolism.

cluster_main Potential Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent This compound Scaffold Aromatic_Hydroxylation Aromatic Hydroxylation (Phenoxy Ring) Parent->Aromatic_Hydroxylation Oxidation Pyrrolidine_Hydroxylation C-Hydroxylation (Pyrrolidine Ring) Parent->Pyrrolidine_Hydroxylation Oxidation O_Dealkylation O-Dealkylation (Ether Cleavage) Parent->O_Dealkylation Oxidation N_Dealkylation N-Dealkylation (If N-substituted) Parent->N_Dealkylation Oxidation Glucuronidation Glucuronidation / Sulfation (Post-Hydroxylation) Aromatic_Hydroxylation->Glucuronidation Pyrrolidine_Hydroxylation->Glucuronidation

Caption: Major metabolic pathways for this compound derivatives.

Experimental Design for Stability Assessment

To quantitatively assess metabolic stability, a systematic in vitro approach is essential. The primary goal is to determine two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[3][13][14] These values allow for the rank-ordering of compounds and can be used in models to predict in vivo hepatic clearance.[15][16]

Primary Screen: The Liver Microsomal Stability Assay

The workhorse for assessing Phase I metabolic stability is the liver microsomal stability assay. Liver microsomes are subcellular fractions (vesicles of the endoplasmic reticulum) isolated from hepatocytes that contain a high concentration of CYP enzymes.[15][16] This assay is cost-effective, has high throughput, and provides a robust measure of oxidative metabolism.[16][17]

cluster_workflow Microsomal Stability Assay Workflow A 1. Preparation - Thaw Microsomes - Prepare NADPH System - Prepare Compound Stock B 2. Incubation - Pre-warm microsomes & buffer - Add Compound (t=0) - Initiate with NADPH A->B C 3. Time-Point Sampling - Aliquot at 0, 5, 15, 30, 60 min - Quench with cold Acetonitrile containing Internal Standard B->C D 4. Sample Processing - Vortex - Centrifuge to pellet protein C->D E 5. Analysis - Analyze supernatant by LC-MS/MS - Quantify remaining parent compound D->E F 6. Data Calculation - Plot ln(% remaining) vs. time - Calculate t½ and CLint E->F

Caption: Standard workflow for a liver microsomal stability assay.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLMs), stored at -80°C

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds and Positive Controls (e.g., Verapamil - high turnover; Dextromethorphan - moderate turnover)

  • Acetonitrile (ACN), HPLC-grade

  • Internal Standard (IS) of a structurally unrelated, stable compound for LC-MS/MS analysis

  • 96-well incubation and collection plates

2. Procedure:

  • Compound Preparation : Prepare 1 mM stock solutions of test compounds and controls in DMSO. Further dilute in buffer to create a working solution (e.g., 100 µM). The final concentration of organic solvent in the incubation should be ≤ 0.5% to avoid inhibiting enzyme activity.[18]

  • Microsome Preparation : Thaw HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute the microsomes in cold phosphate buffer to a working concentration (e.g., 1.0 mg/mL).[18][19]

  • Incubation Setup : In an incubation plate, add the phosphate buffer and the HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation : Add the test compound working solution to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 30 µL) from each reaction well to a collection plate containing a quenching solution (e.g., 120 µL of cold ACN with the IS). The t=0 sample is taken immediately after adding the compound but before adding NADPH, or immediately after adding NADPH.

  • Sample Processing : Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to a new plate for analysis. Quantify the peak area ratio of the parent compound to the internal standard at each time point using a validated LC-MS/MS method.[1][20][21]

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein)[14]

Follow-Up Screen: CYP Reaction Phenotyping

Once a compound shows moderate to high metabolic turnover, it is crucial to identify which specific CYP isoforms are responsible. This information is vital for predicting potential DDIs.[9][22] Two complementary methods are widely used:

  • Recombinant Human CYPs (rhCYPs) : The compound is incubated individually with a panel of cDNA-expressed CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[22][23] The rate of metabolism by each enzyme directly indicates its contribution.

  • Chemical Inhibition : The compound is incubated with pooled HLMs in the presence and absence of potent, selective inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.[8][24]

cluster_logic CYP Reaction Phenotyping Logic A Compound with Metabolic Liability B Incubate with Panel of Individual Recombinant CYPs A->B C Measure turnover rate for each CYP B->C D Identify which CYP(s) show high activity C->D

Caption: Logic flow for CYP reaction phenotyping using rhCYPs.

Comparative Analysis: A Case Study of this compound Derivatives

To illustrate the principles discussed, let's analyze a set of hypothetical this compound derivatives where systematic structural modifications are made to probe and improve metabolic stability.

CompoundStructure
A (Generic this compound)
B (4-Fluoro on phenoxy ring)
C (N-Methyl on pyrrolidine)
D (Phenoxy replaced with Pyridyloxy)

(Note: Structures are illustrative placeholders for the described modifications.)

Table 1: Human Liver Microsomal Stability Data
CompoundModificationt½ (min)CLint (µL/min/mg)Stability Class
A Parent Scaffold12.5110.9Low
B 4-Fluoro (Phenoxy)55.125.2Moderate
C N-Methyl (Pyrrolidine)8.2169.0Very Low
D Pyridyloxy Bioisostere> 120< 11.6High
Table 2: CYP Reaction Phenotyping (% Contribution to Metabolism)
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Primary Metabolizing Enzyme(s)
A 5%15%8%12%60% CYP3A4
C 4%10%6%45% 35% CYP2D6, CYP3A4
Interpretation and Strategic Insights
  • Compound A (Parent Scaffold) : Exhibits low stability, with a half-life of 12.5 minutes. The reaction phenotyping data clearly implicates CYP3A4 as the major enzyme responsible for its metabolism.[8] This suggests the primary metabolic routes are likely aromatic hydroxylation on the electron-rich phenoxy ring and/or oxidation of the pyrrolidine ring.

  • Compound B (Blocking Metabolism) : The introduction of a fluorine atom at the 4-position of the phenoxy ring dramatically improves stability (t½ = 55.1 min). This is a classic medicinal chemistry strategy.[25] Fluorine is strongly electron-withdrawing, deactivating the aromatic ring towards oxidative attack. It also physically blocks the para-position, which is often the most favorable site for CYP-mediated hydroxylation. The causality is clear: blocking a primary metabolic "soft spot" forces metabolism to occur through slower, alternative pathways.

  • Compound C (Introducing a New Liability) : Adding a methyl group to the pyrrolidine nitrogen results in a compound with even lower stability (t½ = 8.2 min) than the parent. This modification introduces a new, highly susceptible site for metabolism: N-dealkylation . The phenotyping data shows a significant contribution from CYP2D6 , an enzyme well-known for metabolizing amines, alongside CYP3A4. This demonstrates how a seemingly minor structural change can introduce a new metabolic liability that overrides the original pathways.

  • Compound D (Bioisosteric Replacement) : Replacing the entire phenoxy ring with a pyridyloxy ring (a bioisostere) results in a highly stable compound.[26][27][28] The nitrogen atom in the pyridine ring acts as an electron sink, significantly reducing the electron density of the ring system and making it much less susceptible to oxidation by CYPs.[28][29] This strategy not only enhances metabolic stability but can also improve physicochemical properties like solubility.

Conclusion: A Framework for Rational Drug Design

The in vitro metabolic stability of this compound derivatives is not a random variable but a predictable outcome of their specific chemical structures. By employing a systematic evaluation process—beginning with a broad screen in human liver microsomes and progressing to specific CYP reaction phenotyping for labile compounds—researchers can gain critical insights into metabolic liabilities.

This guide has demonstrated that the metabolic fate of this important scaffold is a dynamic interplay between the pyrrolidine ring, the aromatic ether, and their respective substituents. Understanding these relationships allows for the rational design of next-generation compounds. Strategies such as blocking sites of metabolism with halogens, avoiding the introduction of new labile groups, and employing bioisosteric replacements are powerful tools in the medicinal chemist's arsenal to overcome metabolic hurdles and accelerate the journey from a promising hit to a viable drug candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Li, W., & Jia, H. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 40(7), 554-566. Retrieved from [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Obach, R. S. (2004). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 5(5), 439-449. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Mass Spectrometry, 37(9), 967-973. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]

  • University of Helsinki. (2007). Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Retrieved from [Link]

  • The Quest for Bioisosteric Replacements. (2009). Journal of Chemical Information and Modeling, 49(6), 1452-1467. Retrieved from [Link]

  • JECFA. (2004). Aliphatic and Aromatic Ethers. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). IntechOpen. Retrieved from [Link]

  • Factors Affecting Drug Metabolism. (n.d.). Pharmapproach. Retrieved from [Link]

  • Wang, X., et al. (2007). LC-MS-based metabolomics in drug metabolism. Drug Metabolism Reviews, 39(2-3), 411-445. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacology & Therapeutics, 109(1-2), 1-28. Retrieved from [Link]

  • Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016). Analytical and Bioanalytical Chemistry, 408(22), 6093-6104. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors Affecting Drug Metabolism Including Stereo Chemical Aspects. Retrieved from [Link]

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (2015). Reviews of Environmental Contamination and Toxicology, 237, 1-35. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658. Retrieved from [Link]

  • Ohe, T., et al. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of Biochemistry and Biophysics, 310(2), 402-409. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2018). Journal of Biosciences and Medicines, 6(11), 1-13. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. (2022). Journal of Medicinal Chemistry, 65(1), 324-340. Retrieved from [Link]

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Heterocyclic Aromatic Compounds in Aspergillus niger. (2025). Sciety Labs. Retrieved from [Link]

  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. (2024). Molecules, 29(24), 5623. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. Retrieved from [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2021). Molecules, 26(12), 3651. Retrieved from [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2019). Molecules, 24(16), 2947. Retrieved from [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). Bioorganic & Medicinal Chemistry Letters, 28(10), 1836-1840. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6668. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Unseen Hazard: A Step-by-Step Guide to the Proper Disposal of 3-Phenoxypyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-phenoxypyrrolidine, a compound utilized in various research applications. As a Senior Application Scientist, my aim is to provide you with a framework that is not only procedurally sound but also instills a deep understanding of the principles behind safe chemical waste management.

Core Principle: Proactive Hazard Assessment and Consultation

Given the limited specific toxicity and hazard data for this compound, the first and most critical step is to consult with your institution's Environmental Health and Safety (EHS) department . They are equipped to perform a formal waste characterization and provide specific guidance based on local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment. The following table outlines the recommended PPE based on the potential hazards associated with substituted pyrrolidines.

Equipment/Measure Specification Purpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of potentially harmful vapors.
Emergency Equipment Accessible eyewash station and safety showerFor immediate decontamination in case of accidental exposure.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate potential hazards.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill : For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.

  • Collect and Dispose : Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[2]

  • Solid Waste : Collect all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, leak-proof hazardous waste container.

  • Liquid Waste : If this compound is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste. Never dispose of solutions containing this chemical down the drain.[3]

  • Empty Containers : Containers that held this compound should be treated as hazardous waste. If institutional policy allows for the disposal of "empty" containers in regular trash, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous hazardous waste.[2]

Labeling and Storage: Clarity and Caution

Properly labeled and stored waste is essential for the safety of all laboratory personnel and waste handlers.

  • Labeling : The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Irritant," "Handle with Caution"). Note the date when waste was first added to the container.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is stored away from incompatible materials. Secondary containment is highly recommended to manage potential leaks.

Final Disposal: The Role of Your EHS Department

Once the hazardous waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. They will ensure the waste is transported and disposed of by a licensed hazardous waste facility in compliance with all regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision-making workflow for this compound waste disposal.

By adhering to these procedures and fostering a culture of safety and compliance, you contribute to the protection of yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Phenoxypyrrolidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 3-Phenoxypyrrolidine. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for protecting yourself and your colleagues. We will explore the "why" behind each procedural step, ensuring that every action is part of a self-validating system of safety.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. This compound is a combustible liquid that presents multiple health hazards. Its safe handling is predicated on mitigating risks associated with skin and eye irritation, respiratory effects, and potential reproductive harm.

Key Hazards Identified:

  • Health Hazards:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

    • Suspected of damaging fertility or the unborn child (H360).

  • Physical Hazards:

    • Combustible liquid (H227). Vapors are heavier than air and may form explosive mixtures with air upon intense heating.

This combination of properties necessitates a multi-layered approach to personal protective equipment (PPE) and handling procedures. The reproductive hazard, in particular, calls for stringent containment and exposure control measures.

Personal Protective Equipment (PPE): A Multi-Barrier Defense

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the specific hazards identified. For this compound, the goal is to establish robust barriers against dermal absorption, eye contact, and inhalation of vapors or mists.[1]

Exposure Route Primary Hazard Required PPE Rationale & Specifications
Respiratory May cause respiratory irritation.NIOSH-approved RespiratorDue to potential respiratory irritation, a respirator is crucial, especially when handling outside of a certified chemical fume hood. For nuisance vapors, a cartridge respirator (e.g., OV/AG type) is recommended.[2] In case of aerosols or significant vapor generation, a powered air-purifying respirator (PAPR) or self-contained breathing apparatus (SCBA) may be necessary.[3][4]
Eyes & Face Causes serious eye irritation.Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[4] A full-face shield must be worn in conjunction with goggles to protect against larger splashes and safeguard the entire face.[3][5]
Skin & Body Causes skin irritation; potential for reproductive toxicity.Chemical-Resistant Gown/SuitA polyethylene-coated polypropylene gown or a similar chemical-resistant suit is required to prevent skin contact.[3] Standard cloth lab coats are not permissible as they can absorb the chemical, leading to prolonged skin exposure.[3]
Hands Causes skin irritation; primary route of dermal exposure.Double-Gloving with Chemical-Resistant GlovesDouble-gloving provides an extra layer of protection. Nitrile or neoprene gloves are recommended.[3] It is critical to inspect gloves for any defects before use and to use proper removal techniques to avoid contaminating your hands.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured, sequential approach to handling ensures that safety is integrated into every phase of the experimental process.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 1. Obtain Special Instructions Read and understand the SDS. prep2 2. Assemble & Inspect PPE Ensure all PPE is in good condition. prep1->prep2 prep3 3. Prepare Work Area Work in a certified chemical fume hood. Remove ignition sources. prep2->prep3 handle1 4. Don PPE Follow correct donning sequence. prep3->handle1 handle2 5. Handle Chemical Use in a well-ventilated area. Avoid generating mists. handle1->handle2 handle3 6. Secure Container Keep container tightly closed when not in use. handle2->handle3 clean1 7. Decontaminate & Segregate Waste Place in labeled, sealed containers. handle3->clean1 clean2 8. Doff PPE Follow correct doffing sequence to avoid contamination. clean1->clean2 clean3 9. Personal Hygiene Wash hands and exposed skin thoroughly. clean2->clean3

Caption: Safe handling workflow for this compound.

Detailed Experimental Protocol

I. Preparation Phase

  • Review Documentation: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for this compound. Pay special attention to the hazard and precautionary statements.

  • Assemble and Inspect PPE: Gather all required PPE as detailed in the table above. Visually inspect each item for damage, such as cracks in the face shield or tears in gloves.

  • Prepare the Work Area:

    • All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[1]

    • Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment, given the chemical's combustible nature.[5]

    • Have spill cleanup materials readily available.

II. Handling Phase

  • Don PPE: Put on protective gear in the following order: gown, respirator, goggles, face shield, and finally, two pairs of gloves.

  • Chemical Handling:

    • When transferring the liquid, do so slowly and carefully to avoid splashing or the generation of mists.

    • Always use this chemical in a well-ventilated area or outdoors.[1]

  • Container Management: Keep the primary container tightly sealed when not in immediate use to prevent the release of vapors. The substance is moisture-sensitive and should be stored under an inert gas.

III. Post-Handling & Cleanup Phase

  • Decontamination and Waste Segregation:

    • Carefully wipe down any contaminated surfaces with an appropriate solvent and cleaning materials.

    • All materials contaminated with this compound, including disposable PPE, are considered hazardous waste.

    • Place all waste into a clearly labeled, sealed, and compatible container.[6]

  • Doff PPE: Remove PPE in a manner that prevents cross-contamination. The typical order is: outer gloves, face shield, gown, goggles, and inner gloves. The respirator is usually removed last after leaving the work area.

  • Personal Hygiene: Immediately after removing PPE, wash hands, forearms, and any other potentially exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the work area.

Emergency Procedures: Rapid and Correct Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water. A medical consultation is required.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.

  • Ingestion: Rinse the mouth with water. Immediately make the victim drink water (two glasses at most). Do not induce vomiting.[7] Consult a physician.

  • Spill Response: Evacuate non-essential personnel. Wearing full PPE, contain the spill using inert absorbent material. Prevent the spill from entering drains.[8] Collect the absorbed material into a sealed container for hazardous waste disposal.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Use separate, clearly labeled hazardous waste containers for liquid waste and solid waste (e.g., contaminated gloves, wipes).[6][9]

  • Container Requirements: Containers must be in good condition, compatible with the chemical, and kept tightly sealed at all times except when adding waste.[6]

  • Final Disposal: The disposal of this compound and its contaminated materials must be carried out by an approved and licensed waste disposal company.[10] Do not dispose of this chemical down the drain or in general trash.[2]

By adhering to these rigorous safety and handling protocols, you build a culture of safety that protects not only you and your team but also the integrity of your research.

References

  • Personal protective equipment in your pharmacy. Source: Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment (PPE). Source: CHEMM. [Link]

  • The Best Personal Protective Equipment For Pesticides. Source: Solutions Pest & Lawn. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. Source: PharmaState Academy. [Link]

  • SAFETY DATA SHEET for Pyrrolidine. Source: Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE) - Types of Gloves. Source: University of Tennessee Knoxville. [Link]

  • Material Safety Data Sheet for (3S)-3-phenylpyrrolidine. Source: Capot Chemical. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: United Nations Office on Drugs and Crime. [Link]

  • Hazard Summary for Pyrrolidine. Source: New Jersey Department of Health. [Link]

  • Illustrated guide for the disposal of chemicals used in the illicit manufacture of drugs. Source: United Nations Office on Drugs and Crime. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Source: Purdue College of Engineering. [Link]

  • Hazardous Waste Disposal Guidelines. Source: Purdue University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxypyrrolidine
Reactant of Route 2
Reactant of Route 2
3-Phenoxypyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.